1-Phenylbut-3-yn-2-ol
Description
The exact mass of the compound 1-Phenylbut-3-yn-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Phenylbut-3-yn-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylbut-3-yn-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-phenylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-10(11)8-9-6-4-3-5-7-9/h1,3-7,10-11H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGGBKUCKYBJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468505 | |
| Record name | 1-phenylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-23-8 | |
| Record name | 1-phenylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylbut-3-yn-2-ol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Phenylbut-3-yn-2-ol: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylbut-3-yn-2-ol is a propargylic alcohol that holds significant potential as a versatile building block in organic synthesis. Its structure, incorporating a phenyl ring, a secondary alcohol, and a terminal alkyne, provides multiple reactive sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of the chemical and physical properties of 1-phenylbut-3-yn-2-ol, detailed protocols for its synthesis, and an exploration of its characteristic reactivity, including oxidation, reduction, and coupling reactions. The insights provided herein are intended to empower researchers in the fields of medicinal chemistry and materials science to effectively utilize this valuable synthetic intermediate.
Introduction
Propargyl alcohols are a class of organic compounds that feature a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. This unique structural motif imbues them with a rich and diverse reactivity, making them valuable intermediates in the synthesis of a wide array of organic molecules, from pharmaceuticals to functional materials. 1-Phenylbut-3-yn-2-ol, with its phenyl substituent, is of particular interest as the aromatic ring can influence the reactivity of the alcohol and alkyne functionalities, as well as serve as a scaffold for further molecular elaboration. This guide will delve into the core chemical properties of this compound, providing a technical resource for its effective application in a research and development setting.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of 1-Phenylbut-3-yn-2-ol is fundamental to its application in synthesis and analysis.
Physical Properties
While experimental data for some physical properties of 1-Phenylbut-3-yn-2-ol are not widely reported, a summary of its key identifiers and computed properties is presented in Table 1. The compound is expected to be a liquid at room temperature and soluble in common organic solvents.
Table 1: Physicochemical Properties of 1-Phenylbut-3-yn-2-ol
| Property | Value | Source |
| IUPAC Name | 1-phenylbut-3-yn-2-ol | [PubChem][1] |
| CAS Number | 4378-23-8 | [PubChem][1] |
| Molecular Formula | C₁₀H₁₀O | [PubChem][1] |
| Molecular Weight | 146.19 g/mol | [PubChem][1] |
| Appearance | Expected to be a liquid | Inferred |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Solubility | Soluble in common organic solvents | Inferred |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-Phenylbut-3-yn-2-ol. The key spectral features are summarized below.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 1-Phenylbut-3-yn-2-ol will exhibit characteristic signals for the aromatic protons of the phenyl group, the methine proton adjacent to the hydroxyl group, the methylene protons of the benzyl group, and the terminal alkyne proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the phenyl ring, the two sp-hybridized carbons of the alkyne, the carbon bearing the hydroxyl group, and the benzylic carbon.[1]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the O-H stretch of the alcohol, the C-H stretch of the terminal alkyne, the C≡C triple bond stretch, and the C-H and C=C vibrations of the aromatic ring.
Table 2: Characteristic IR Absorption Bands for 1-Phenylbut-3-yn-2-ol
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3600 - 3200 | Strong, Broad |
| C-H (sp) | ~3300 | Strong, Sharp |
| C-H (sp²) | 3100 - 3000 | Medium |
| C-H (sp³) | 3000 - 2850 | Medium |
| C≡C (alkyne) | 2150 - 2100 | Weak to Medium |
| C=C (aromatic) | 1600 - 1450 | Medium |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 1-Phenylbut-3-yn-2-ol will show a molecular ion peak (M⁺) at m/z = 146.19.[1]
Synthesis of 1-Phenylbut-3-yn-2-ol
The most common and efficient method for the synthesis of 1-Phenylbut-3-yn-2-ol is the nucleophilic addition of an acetylide to an aldehyde. A detailed protocol for this transformation is provided below.
Synthesis via Alkynylation of Phenylacetaldehyde
This method involves the reaction of phenylacetaldehyde with an ethynyl Grignard reagent, such as ethynylmagnesium bromide.
Figure 1: Synthetic workflow for 1-Phenylbut-3-yn-2-ol.
Experimental Protocol:
Materials:
-
Phenylacetaldehyde
-
Ethynylmagnesium bromide (0.5 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenylacetaldehyde and anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the solution of ethynylmagnesium bromide from the addition funnel to the stirred solution of phenylacetaldehyde.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
-
Inert Atmosphere: The use of an inert atmosphere prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Low-Temperature Addition: The addition of the Grignard reagent at 0 °C helps to control the exothermic nature of the reaction and minimize side reactions.
-
Aqueous Workup with NH₄Cl: A saturated solution of ammonium chloride is a mild acid that effectively quenches the reaction and protonates the resulting alkoxide without causing acid-catalyzed side reactions that might occur with stronger acids.
Chemical Reactivity of 1-Phenylbut-3-yn-2-ol
The presence of the hydroxyl and terminal alkyne functionalities makes 1-Phenylbut-3-yn-2-ol a versatile substrate for a variety of chemical transformations.
Oxidation of the Alcohol
The secondary alcohol in 1-Phenylbut-3-yn-2-ol can be oxidized to the corresponding ketone, 1-phenylbut-3-yn-2-one, using a variety of mild oxidizing agents.
Figure 2: Oxidation of 1-Phenylbut-3-yn-2-ol.
Experimental Protocol (Swern Oxidation):
-
To a solution of oxalyl chloride in dichloromethane (DCM) at -78 °C, slowly add a solution of dimethyl sulfoxide (DMSO) in DCM.
-
After stirring for a few minutes, add a solution of 1-Phenylbut-3-yn-2-ol in DCM.
-
Stir the reaction mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (Et₃N) to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography.
Rationale for Swern Oxidation: The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It is particularly useful for substrates that are sensitive to harsher oxidizing agents and proceeds under basic conditions, which is often advantageous.
Reduction of the Alkyne
The carbon-carbon triple bond can be selectively reduced to either an alkene or an alkane, depending on the choice of catalyst and reaction conditions.
-
Partial Reduction to an Alkene: Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), allows for the stereoselective reduction of the alkyne to a cis-alkene.
-
Complete Reduction to an Alkane: Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere will reduce the alkyne all the way to the corresponding alkane, 1-phenylbutan-2-ol.
Coupling Reactions of the Terminal Alkyne
The terminal alkyne of 1-Phenylbut-3-yn-2-ol is a key functional group for carbon-carbon bond formation, most notably through the Sonogashira coupling reaction.
Figure 3: Sonogashira coupling of 1-Phenylbut-3-yn-2-ol.
Experimental Protocol (Sonogashira Coupling):
-
To a solution of 1-Phenylbut-3-yn-2-ol and an aryl halide in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Add a base, typically an amine such as triethylamine or diisopropylamine.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with a suitable solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer over a drying agent, filter, and concentrate.
-
Purify the coupled product by column chromatography.
Significance of Sonogashira Coupling: This reaction is a powerful tool for the formation of C(sp)-C(sp²) bonds and is widely used in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials.
Applications in Research and Drug Development
The trifunctional nature of 1-Phenylbut-3-yn-2-ol makes it a valuable precursor for the synthesis of a diverse range of complex molecules.
-
Asymmetric Synthesis: The chiral center at the alcohol-bearing carbon can be exploited in asymmetric synthesis to generate enantiomerically pure compounds.
-
Heterocycle Synthesis: The alkyne and alcohol functionalities can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in many biologically active molecules.
-
Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," for the efficient construction of triazoles, which have found applications in drug discovery and bioconjugation.
Safety and Handling
1-Phenylbut-3-yn-2-ol is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
1-Phenylbut-3-yn-2-ol is a readily accessible and highly versatile synthetic intermediate. Its chemical properties, particularly the reactivity of its alcohol and terminal alkyne functionalities, provide a powerful platform for the construction of a wide range of complex organic molecules. The synthetic protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in both academic research and industrial drug development.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11557314, 1-Phenylbut-3-yn-2-ol. Retrieved from [Link].
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Introduction: A Versatile Chiral Building Block
An In-Depth Technical Guide to 1-Phenylbut-3-yn-2-ol (CAS: 4378-23-8)
1-Phenylbut-3-yn-2-ol is a secondary propargylic alcohol, a class of organic compounds renowned for their utility as versatile intermediates in asymmetric synthesis.[1] Its structure is characterized by a phenyl group, a hydroxyl group, and a terminal alkyne, which provide multiple reactive sites for constructing more complex molecular architectures. The presence of a chiral center at the carbon bearing the hydroxyl group (C-2) makes it a particularly valuable synthon for the stereoselective synthesis of pharmaceutical agents and other biologically active molecules. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of its synthesis, properties, reactivity, and analytical characterization, grounded in established chemical principles and methodologies.
Physicochemical and Structural Properties
1-Phenylbut-3-yn-2-ol is a stable compound at room temperature.[2] Its core identity is defined by the unique spatial arrangement of its functional groups, which dictates its reactivity and physical characteristics.
| Property | Value | Source(s) |
| IUPAC Name | 1-phenylbut-3-yn-2-ol | [3] |
| CAS Number | 4378-23-8 | [2][3][4] |
| Molecular Formula | C₁₀H₁₀O | [2][3][4] |
| Molecular Weight | 146.19 g/mol | [2][3] |
| Purity | ≥95% (Typical) | |
| SMILES | C#CC(CC1=CC=CC=C1)O | [2][3] |
| InChIKey | OCGGBKUCKYBJSC-UHFFFAOYSA-N | [3] |
| Calculated LogP | 1.713 | [5] |
Synthesis: The Alkynylation of Aldehydes
The primary route to synthesizing 1-Phenylbut-3-yn-2-ol, like other secondary propargylic alcohols, is through the nucleophilic addition of a terminal alkyne to an aldehyde.[1][6] This C-C bond-forming reaction, often referred to as alkynylation, is a cornerstone of modern organic synthesis.
Core Mechanistic Pathway: The Grignard Reaction
A classic and robust method for this transformation involves the use of a Grignard reagent. The process can be conceptually broken down into two key steps:
-
Deprotonation of the Alkyne: A terminal alkyne, such as acetylene, possesses a weakly acidic proton (pKa ≈ 25). A strong base, like a Grignard reagent (e.g., ethylmagnesium bromide), is used to deprotonate the alkyne, generating a highly nucleophilic magnesium acetylide intermediate.[7][8]
-
Nucleophilic Attack: The resulting acetylide anion attacks the electrophilic carbonyl carbon of an aldehyde, in this case, 2-phenylacetaldehyde. This addition reaction breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate.
-
Protonation/Workup: A final aqueous acidic workup (e.g., with dilute HCl or NH₄Cl) protonates the alkoxide to yield the final product, 1-Phenylbut-3-yn-2-ol.[7]
The causality behind this experimental design lies in the inherent polarity of the reagents. The Grignard reagent inverts the polarity of the carbon atom it is attached to, making it a potent nucleophile (a carbanion equivalent). The carbonyl carbon of the aldehyde is inherently electrophilic due to the electronegativity of the oxygen atom. This electronic mismatch drives the formation of the new carbon-carbon bond.
Caption: Figure 1: Grignard Synthesis of 1-Phenylbut-3-yn-2-ol
Asymmetric Synthesis
For applications in drug development, achieving high enantiomeric purity is critical. Chiral catalysts or additives can be employed to direct the alkynylation reaction to selectively produce one enantiomer over the other. For instance, the use of chiral ligands like (+)-N-methylephedrine in conjunction with zinc triflate (Zn(OTf)₂) can facilitate the enantioselective addition of terminal alkynes to aldehydes with high enantiomeric excess (ee).[1][9]
Experimental Protocol: Grignard Synthesis
This protocol is a representative, self-validating system for the synthesis of 1-Phenylbut-3-yn-2-ol. Each step includes checks and expected observations to ensure the reaction is proceeding correctly.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Acetylene gas
-
2-Phenylacetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings.
-
Add a solution of ethyl bromide in anhydrous ether dropwise to initiate the reaction. Successful initiation is marked by gentle refluxing and the disappearance of the magnesium.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of ethylmagnesium bromide. The solution should be cloudy gray.
-
-
Acetylide Formation:
-
While maintaining an inert atmosphere, bubble dry acetylene gas through the prepared Grignard solution. The reaction is exothermic. Vigorous gas evolution (ethane) will be observed.
-
Continue bubbling acetylene until the gas evolution ceases, indicating the complete formation of the ethynylmagnesium bromide solution.
-
-
Alkynylation Reaction:
-
Cool the acetylide solution in an ice bath to 0 °C.
-
Slowly add a solution of 2-phenylacetaldehyde in anhydrous ether dropwise via an addition funnel. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly pouring it over an ice-cold saturated solution of NH₄Cl.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil via silica gel column chromatography to obtain pure 1-Phenylbut-3-yn-2-ol.
-
Reactivity and Synthetic Applications
The bifunctional nature of 1-Phenylbut-3-yn-2-ol makes it a valuable precursor for a wide array of more complex molecules.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenylbut-3-yn-2-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Rearrangement Reactions: Substituted propargylic alcohols can undergo catalyzed rearrangements, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds.[10]
-
Cycloadditions: The terminal alkyne is a prime functional group for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. This reaction is widely used in drug discovery and bioconjugation.[11]
-
Intermediate in Pharmaceutical Synthesis: Chiral propargylic alcohols are key starting materials in the synthesis of numerous natural products and pharmaceutical agents.[1] While specific drug synthesis pathways starting directly from 1-Phenylbut-3-yn-2-ol are proprietary, its structural motif is common in precursors to complex therapeutic molecules.
Caption: Figure 2: Key Reactions of 1-Phenylbut-3-yn-2-ol
Analytical Characterization
Confirming the identity and purity of 1-Phenylbut-3-yn-2-ol requires a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the terminal alkyne proton (≡C-H), the proton on the carbon bearing the alcohol (CH-OH), the benzylic protons (-CH₂-), and the aromatic protons of the phenyl ring. |
| ¹³C NMR | Distinct peaks for the two sp-hybridized alkyne carbons, the carbon bearing the hydroxyl group, the benzylic carbon, and the carbons of the aromatic ring.[3] |
| Mass Spec. (GC-MS) | A molecular ion peak corresponding to the molecular weight (146.19 g/mol ) and characteristic fragmentation patterns.[3][12] |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), the terminal alkyne C-H stretch (~3300 cm⁻¹, sharp), the C≡C triple bond stretch (~2100 cm⁻¹, weak), and C-H stretches for the aromatic ring. |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Phenylbut-3-yn-2-ol presents several hazards.
-
GHS Hazard Statements:
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield when handling.
-
Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.
-
First Aid: In case of contact, wash skin thoroughly. If inhaled, move to fresh air. If in eyes, rinse cautiously with water for several minutes.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.
References
-
Anand, N. K., & Carreira, E. M. (2001). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society. [Link]
-
Zani, F., & Bolm, C. (2006). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [Link]
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Wikipedia. Propargyl alcohol. [Link]
-
Organic Chemistry Portal. Synthesis of propargyl alcohols. [Link]
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Li, Z., et al. (2019). Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit. Organic & Biomolecular Chemistry. [Link]
-
Amole Chem. 1-phenylbut-3-yn-2-ol. [Link]
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PubChem. 1-Phenylbut-3-yn-2-ol. [Link]
-
PubChem. 1-Phenylbut-3-en-2-ol. [Link]
-
Nguyen, T. H., et al. (2020). Grignard-type reaction of phenylacetylene with aldehydes was performed by Bimetallic Metal-Organic Frameworks (Ni/Fe-Base) catalyst in water. IOP Conference Series: Materials Science and Engineering. [Link]
-
SpectraBase. 1-Phenyl-3-butyn-2-ol. [Link]
-
Chemistry LibreTexts. Reactions with Grignard Reagents. [Link]
-
Pällin, V., & Tuulmets, A. GRIGNARD REACTION WITH ACETYLENE IN THF. ResearchGate. [Link]
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Authored by: Dr. Gemini, Senior Application Scientist
An In-depth Technical Guide to 1-Phenylbut-3-yn-2-ol: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 1-phenylbut-3-yn-2-ol, a propargyl alcohol of significant interest in synthetic chemistry. We will delve into its fundamental molecular properties, established methods for its synthesis and characterization, critical safety protocols, and its emerging applications as a versatile intermediate in drug discovery and materials science. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this valuable chemical entity.
Core Molecular Profile and Physicochemical Properties
1-Phenylbut-3-yn-2-ol is a secondary alcohol containing both a phenyl ring and a terminal alkyne. This unique combination of functional groups—a reactive hydroxyl group, a sterically accessible alkyne for cycloaddition reactions, and an aromatic moiety—makes it a valuable building block in organic synthesis.
The fundamental identifier for any chemical compound is its molecular weight, which is critical for stoichiometric calculations in reaction planning and for mass spectrometry analysis. The molecular weight of 1-Phenylbut-3-yn-2-ol is 146.19 g/mol .[1] This and other key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-phenylbut-3-yn-2-ol | PubChem[1] |
| Molecular Formula | C₁₀H₁₀O | PubChem[1] |
| Molecular Weight | 146.19 g/mol | PubChem[1] |
| Exact Mass | 146.0732 g/mol | PubChem[1] |
| CAS Number | 4378-23-8 | PubChem[1] |
| InChIKey | OCGGBKUCKYBJSC-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C#CC(CC1=CC=CC=C1)O | PubChem[1] |
Synthesis Protocol: Alkynylation of Phenylacetaldehyde
The synthesis of 1-phenylbut-3-yn-2-ol is most reliably achieved through the nucleophilic addition of an ethynyl anion equivalent to phenylacetaldehyde. The Grignard reagent, ethynylmagnesium bromide, is an ideal choice for this transformation due to its high reactivity and commercial availability. The causality behind this choice lies in the strong nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the aldehyde.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of 1-phenylbut-3-yn-2-ol.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add phenylacetaldehyde (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C using an ice bath.
-
Nucleophilic Addition: Add ethynylmagnesium bromide solution (0.5 M in THF, 1.2 eq) dropwise to the stirred aldehyde solution over 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C. This step protonates the resulting alkoxide and neutralizes any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The organic layers are combined.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-phenylbut-3-yn-2-ol.
Analytical Characterization for Structural Validation
Confirming the identity and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained.
Analytical Workflow
Caption: Standard analytical workflow for structural confirmation.
| Technique | Expected Result | Rationale |
| ¹H NMR | Multiplets ~7.2-7.4 ppm (aromatic), a multiplet for the carbinol proton (-CHOH), a doublet for the terminal alkyne proton (-C≡CH), and signals for the benzylic (-CH₂-) protons. | The chemical shifts and coupling patterns are diagnostic for the specific proton environments in the molecule. |
| ¹³C NMR | Signals ~125-140 ppm (aromatic carbons), ~83 ppm and ~72 ppm for the alkyne carbons (C≡C), and a signal for the carbon bearing the hydroxyl group (-CHOH). | Provides a carbon count and confirms the presence of both sp² (aromatic) and sp (alkyne) hybridized carbons. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 146.1. | Confirms the molecular weight of the compound.[1] |
| FTIR | Broad peak ~3300 cm⁻¹ (O-H stretch), sharp peak ~3300 cm⁻¹ (alkyne C-H stretch), and a peak ~2100 cm⁻¹ (C≡C stretch). | Identifies the key functional groups (alcohol and terminal alkyne). |
Safety, Handling, and Storage
According to the Globally Harmonized System (GHS) classification, 1-phenylbut-3-yn-2-ol is considered hazardous.[1] Adherence to proper safety protocols is mandatory.
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
Utility in Research and Drug Development
The true value of 1-phenylbut-3-yn-2-ol lies in its versatility as a chemical intermediate. Its functional groups serve as handles for constructing more complex molecular architectures, a critical aspect of modern drug discovery and materials science.[]
Role as a Versatile Chemical Intermediate
Caption: Potential synthetic pathways using 1-phenylbut-3-yn-2-ol.
-
Click Chemistry: The terminal alkyne is a perfect substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and specific reaction allows for the covalent linking of the molecule to other scaffolds containing an azide group, facilitating the synthesis of novel triazole-containing compounds, which are prevalent in many pharmaceuticals.
-
Precursor to Chiral Ligands: The secondary alcohol can be resolved into its individual enantiomers, which can then serve as precursors for chiral ligands used in asymmetric catalysis. This is fundamental for producing enantiomerically pure drugs.
-
Synthesis of Heterocycles: The propargyl alcohol moiety can undergo a variety of cyclization reactions to form substituted furans, pyrroles, and other heterocyclic systems that form the core of many drug molecules.
-
Cross-Coupling Reactions: The terminal alkyne can participate in Sonogashira coupling with aryl or vinyl halides, enabling the extension of the carbon skeleton and the synthesis of complex conjugated systems relevant to materials science and medicinal chemistry.[3]
By serving as a robust and adaptable starting material, 1-phenylbut-3-yn-2-ol provides chemists with a reliable entry point to a diverse range of molecular targets, accelerating the discovery and development of new chemical entities.
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1-Phenylbut-3-yn-2-ol IUPAC name
An In-Depth Technical Guide to 1-Phenylbut-3-yn-2-ol: Nomenclature, Properties, Synthesis, and Applications
Abstract
1-Phenylbut-3-yn-2-ol is a chiral secondary alcohol featuring both an aromatic phenyl ring and a terminal alkyne functionality. This unique combination of a stereocenter, a bulky hydrophobic group, and a reactive triple bond makes it a valuable building block in organic synthesis and a molecule of interest for medicinal chemistry. This guide provides a comprehensive analysis of its International Union of Pure and Applied Chemistry (IUPAC) nomenclature, details its physicochemical properties, presents a validated synthesis protocol, and explores its potential applications in drug discovery and materials science.
IUPAC Nomenclature and Structural Elucidation
The systematic naming of an organic molecule according to IUPAC rules is fundamental to unambiguous scientific communication. The name "1-Phenylbut-3-yn-2-ol" is derived by a hierarchical analysis of its constituent functional groups and carbon backbone.
Step-by-Step Name Derivation
The IUPAC naming process for this molecule can be deconstructed as follows:
-
Identify the Principal Functional Group: The molecule contains a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). According to IUPAC priority rules, the alcohol functional group takes precedence over the alkyne and dictates the suffix of the name.[1][2][3] Therefore, the molecule is named as an alcohol, with the suffix "-ol" .
-
Determine the Parent Carbon Chain: The longest continuous carbon chain that contains the principal functional group (the hydroxyl group) and the maximum number of multiple bonds (the alkyne) must be identified. In this case, it is a four-carbon chain, giving the root name "but-" .
-
Number the Parent Chain: The chain is numbered to assign the lowest possible locant (position number) to the principal functional group. Numbering from right to left assigns the hydroxyl group to carbon #2. Numbering from left to right would assign it to carbon #3. Therefore, the chain is numbered from the end nearer the hydroxyl group.
-
Assign Locants to Suffixes and Prefixes:
-
Assemble the Full IUPAC Name: Combining the components in the order of prefix-root-alkyne locant-yne-alcohol locant-ol gives the final name: 1-Phenylbut-3-yn-2-ol .[7]
Molecular Structure
The structure with IUPAC numbering is illustrated below. The chiral center at C2 means the molecule can exist as two distinct enantiomers, (R)-1-phenylbut-3-yn-2-ol and (S)-1-phenylbut-3-yn-2-ol.
Caption: Workflow for the synthesis of 1-Phenylbut-3-yn-2-ol.
Step-by-Step Methodology
-
Preparation: A 250-mL three-necked, round-bottomed flask is flame-dried and placed under an inert atmosphere (e.g., Nitrogen or Argon). The flask is equipped with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Grignard Reagent: Charge the flask with ethynylmagnesium bromide solution (e.g., 60 mL of a 0.5 M solution in THF, 30 mmol, 1.2 equiv). Cool the solution to 0°C in an ice-water bath.
-
Aldehyde Addition: Dissolve phenylacetaldehyde (3.0 g, 25 mmol, 1.0 equiv) in anhydrous THF (20 mL). Add this solution dropwise to the stirred Grignard reagent via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution (50 mL). This step is crucial to protonate the alkoxide and neutralize any remaining Grignard reagent safely.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 1-phenylbut-3-yn-2-ol.
Applications in Research and Drug Development
The structural motifs within 1-phenylbut-3-yn-2-ol—a phenyl group, a secondary alcohol, and a terminal alkyne—make it a highly versatile precursor in modern chemistry.
-
Pharmaceutical Scaffolding: Phenyl groups are ubiquitous in pharmaceuticals, providing a scaffold for interacting with biological targets through hydrophobic and π-stacking interactions. [8]The hydroxyl group can act as a hydrogen bond donor or acceptor, which is critical for molecular recognition at enzyme active sites or receptors.
-
Click Chemistry: The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." [9]This reaction allows for the efficient and specific conjugation of the molecule to other building blocks (e.g., those containing an azide group) to rapidly synthesize libraries of complex compounds for high-throughput screening in drug discovery. [9]* Chiral Building Block: As a chiral alcohol, it can be used in asymmetric synthesis to produce enantiomerically pure complex molecules. Many bioactive natural products and drugs are alkaloids or other complex structures where stereochemistry is critical for efficacy. [10][11][12]* Synthesis of Heterocycles: Propargylic alcohols are valuable precursors for synthesizing a wide range of heterocyclic compounds, such as furans, oxazoles, and triazoles, which are prevalent in medicinal chemistry.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-phenylbut-3-yn-2-ol is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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An In-depth Technical Guide to the Synthesis of 1-Phenylbut-3-yn-2-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-phenylbut-3-yn-2-ol, a valuable propargylic alcohol intermediate in organic synthesis. The document is structured to provide not only a detailed, reproducible experimental protocol but also the underlying mechanistic principles and the scientific rationale for key procedural choices. The primary focus is on the robust and widely applicable Grignard-type nucleophilic addition of an acetylide to an aldehyde. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis who require a practical and scientifically grounded understanding of this transformation.
Introduction: The Significance of Propargylic Alcohols
Propargylic alcohols, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, are exceptionally versatile building blocks in modern organic synthesis.[1] Their utility stems from the rich chemistry of the alkyne and alcohol functionalities, which can be independently or concertedly manipulated to construct complex molecular architectures. 1-Phenylbut-3-yn-2-ol (IUPAC Name: 1-phenylbut-3-yn-2-ol) is a prominent member of this class, incorporating a phenyl group that allows for further derivatization and serves as a key structural motif in many biologically active molecules.[2] The efficient and reliable synthesis of this compound is therefore of considerable interest.
The core of this synthesis lies in a fundamental carbon-carbon bond-forming reaction: the nucleophilic addition of an organometallic acetylide reagent to the electrophilic carbonyl carbon of an aldehyde.[3][4][5] This guide will focus on the most prevalent and reliable method utilizing a Grignard reagent.
Mechanistic Underpinnings: The Grignard Reaction Pathway
The synthesis of 1-phenylbut-3-yn-2-ol from phenylacetaldehyde and an ethynyl Grignard reagent (ethynylmagnesium bromide) is a classic example of a nucleophilic addition to a carbonyl group.[5][6] The reaction proceeds through a well-understood, two-step mechanism.
Step 1: Nucleophilic Attack The Grignard reagent, ethynylmagnesium bromide (HC≡CMgBr), exists in an aprotic solvent like tetrahydrofuran (THF). The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the terminal acetylenic carbon.[7][8] This makes the acetylide a potent nucleophile. The carbonyl carbon of phenylacetaldehyde is electrophilic due to the electron-withdrawing effect of the oxygen atom. The nucleophilic acetylide attacks this electrophilic carbon, breaking the C=O pi bond and pushing the electrons onto the oxygen atom.[4][9] This forms a tetrahedral magnesium alkoxide intermediate.
Step 2: Protonation (Aqueous Workup) The reaction is "quenched" by the addition of a mild proton source, typically a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] The alkoxide intermediate is a strong base and is readily protonated by the weak acid NH₄⁺, yielding the final product, 1-phenylbut-3-yn-2-ol, and magnesium salts.[3]
Causality in Experimental Design:
-
Choice of Solvent: The reaction must be conducted in an aprotic solvent, such as diethyl ether or tetrahydrofuran (THF).[4] Grignard reagents are extremely strong bases and will be instantly destroyed by any protic species, including water, alcohols, or carboxylic acids.[3][6][11] The ether solvent stabilizes the Grignard reagent and does not interfere with the reaction.
-
Inert Atmosphere: The exclusion of atmospheric moisture and oxygen is critical. Moisture will quench the Grignard reagent, while oxygen can lead to undesired side-products through radical mechanisms. Therefore, the reaction is performed under a dry, inert atmosphere of nitrogen or argon.
-
Temperature Control: The addition of the Grignard reagent to the aldehyde is highly exothermic. Performing the addition at a reduced temperature (e.g., 0 °C) is essential to control the reaction rate, prevent overheating, and minimize the formation of side products.
Diagram of the Reaction Mechanism
Caption: Reaction mechanism for the synthesis of 1-phenylbut-3-yn-2-ol.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-phenylbut-3-yn-2-ol on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents | Notes |
| Phenylacetaldehyde | 120.15 | 2.40 g (2.33 mL) | 20.0 | 1.0 | Reagent grade, freshly distilled if necessary. |
| Ethynylmagnesium bromide solution | - | 44.0 mL | 22.0 | 1.1 | 0.5 M solution in THF. |
| Tetrahydrofuran (THF) | 72.11 | ~50 mL | - | - | Anhydrous, inhibitor-free. |
| Saturated aq. NH₄Cl solution | - | ~50 mL | - | - | For quenching the reaction. |
| Diethyl ether (Et₂O) | 74.12 | ~150 mL | - | - | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - | For drying the organic phase. |
| Silica Gel | - | As needed | - | - | For column chromatography (230-400 mesh). |
Step-by-Step Procedure
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet adapter. The apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Reagent Addition: Anhydrous THF (~20 mL) is added to the flask via syringe, followed by phenylacetaldehyde (2.33 mL, 20.0 mmol). The solution is stirred and cooled to 0 °C using an ice-water bath.
-
Grignard Addition: The ethynylmagnesium bromide solution (44.0 mL of 0.5 M in THF, 22.0 mmol) is drawn into a syringe and added dropwise to the stirred aldehyde solution over 30 minutes. The internal temperature should be maintained between 0 °C and 5 °C throughout the addition.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour. The ice bath is then removed, and the mixture is allowed to warm to room temperature and stirred for another hour.
-
Reaction Monitoring (TLC): The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. A small aliquot is taken, quenched with a drop of NH₄Cl solution, extracted with a drop of ether, and spotted on the TLC plate against a spot of the starting aldehyde. The reaction is complete upon the disappearance of the phenylacetaldehyde spot.
-
Quenching: The flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~50 mL). Vigorous stirring is continued until two clear layers are formed.
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.[12]
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel.[10][13] The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate) to yield pure 1-phenylbut-3-yn-2-ol as a pale yellow oil.
Diagram of the Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of 1-phenylbut-3-yn-2-ol.
Product Characterization
The identity and purity of the synthesized 1-phenylbut-3-yn-2-ol should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | (CDCl₃, 400 MHz): δ ~7.4-7.2 (m, 5H, Ar-H), ~4.5 (m, 1H, CH-OH), ~2.9 (m, 2H, CH₂), ~2.5 (s, 1H, C≡C-H), ~2.0 (br s, 1H, OH). Chemical shifts are approximate and based on analogous structures.[13][14] |
| ¹³C NMR | (CDCl₃, 100 MHz): δ ~138 (Ar C), ~129 (Ar CH), ~128 (Ar CH), ~127 (Ar CH), ~83 (C≡CH), ~72 (C≡CH), ~65 (CH-OH), ~45 (CH₂). |
| FT-IR | (neat, cm⁻¹): ~3400 (broad, O-H stretch), ~3300 (sharp, C≡C-H stretch), ~3100-3000 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~2120 (weak, C≡C stretch). |
| Mass Spec. | (EI): Expected M⁺ at m/z = 146.07.[2] |
Alternative Methodologies
While the Grignard approach is highly effective, other methods for the synthesis of propargylic alcohols exist. Notably, the direct addition of terminal alkynes to aldehydes can be catalyzed by various metal complexes. For instance, zinc-based systems, often in the presence of a chiral ligand like N-methylephedrine, can facilitate this coupling and even achieve high levels of enantioselectivity, providing access to optically active propargylic alcohols.[1][15] These methods are particularly valuable in asymmetric synthesis where control of stereochemistry is paramount.[16]
Conclusion
The synthesis of 1-phenylbut-3-yn-2-ol via the nucleophilic addition of ethynylmagnesium bromide to phenylacetaldehyde is a reliable and high-yielding procedure that relies on fundamental principles of organic chemistry. Careful control over reaction conditions—specifically the exclusion of protic species and management of temperature—is paramount to success. The resulting product is a versatile intermediate, and the methodology described herein provides a solid foundation for its preparation in a research or process development setting.
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An In-depth Technical Guide to the Synthesis of 1-Phenylbut-3-yn-2-ol from Propargyl Alcohol Derivatives
Abstract
This technical guide provides a comprehensive examination of the synthesis of 1-phenylbut-3-yn-2-ol, a valuable propargylic alcohol intermediate in organic synthesis. The primary focus is on the robust and widely employed Grignard-mediated C-C bond formation, starting from a propargyl halide and benzaldehyde. We will delve into the underlying reaction mechanisms, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis. Furthermore, alternative catalytic methods will be reviewed, and the significance of the title compound as a precursor in medicinal chemistry and materials science will be highlighted. This document is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical guidance.
Introduction and Strategic Importance
Propargylic alcohols are a cornerstone class of compounds in modern organic synthesis, possessing a unique trifecta of functional groups: a hydroxyl group, a carbon-carbon triple bond, and a stereogenic center. This arrangement offers a rich platform for diverse chemical transformations. 1-Phenylbut-3-yn-2-ol, in particular, serves as a key building block for more complex molecular architectures. Its alkyne moiety is a versatile handle for transformations such as "click" chemistry, hydrogenations, and transition-metal-catalyzed cross-coupling reactions, while the secondary alcohol can be oxidized or otherwise functionalized.[1][2][3]
The synthesis of this molecule is a classic illustration of carbon-carbon bond formation, a fundamental operation in the construction of organic molecules. The most direct and reliable synthetic strategy involves the nucleophilic addition of an ethynyl anion equivalent to an electrophilic carbonyl carbon. This guide will focus on the generation of this nucleophile via a Grignard reagent, a method prized for its efficiency and scalability.
Core Synthesis: The Grignard Reaction Pathway
The retrosynthetic analysis of 1-phenylbut-3-yn-2-ol points to a disconnection at the C2-C3 bond, identifying benzaldehyde as the electrophilic precursor and a propargyl anion as the nucleophilic synthon. The Grignard reaction provides an excellent practical execution of this strategy.
Principle and Mechanism
The synthesis unfolds in two primary stages: the formation of the propargyl Grignard reagent and its subsequent nucleophilic addition to benzaldehyde.
-
Grignard Reagent Formation: Propargylmagnesium halide is typically prepared by the reaction of magnesium metal with a propargyl halide (e.g., propargyl bromide) in an anhydrous ether solvent. The magnesium inserts into the carbon-halogen bond, reversing the polarity of the terminal carbon atom from electrophilic to strongly nucleophilic. This process, known as Umpolung, is foundational to the power of organometallic reagents.[4]
-
Nucleophilic Addition: The carbon atom bonded to the magnesium acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This forms a new carbon-carbon bond and generates a magnesium alkoxide intermediate. The reaction is typically performed at low temperatures to control its exothermicity and prevent side reactions.
-
Aqueous Workup: The reaction is quenched by the addition of a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the magnesium alkoxide to yield the final 1-phenylbut-3-yn-2-ol product and water-soluble magnesium salts, which are easily removed during extraction.[5]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react violently with protic solvents like water or alcohols. The entire apparatus must be rigorously dried, and anhydrous solvents must be used to prevent the premature quenching of the reagent.[4][5]
-
Ethereal Solvents (THF, Diethyl Ether): These solvents are ideal for Grignard reactions. They are aprotic and possess lone pairs of electrons on the oxygen atom that coordinate with the magnesium, stabilizing the Grignard reagent in solution.[5]
-
Control of Isomerization: A critical consideration is the potential for the propargyl Grignard reagent to exist in equilibrium with its allenic isomer. Performing the reaction at low temperatures helps to minimize the formation of the undesired allenic alcohol byproduct.[5]
Visualization of the Synthesis Workflow
The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.
Caption: Workflow for Grignard-based synthesis of 1-Phenylbut-3-yn-2-ol.
Detailed Experimental Protocol
This protocol is a representative example and should be performed by trained personnel in a suitable laboratory environment with all necessary safety precautions.
Materials and Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser and pressure-equalizing dropping funnel, oven-dried
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Magnesium turnings
-
Propargyl bromide (handle as a lachrymator)
-
Anhydrous diethyl ether or THF
-
Benzaldehyde, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard extraction and purification glassware
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-neck flask with the magnetic stirrer, reflux condenser, and dropping funnel under a positive pressure of nitrogen.
-
Grignard Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small portion of anhydrous ether. Add a few drops of propargyl bromide (1.0 equivalent) dissolved in anhydrous ether to the dropping funnel. Add a small amount to the magnesium to initiate the reaction (indicated by cloudiness and gentle reflux). Once initiated, add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium is consumed.
-
Aldehyde Addition: Cool the freshly prepared Grignard solution to 0 °C using an ice bath. Add a solution of freshly distilled benzaldehyde (0.9 equivalents) in anhydrous ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C throughout the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction. Stir until two clear layers form.
-
Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two additional portions of diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel or by vacuum distillation to yield 1-phenylbut-3-yn-2-ol as a light yellow oil.[5]
Characterization and Data
Proper characterization is essential to confirm the identity and purity of the synthesized product.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O | [6] |
| Molecular Weight | 146.19 g/mol | [6] |
| CAS Number | 4378-23-8 | [6] |
| Appearance | Colorless to light yellow oil | [5] |
| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), ~4.7 (t, 1H, CH-OH), ~3.5 (s, 1H, OH), ~2.5 (dd, 2H, CH₂), ~2.0 (t, 1H, C≡CH) | [5] |
| IR (neat) | ν ~3400 (br, O-H), ~3300 (s, ≡C-H), ~2120 (w, C≡C), ~1490, 1450 (s, C=C aromatic) cm⁻¹ | [5] |
Alternative Synthetic Strategies
While the Grignard reaction is a workhorse, other modern methods offer unique advantages, particularly for achieving enantioselectivity.
-
Zinc-Mediated Alkynylation: The use of zinc acetylides, often generated in situ, can provide a milder alternative to Grignard reagents. Catalytic systems employing Zn(OTf)₂ and a chiral ligand, such as (+)-N-methylephedrine, can facilitate the asymmetric addition of terminal alkynes to aldehydes, yielding chiral propargylic alcohols with high enantiomeric excess.[7] This is particularly valuable in drug development where single enantiomers are often required.
-
Other Organometallic Reagents: Organolithium and organoindium reagents can also be employed for the alkynylation of aldehydes.[7] These methods may offer different reactivity profiles and tolerance to various functional groups.
Safety and Hazard Considerations
A rigorous approach to safety is non-negotiable when performing this synthesis.
-
Grignard Reagents: Highly reactive and pyrophoric. Must be handled under an inert atmosphere and away from any source of water or protic solvents.[5]
-
Solvents: Diethyl ether and THF are extremely flammable. All operations should be conducted in a certified fume hood, away from ignition sources.
-
Reagents: Propargyl bromide is a potent lachrymator and irritant. Benzaldehyde is a skin and respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
-
Product: 1-Phenylbut-3-yn-2-ol is classified as harmful if swallowed and causes skin and serious eye irritation.[6]
Conclusion and Future Outlook
The synthesis of 1-phenylbut-3-yn-2-ol via the Grignard pathway represents a fundamentally important and practical method for constructing a versatile chemical intermediate. The principles of nucleophilic addition and the careful control of experimental parameters are key to achieving high yields and purity. As the demand for enantiomerically pure compounds in drug discovery grows, the exploration of catalytic, asymmetric variants of this transformation will continue to be a significant area of research. This guide provides the foundational knowledge and practical protocol necessary for researchers to confidently synthesize and utilize this valuable propargylic alcohol in their scientific endeavors.
References
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Chemistry Stack Exchange. (2017). Why do Grignard reagents add to propargyl alcohols? Retrieved from [Link][8]
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Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link][7]
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National Center for Biotechnology Information. (n.d.). 1-Phenylbut-3-yn-2-ol. PubChem Compound Database. Retrieved from [Link][6]
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Breit, B., et al. (n.d.). Triaminocyclopentadienyl Ruthenium Complexes – New Catalysts for Cascade Conversions of Propargyl Alcohols. Wiley Online Library. Retrieved from [Link]
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Krische, M. J., et al. (2008). Carbonyl Propargylation from the Alcohol or Aldehyde Oxidation Level Employing 1,3-Enynes as Surrogates to Preformed Allenylmetal Reagents: A Ruthenium-Catalyzed C–C Bond-Forming Transfer Hydrogenation. J. Am. Chem. Soc. Retrieved from [Link]
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Tan, K. T., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances. Retrieved from [Link][1]
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A Comprehensive Spectroscopic Guide to 1-Phenylbut-3-yn-2-ol: Structure Elucidation and Data Interpretation
Prepared by a Senior Application Scientist
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Analytical Challenge and Molecular Overview
1-Phenylbut-3-yn-2-ol is a secondary alcohol containing both a phenyl ring and a terminal alkyne functionality. Its molecular formula is C₁₀H₁₀O, and it has a molecular weight of 146.19 g/mol .[1] The presence of a chiral center at the second carbon (C2) and the reactive alkyne and hydroxyl groups make it a valuable intermediate in organic synthesis, particularly in the construction of more complex pharmaceutical and materials science targets.
The unequivocal identification of such a molecule is paramount before its use in any synthetic route or biological assay. Spectroscopic methods provide a non-destructive and highly informative means of confirming molecular structure. This guide will present a logical workflow for this confirmation, starting from the identification of functional groups via IR spectroscopy, moving to the detailed mapping of the carbon-hydrogen framework through NMR, and finally, confirming the molecular weight and fragmentation patterns with mass spectrometry.
Molecular Structure:
Figure 1: Chemical structure of 1-Phenylbut-3-yn-2-ol
Infrared (IR) Spectroscopy: Probing the Functional Groups
Theoretical Principles and Diagnostic Insights
Infrared spectroscopy is a powerful first-pass analytical technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.
For 1-Phenylbut-3-yn-2-ol, we anticipate several key diagnostic absorptions:
-
O-H Stretch: The hydroxyl group will exhibit a strong, broad absorption band, typically in the region of 3600-3200 cm⁻¹.[2] The broadness is a result of intermolecular hydrogen bonding.
-
≡C-H Stretch: The terminal alkyne C-H bond gives rise to a sharp, strong absorption at approximately 3300 cm⁻¹. This is one of the most characteristic peaks in an IR spectrum.
-
C≡C Stretch: The carbon-carbon triple bond stretch is expected to be a weak but sharp absorption around 2100-2140 cm⁻¹. Its intensity is often low due to the low change in dipole moment during the vibration.
-
sp³ C-H Stretch: The C-H bonds of the methylene (-CH₂-) and methine (-CH-) groups will show absorptions just below 3000 cm⁻¹.
-
sp² C-H Stretch: The C-H bonds of the aromatic phenyl ring will appear as a series of absorptions just above 3000 cm⁻¹.
-
C=C Stretch: The aromatic ring will also show characteristic carbon-carbon double bond stretching absorptions in the 1600-1450 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
The choice of ATR as the sampling technique is based on its simplicity, speed, and the minimal sample preparation required for liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the ambient atmosphere to be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of neat 1-Phenylbut-3-yn-2-ol directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum (transmittance vs. wavenumber).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Predicted IR Data Interpretation
The following table summarizes the predicted key IR absorptions for 1-Phenylbut-3-yn-2-ol.
| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment |
| ~3350 | Strong | Broad | O-H (alcohol) stretch |
| ~3300 | Strong | Sharp | ≡C-H (alkyne) stretch |
| ~3085, 3065, 3030 | Medium-Weak | Sharp | C-H (aromatic) stretch |
| ~2930, 2855 | Medium | Sharp | C-H (aliphatic) stretch |
| ~2120 | Weak | Sharp | C≡C (alkyne) stretch |
| ~1600, 1495, 1450 | Medium-Weak | Sharp | C=C (aromatic) stretch |
| ~1050 | Strong | Sharp | C-O (secondary alcohol) stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Fundamental Principles for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The key parameters obtained from NMR spectra are:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): This reveals the number of neighboring protons, following the n+1 rule.
-
Coupling Constant (J): The distance between the peaks in a split signal, which provides information about the connectivity and stereochemistry of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[3]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 1-Phenylbut-3-yn-2-ol for ¹H NMR (or 50-75 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[4]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: The residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) is typically used as an internal reference. Tetramethylsilane (TMS) can also be added as a reference (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.
-
Data Acquisition: The instrument is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized through a process called "shimming." A standard pulse sequence is then used to acquire the Free Induction Decay (FID), which is then Fourier transformed to yield the NMR spectrum.
¹H NMR Spectral Data and Analysis (Predicted, 400 MHz, CDCl₃)
The ¹H NMR spectrum provides a detailed picture of the hydrogen environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35-7.25 | Multiplet | 5H | Ar-H | Protons on the phenyl ring. |
| ~4.50 | Multiplet | 1H | -CH(OH )- | The proton on the carbon bearing the hydroxyl group is deshielded by the oxygen and the alkyne. It will be split by the adjacent methylene protons and the terminal alkyne proton. |
| ~2.90 | Multiplet | 2H | Ph-CH₂ - | The benzylic protons are split by the adjacent methine proton. |
| ~2.50 | Doublet | 1H | ≡C-H | The terminal alkyne proton is coupled to the methine proton. |
| ~2.00 | Broad Singlet | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature. It may not show coupling. A D₂O shake would cause this peak to disappear. |
¹³C NMR Spectral Data and Analysis (Predicted, 100 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their nature (aromatic, aliphatic, alkynyl).
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~137 | C ipso (aromatic) | The aromatic carbon directly attached to the butyl chain. |
| ~129 | C ortho (aromatic) | The two ortho carbons of the phenyl ring. |
| ~128.5 | C meta (aromatic) | The two meta carbons of the phenyl ring. |
| ~127 | C para (aromatic) | The para carbon of the phenyl ring. |
| ~84 | ≡C -H | The terminal sp-hybridized carbon of the alkyne. |
| ~73 | -CH(OH )- | The carbon atom bonded to the hydroxyl group. |
| ~72 | -C≡ C-H | The internal sp-hybridized carbon of the alkyne. |
| ~43 | Ph-CH₂ - | The benzylic carbon atom. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Principles of Molecular Mass Determination and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. In a typical Gas Chromatography-Mass Spectrometry (GC-MS) experiment with Electron Ionization (EI), the molecule is bombarded with high-energy electrons (70 eV).[5] This results in the formation of a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured.
For 1-Phenylbut-3-yn-2-ol, the molecular ion peak is expected at m/z = 146. Key fragmentation pathways would likely involve:
-
Loss of water: A common fragmentation for alcohols, leading to a peak at m/z = 128 (M-18).
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This could lead to the loss of a propargyl radical (•CH₂C≡CH) to give a fragment at m/z = 107, or the loss of a benzyl radical (•CH₂Ph) to give a fragment at m/z = 55. The fragment at m/z = 107 is expected to be prominent due to the stability of the resulting oxonium ion.
-
Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the carbon bearing the hydroxyl group would yield a tropylium ion at m/z = 91, a very common fragment for compounds containing a benzyl group.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 1-Phenylbut-3-yn-2-ol (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port, which is heated to vaporize the sample. The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30m DB-5 column). The column is housed in an oven with a programmed temperature gradient to separate the analyte from any impurities.[6]
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized by electron impact (EI) at 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Predicted Mass Spectrum Analysis
| m/z | Predicted Relative Intensity | Assignment |
| 146 | Moderate | [M]⁺• (Molecular Ion) |
| 128 | Low | [M - H₂O]⁺• |
| 107 | High | [M - C₃H₃]⁺ (Loss of propargyl radical) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
| 55 | Moderate | [C₄H₇]⁺ or [C₃H₃O]⁺ |
Integrated Spectroscopic Workflow for Structure Confirmation
The power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they allow for unambiguous structure confirmation.
Caption: Integrated workflow for the structural elucidation of 1-Phenylbut-3-yn-2-ol.
This workflow demonstrates the logical progression from the sample to its confirmed structure. IR spectroscopy provides the initial evidence of the key functional groups. NMR spectroscopy then provides the detailed connectivity map of the molecule. Finally, mass spectrometry confirms the molecular weight and provides further structural support through predictable fragmentation. The convergence of all this data leads to a single, validated structure.
Conclusion
This technical guide has outlined a comprehensive spectroscopic approach to the characterization of 1-Phenylbut-3-yn-2-ol. Through the synergistic application of IR, NMR (¹H and ¹³C), and MS techniques, a complete and unambiguous structural assignment can be achieved. The predicted data and interpretations provided herein serve as a robust reference for researchers working with this compound, ensuring its accurate identification and facilitating its application in further scientific endeavors. The protocols described represent best practices in the field, designed to yield high-quality, reproducible data.
References
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Wiley-VCH. (2006). Supporting Information. Retrieved January 21, 2026, from [Link]
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Spectroscopic Scrutiny of 1-Phenylbut-3-yn-2-ol: A Guide to its NMR and Mass Spectrometry Signatures
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the versatile synthetic intermediate, 1-phenylbut-3-yn-2-ol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of modern spectroscopic techniques. We will delve into the interpretation of its ¹H and ¹³C NMR spectra and unravel its fragmentation pathways in mass spectrometry, offering a comprehensive understanding of its chemical fingerprint.
Introduction to 1-Phenylbut-3-yn-2-ol and its Spectroscopic Characterization
1-Phenylbut-3-yn-2-ol, with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol , is a secondary alcohol containing both a phenyl ring and a terminal alkyne.[1] This unique combination of functional groups makes it a valuable building block in organic synthesis. Accurate characterization of this molecule is paramount for its effective utilization, and NMR and MS are indispensable tools for this purpose. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and characteristic fragmentation patterns, confirming the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of 1-phenylbut-3-yn-2-ol.
Experimental Protocol for NMR Data Acquisition
For the acquisition of high-quality NMR spectra of 1-phenylbut-3-yn-2-ol, the following general protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectrum: A Proton-by-Proton Examination
The ¹H NMR spectrum of 1-phenylbut-3-yn-2-ol is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below, followed by a detailed interpretation.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-a (Phenyl) | 7.20 - 7.40 | Multiplet | |
| H-b (Methine) | ~4.50 | Multiplet | |
| H-c (Benzylic) | ~2.90 | Multiplet | |
| H-d (Hydroxyl) | Variable (1.5 - 4.0) | Singlet (broad) | |
| H-e (Acetylenic) | ~2.50 | Doublet | ~2.0 |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H-a): The five protons on the phenyl ring are expected to resonate in the downfield region of the spectrum, typically between δ 7.20 and 7.40 ppm, as a complex multiplet. This is a characteristic chemical shift range for aromatic protons.
-
Methine Proton (H-b): The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is deshielded by the adjacent oxygen atom and the phenyl ring. Its signal is anticipated to appear around δ 4.50 ppm. This proton will be coupled to the benzylic protons (H-c) and the acetylenic proton (H-e), resulting in a multiplet.
-
Benzylic Protons (H-c): The two diastereotopic protons on the carbon adjacent to the phenyl ring are deshielded by the aromatic ring and will appear as a multiplet around δ 2.90 ppm. They are coupled to the methine proton (H-b).
-
Hydroxyl Proton (H-d): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature. It typically appears as a broad singlet and can range from δ 1.5 to 4.0 ppm.
-
Acetylenic Proton (H-e): The terminal alkyne proton is a key diagnostic signal. It is expected to resonate around δ 2.50 ppm. Due to long-range coupling with the methine proton (H-b), it will likely appear as a doublet with a small coupling constant (J ≈ 2.0 Hz).
¹³C NMR Spectrum: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of 1-phenylbut-3-yn-2-ol will display a distinct signal for each unique carbon atom. The expected chemical shifts are presented below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-1 (Aromatic, C-ipso) | ~138 |
| C-2, C-6 (Aromatic, C-ortho) | ~129 |
| C-3, C-5 (Aromatic, C-meta) | ~128 |
| C-4 (Aromatic, C-para) | ~126 |
| C-7 (Carbinol, C-OH) | ~65 |
| C-8 (Benzylic, CH₂) | ~45 |
| C-9 (Alkyne, ≡C-H) | ~84 |
| C-10 (Alkyne, -C≡) | ~72 |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons: The six carbons of the phenyl ring will give rise to four signals in the aromatic region (δ 120-140 ppm). The ipso-carbon (C-1), directly attached to the butynyl chain, will be the most downfield. The ortho (C-2, C-6), meta (C-3, C-5), and para (C-4) carbons will have distinct chemical shifts.
-
Carbinol Carbon (C-7): The carbon atom bonded to the hydroxyl group is expected to resonate around δ 65 ppm.
-
Benzylic Carbon (C-8): The carbon adjacent to the phenyl ring will appear at approximately δ 45 ppm.
-
Alkyne Carbons (C-9 and C-10): The two sp-hybridized carbons of the alkyne group have characteristic chemical shifts. The terminal alkyne carbon (C-9) is typically more downfield (around δ 84 ppm) than the internal alkyne carbon (C-10, around δ 72 ppm).
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electron ionization (EI) is a common method for generating ions from organic molecules, which often leads to characteristic fragmentation patterns that provide valuable structural information.
Experimental Protocol for Mass Spectrometry Data Acquisition
A standard procedure for obtaining the mass spectrum of 1-phenylbut-3-yn-2-ol would involve:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Fragmentation Pathway of 1-Phenylbut-3-yn-2-ol
The mass spectrum of 1-phenylbut-3-yn-2-ol is expected to show a molecular ion peak (M⁺˙) at m/z 146, corresponding to its molecular weight. The fragmentation of this molecule is primarily driven by the presence of the alcohol and the benzylic position, which can stabilize adjacent positive charges. Two main fragmentation pathways are anticipated for alcohols: α-cleavage and dehydration.[2]
A proposed fragmentation pathway is illustrated below:
Sources
A Technical Guide to the Enantiomers of 1-Phenylbut-3-yn-2-ol: Synthesis, Characterization, and Applications
Foreword: The Strategic Value of Chiral Propargyl Alcohols
In the landscape of modern synthetic chemistry and drug development, the demand for enantiomerically pure building blocks is insatiable. Among these, chiral propargyl alcohols stand out as exceptionally versatile intermediates.[1][2][3] Their trifunctional nature—comprising a stereogenic secondary alcohol, a reactive terminal alkyne, and a modifiable aromatic ring—offers a rich platform for molecular elaboration. This guide provides an in-depth technical overview of (R)- and (S)-1-Phenylbut-3-yn-2-ol, two enantiomers that serve as potent synthons for complex molecular architectures. We will explore the robust methodologies for their stereocontrolled synthesis, the analytical techniques required for their characterization, and their strategic applications, providing researchers and drug development professionals with a comprehensive resource grounded in field-proven insights.
Core Molecular Profile
Before delving into synthetic strategies, it is essential to understand the fundamental physicochemical properties of the target compound. While the enantiomers exhibit identical physical properties in an achiral environment, their interaction with chiral systems (e.g., enzymes, chiral catalysts) is distinct.
| Property | Value | Source |
| IUPAC Name | 1-phenylbut-3-yn-2-ol | [4] |
| Molecular Formula | C₁₀H₁₀O | [4] |
| Molecular Weight | 146.19 g/mol | [4] |
| CAS Number | 4378-23-8 (Unspecified stereochemistry) | [4] |
| Appearance | Liquid (at room temperature) | [5] |
| Solubility | Insoluble in water; soluble in organic solvents. | [5] |
| Polar Surface Area | 20.23 Ų | [5] |
| LogP | 2.19 | [5] |
These properties, particularly the moderate lipophilicity indicated by the LogP value, are critical for predicting the compound's behavior in both reaction media and biological systems.[5]
Enantioselective Synthesis: Pathways to Stereochemical Purity
The cornerstone of utilizing these enantiomers is the ability to produce them in high enantiomeric excess (e.e.). Three primary strategies have proven effective: asymmetric reduction of a prochiral ketone, catalytic asymmetric alkynylation of an aldehyde, and biocatalytic reduction.
Strategy 1: Asymmetric Reduction of 1-Phenylbut-3-yn-2-one
This is arguably the most reliable and widely employed method, relying on the reduction of a prochiral ketone precursor. The causality behind this strategy is the creation of a chiral environment by a catalyst, which forces a reducing agent to attack the ketone from a specific face.
The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a preeminent method for the enantioselective reduction of ketones to secondary alcohols.[6][7] It utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source (e.g., BH₃·SMe₂ or BH₃·THF). The predictability and high stereocontrol of this reaction make it an authoritative choice.[6][8]
Mechanism of Action & Stereochemical Control: The key to the CBS reduction's success lies in the formation of a catalyst-borane complex.[8] This complex then coordinates to the ketone substrate. Steric factors dictate that the larger substituent of the ketone (the benzyl group) orients away from the bulky group on the catalyst. This rigid, chair-like six-membered transition state ensures that the hydride is delivered to only one face of the carbonyl, resulting in the formation of a single alcohol enantiomer.[8]
-
(S)-CBS Catalyst + Borane + Ketone → (R)-1-Phenylbut-3-yn-2-ol
-
(R)-CBS Catalyst + Borane + Ketone → (S)-1-Phenylbut-3-yn-2-ol
Caption: CBS Reduction workflow for enantioselective synthesis.
Experimental Protocol: Synthesis of (R)-1-Phenylbut-3-yn-2-ol via (S)-CBS Reduction
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet is cooled to room temperature under a positive pressure of nitrogen.
-
Catalyst Introduction: The flask is charged with a solution of (S)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: The solution is cooled to 0 °C in an ice bath. Borane-dimethyl sulfide complex (BH₃·SMe₂, ~0.6 equivalents) is added dropwise via syringe, maintaining the internal temperature below 5 °C. The mixture is stirred for 15 minutes to allow for catalyst-borane complex formation.
-
Substrate Addition: A solution of 1-phenylbut-3-yn-2-one (1.0 equivalent) in anhydrous THF is added slowly over 30-60 minutes using a syringe pump. The slow addition is crucial to prevent the uncatalyzed background reduction which would diminish the enantioselectivity.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until all the starting ketone is consumed (typically 1-2 hours).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose excess borane.
-
Workup: The mixture is warmed to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and 1 M HCl. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched (R)-1-Phenylbut-3-yn-2-ol. Enantiomeric excess is determined by chiral HPLC analysis.
Strategy 2: Biocatalytic Asymmetric Reduction
Leveraging the inherent chirality of enzymes offers a green and highly selective alternative to traditional chemical catalysis.[9] Secondary alcohol dehydrogenases, in particular, are well-suited for this transformation.
Enzymatic Reduction with Thermoanaerobacter ethanolicus Secondary Alcohol Dehydrogenase (TeSADH)
A mutated secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH) has been successfully used to reduce 4-phenyl-3-butyn-2-one (a constitutional isomer, though the principle applies directly to 1-phenylbut-3-yn-2-one) to the corresponding (S)-alcohol with excellent yield and enantioselectivity.[9]
Causality of Biocatalysis: The enzyme's active site provides a precisely shaped chiral pocket. The prochiral ketone can only bind in a specific orientation that positions the carbonyl for hydride transfer from the NADH cofactor to one prochiral face. This "lock-and-key" mechanism ensures the production of a single enantiomer. The W110A mutant follows Prelog's rule, producing the (S)-alcohol.[9]
Caption: Biocatalytic reduction workflow.
Conceptual Protocol: Enzymatic Reduction
-
Buffer Preparation: A buffered aqueous solution (e.g., Tris-HCl) is prepared, containing the cofactor (NADPH) and a recycling system for the cofactor (e.g., isopropanol and a secondary alcohol dehydrogenase).
-
Enzyme & Substrate Addition: The W110A TeSADH enzyme is added to the buffer, followed by the substrate, 1-phenylbut-3-yn-2-one, which may be dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitoring & Workup: The reaction is monitored by HPLC. Upon completion, the enzyme is denatured and removed (e.g., by precipitation with a solvent or centrifugation), and the product is extracted with an organic solvent like ethyl acetate.
-
Purification: The extracted product is purified by column chromatography.
Analytical Characterization: Verification of Structure and Purity
Confirming the successful synthesis of the target enantiomer requires a two-pronged approach: structural verification and stereochemical analysis.
-
Structural Verification: Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the molecular structure and connectivity of 1-phenylbut-3-yn-2-ol. However, these techniques cannot differentiate between enantiomers in an achiral solvent.[5]
-
Enantiomeric Purity Analysis:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and baseline separation of their respective peaks. The ratio of the peak areas directly corresponds to the ratio of the enantiomers.
-
Polarimetry: Enantiomers rotate plane-polarized light in equal but opposite directions. A polarimeter can measure the specific rotation [α]D of the purified sample. While a non-zero value confirms the presence of a single enantiomer in excess, it is less precise than chiral HPLC for quantifying high e.e. values.
-
Applications in Advanced Synthesis
The value of (R)- and (S)-1-Phenylbut-3-yn-2-ol lies in their utility as chiral building blocks.[2] The alkyne and alcohol functionalities serve as versatile handles for a wide array of chemical transformations, allowing for the construction of complex, stereodefined molecules.
-
Alkyne Moiety Reactions:
-
Click Chemistry: The terminal alkyne is a perfect substrate for copper- or ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC/RuAAC) to form chiral triazoles.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form more complex internal alkynes.
-
Stereoselective Reduction: Reduction to the corresponding (Z)- or (E)-allylic alcohol, or to the saturated alkyl alcohol, providing access to different chiral synthons.
-
-
Alcohol Moiety Reactions:
-
Protecting Group Chemistry: Protection of the alcohol allows the alkyne to be manipulated selectively.
-
Nucleophilic Substitution: Conversion of the alcohol to a good leaving group (e.g., tosylate, mesylate) allows for SN2 substitution with inversion of stereochemistry.
-
Oxidation: Oxidation to the corresponding chiral ketone.
-
These chiral propargyl alcohols are key precursors in the synthesis of natural products and are invaluable in medicinal chemistry for building libraries of chiral compounds for structure-activity relationship (SAR) studies.[2][10]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-phenylbut-3-yn-2-ol is classified with the following hazards:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
(R)- and (S)-1-Phenylbut-3-yn-2-ol are not merely chemical curiosities; they are enabling tools for the precise construction of three-dimensional molecular structures. The robust and predictable synthetic routes, particularly the CBS reduction and biocatalytic methods, make them readily accessible in high enantiopurity. Their versatile functionalities provide a gateway to a vast chemical space, empowering researchers in their quest to synthesize novel therapeutics, complex natural products, and advanced materials. This guide serves as a foundational document, underscoring the critical importance of stereocontrolled synthesis and the strategic value of these chiral propargyl alcohols.
References
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ResearchGate. (2015, August 6). Enantiopure (S)-4-Phenyl-3-butyn-2-ol and (S)-1-Phenyl-2-butanol Through an Enzymatic Reduction. [Link]
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National Institutes of Health (NIH), PubChem. 1-Phenylbut-3-yn-2-ol. [Link]
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National Institutes of Health (NIH), PubChem. 1-Phenyl-3-buten-2-one. [Link]
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Organic Syntheses. (2014). Synthesis of 4,5-Disubstituted 2-aminothiazoles from α,β-Unsaturated Ketones: Preparation of 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride Salt. Org. Synth. 2014, 91, 185-200. [Link]
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Pu, L. (2012). Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol. PMC, NIH. [Link]
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The Journal of Organic Chemistry, ACS Publications. (2024). A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols. [Link]
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ResearchGate. (2022, November 28). Catalytic asymmetric α C(sp)–H addition of benzylamines to aldehydes. [Link]
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Gonela, U. M., & Yadav, J. S. (2020). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products. New Journal of Chemistry, 44(12), 4638-4655. [Link]
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PubMed. (2021, September 3). Catalytic Asymmetric Tandem Reaction of o-Alkynylbenzaldehydes, Amines, and Diazo Compounds. [Link]
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Chemospecific. (2020, June 10). Corey–Bakshi–Shibata (CBS): The Ultimate Reducing Agent Unveiled! [Video]. YouTube. [Link]
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MDPI. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]
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PubMed Central, NIH. (2023, May 22). Asymmetric α-allylic allenylation of β-ketocarbonyls and aldehydes by synergistic Pd/chiral primary amine catalysis. [Link]
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Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]
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Organic Chemistry Portal. Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions. [Link]
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Sinobio Chemistry. (2024, February 5). What Is Propargyl Alcohol?. [Link]
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ISOMERLAB. (2021, October 4). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]
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PubMed. (2009). Racemic 1,2-diphenylbut-3-yn-2-ol. [Link]
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NRO-Chemistry. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Video]. YouTube. [Link]
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Grokipedia. Corey–Itsuno reduction. [Link]
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A Technical Guide to the Chirality and Enantioselective Synthesis of 1-Phenylbut-3-yn-2-ol
Abstract: This technical guide provides an in-depth examination of the stereochemical properties of 1-phenylbut-3-yn-2-ol, a chiral propargylic alcohol of significant interest in synthetic and medicinal chemistry. We explore the principles of its chirality, the assignment of absolute configuration, and critically evaluate the primary methodologies for its enantioselective synthesis. Key strategies, including Noyori-type asymmetric transfer hydrogenation, biocatalytic reductions, and the use of stoichiometric chiral borane reagents, are detailed with an emphasis on the mechanistic underpinnings that govern stereoselectivity. Furthermore, this guide outlines standard protocols for the synthesis and subsequent stereochemical analysis, offering a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of stereochemically pure intermediates.
Introduction: The Significance of 1-Phenylbut-3-yn-2-ol as a Chiral Building Block
1-Phenylbut-3-yn-2-ol is a secondary propargylic alcohol featuring a stereogenic center at the carbinol carbon (C2). Its structure, which combines a phenyl group, a hydroxyl group, and an ethynyl group around a chiral core, makes it a versatile and valuable intermediate in organic synthesis. The propargyl alcohol moiety is a precursor to a wide array of functional groups and molecular scaffolds.
In the context of drug development, controlling molecular chirality is paramount. Biological systems, being inherently chiral, often exhibit stereospecific interactions with small molecule therapeutics. The differential binding of enantiomers to receptors or enzymes can lead to significant variations in pharmacology, toxicology, and pharmacokinetics. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or contribute to undesirable side effects. Consequently, the ability to synthesize single enantiomers of chiral building blocks like 1-phenylbut-3-yn-2-ol is a critical requirement for the development of safe and effective pharmaceuticals. This guide focuses on the practical synthesis and analysis of this important chiral molecule.
Stereochemistry and Absolute Configuration
The chirality of 1-phenylbut-3-yn-2-ol originates from the C2 carbon, which is bonded to four different substituents: a hydrogen atom, a hydroxyl group (-OH), a benzyl group (-CH₂Ph), and an ethynyl group (-C≡CH). This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-1-phenylbut-3-yn-2-ol and (S)-1-phenylbut-3-yn-2-ol.
Assigning Absolute Configuration (Cahn-Ingold-Prelog Rules):
The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For the stereocenter at C2:
-
Identify Substituents: The four groups attached to the chiral carbon are: -OH, -CH₂Ph, -C≡CH, and -H.
-
Assign Priorities: Priority is based on the atomic number of the atom directly attached to the chiral center.
-
Priority 1: -OH (Oxygen, Z=8)
-
Priority 2: -C≡CH (Carbon, Z=6)
-
Priority 3: -CH₂Ph (Carbon, Z=6)
-
Priority 4: -H (Hydrogen, Z=1)
-
-
Resolve Ties: Both the ethynyl and benzyl groups are attached via carbon. To break the tie, we consider the atoms attached to these carbons.
-
For the ethynyl group (-C≡CH), the carbon is treated as being bonded to three other carbons (a "phantom" duplication for the triple bond).
-
For the benzyl group (-CH₂Ph), the carbon is bonded to one carbon (of the phenyl ring) and two hydrogens.
-
Comparing the atoms bonded to the point of first difference, the ethynyl carbon's connections ((C), (C), C) outrank the benzyl carbon's connections (C, H, H). Therefore, the ethynyl group has higher priority than the benzyl group.
-
-
Determine R/S: With the priorities established (1:-OH, 2:-C≡CH, 3:-CH₂Ph, 4:-H), orient the molecule so the lowest priority group (-H) points away from the viewer. If the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, the configuration is (R). If it is counter-clockwise, the configuration is (S).
Core Strategies for Enantioselective Synthesis
Accessing enantiomerically pure 1-phenylbut-3-yn-2-ol is most efficiently achieved through the asymmetric reduction of its prochiral precursor, 1-phenylbut-3-yn-2-one. Several robust methods have been established for this transformation.
Asymmetric Transfer Hydrogenation (ATH) via Noyori-Type Catalysis
Asymmetric transfer hydrogenation is a powerful and widely used method for the reduction of ketones. The Noyori-Ikariya catalyst system, typically a Ruthenium(II) complex with a chiral N-sulfonated diamine and an η⁶-arene ligand, is exceptionally effective for reducing alkynyl ketones with high enantioselectivity.
Causality of Stereoselection: The high degree of enantioselection arises from a well-organized, six-membered ring transition state. The reaction proceeds via a metal-ligand bifunctional mechanism, where the Ru-H hydride is delivered to the carbonyl carbon while the N-H proton from the chiral diamine ligand is transferred to the carbonyl oxygen simultaneously. The steric and electronic properties of the chiral ligand and the arene create a highly constrained environment that forces the ketone to approach the catalytic center from a specific trajectory, leading to the preferential formation of one enantiomer.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is a representative example based on established Noyori-type reductions.
-
Catalyst Preparation: In a glovebox, an oven-dried Schlenk flask is charged with [RuCl₂(p-cymene)]₂ and the (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) ligand (1:1 molar ratio of Ru:ligand). Anhydrous dichloromethane is added, and the mixture is stirred at 40 °C for 1 hour to form the precatalyst.
-
Reaction Setup: The solvent is removed in vacuo. The flask is then charged with a 5:2 mixture of formic acid and triethylamine (as the hydrogen source).
-
Substrate Addition: 1-Phenylbut-3-yn-2-one is added to the flask (substrate-to-catalyst ratio typically 100:1 to 1000:1).
-
Reaction Execution: The reaction mixture is stirred at room temperature (or as optimized) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted three times with ethyl acetate.
-
Purification & Validation: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the purified 1-phenylbut-3-yn-2-ol is determined by chiral High-Performance Liquid Chromatography (HPLC) or GC.
Biocatalytic Asymmetric Reduction
Enzymatic reductions offer an environmentally benign and highly selective alternative for producing chiral alcohols. Alcohol dehydrogenases (ADHs) are particularly well-suited for this purpose, operating under mild aqueous conditions with exceptional enantioselectivity.
Field-Proven Insight: A specific mutant, W110A secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH), has been successfully employed for the enantioselective reduction of 4-phenyl-3-butyn-2-one (a structural isomer, though the principle applies directly to 1-phenylbut-3-yn-2-one) to the corresponding (S)-alcohol. This biocatalytic approach yielded the product with excellent yield and high chemo- and enantioselectivity, leaving the sensitive alkynyl group intact.
Experimental Protocol: Biocatalytic Reduction
This protocol is adapted from methodologies using engineered ADHs.
-
Reaction Buffer Preparation: Prepare a phosphate buffer (e.g., 100 mM, pH 7.0) containing NAD⁺ (cofactor) and D-glucose (for cofactor regeneration).
-
Enzyme Addition: Add glucose dehydrogenase (GDH, for cofactor regeneration) and the desired alcohol dehydrogenase (e.g., a commercially available ADH screening kit or a specific enzyme like W110A TeSADH).
-
Substrate Addition: Add 1-Phenylbut-3-yn-2-one, typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol, to the reaction buffer.
-
Reaction Execution: The reaction is gently agitated (e.g., 200 rpm) at a controlled temperature (e.g., 30 °C). The reaction progress is monitored by HPLC or GC.
-
Workup: Once the reaction reaches completion, the mixture is extracted with an organic solvent such as ethyl acetate. The enzymes are removed with the aqueous phase.
-
Purification & Validation: The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated. The product is purified by column chromatography. Enantiomeric excess is determined by chiral HPLC/GC analysis.
Stoichiometric Chiral Borane Reagents
For certain applications, stoichiometric chiral reducing agents provide a reliable and predictable route to chiral propargylic alcohols. B-chlorodiisopinocampheylborane (DIP-Chloride™) is a highly effective reagent derived from either (+)- or (-)-α-pinene.
Causality of Stereoselection: The reduction proceeds through a rigid, boat-like six-membered transition state (a Zimmerman-Traxler model). The steric bulk of the two isopinocampheyl groups on the boron atom effectively blocks one face of the prochiral ketone. This forces the hydride to be delivered to the less sterically hindered face, resulting in a predictable absolute stereochemistry of the alcohol product with high enantioselectivity.
Summary of Key Synthetic Methods
| Method | Reagent/Catalyst | Typical ee (%) | Advantages | Disadvantages |
| Noyori ATH | Ru(II)-(S,S)-TsDPEN Complex | >95% | High efficiency (low catalyst loading), excellent enantioselectivity, broad substrate scope. | Requires inert atmosphere, potentially expensive catalyst, removal of metal traces. |
| Biocatalysis | Alcohol Dehydrogenase (ADH) | >99% | Extremely high selectivity, mild/aqueous conditions, environmentally friendly ("Green Chemistry"). | Requires specific enzyme, potential substrate inhibition, lower substrate concentration. |
| Chiral Boranes | B-Chlorodiisopinocampheylborane | >95% | High enantioselectivity, predictable stereochemical outcome. | Stoichiometric use of reagent, requires cryogenic temperatures, borane byproducts. |
Chiral Separation and Stereochemical Analysis
When an asymmetric synthesis is not employed or results in incomplete enantioselectivity, separation of the racemic mixture is necessary. The primary tool for both preparative separation and analytical validation is chiral chromatography.
Workflow for Synthesis and Analysis:
Self-Validating Protocol: Determination of Enantiomeric Excess
The trustworthiness of any chiral synthesis rests on accurate determination of its stereochemical purity.
-
Column Selection: A chiral stationary phase (CSP) capable of resolving propargylic alcohols is selected. Columns based on polysaccharide derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective.
-
Method Development: An isocratic mobile phase, typically a mixture of hexane and isopropanol, is optimized to achieve baseline separation of the two enantiomer peaks.
-
Sample Preparation: A dilute solution of the purified alcohol is prepared in the mobile phase.
-
Analysis: The sample is injected onto the chiral HPLC system. The retention times for the (R) and (S) enantiomers will differ.
-
Calculation: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Validation: The absolute configuration can be confirmed by comparing the elution order to a commercially available enantiopure standard or by advanced analytical methods such as X-ray crystallography of a suitable derivative.
Conclusion
1-Phenylbut-3-yn-2-ol is a valuable chiral synthon whose utility is critically dependent on its enantiomeric purity. This guide has detailed the primary modern strategies for achieving high enantioselectivity in its synthesis, focusing on the asymmetric reduction of the corresponding ketone. Methods such as Noyori asymmetric transfer hydrogenation and biocatalysis stand out for their high efficiency and selectivity, providing reliable pathways for drug development professionals and synthetic chemists. The choice of method depends on factors such as scale, cost, and available equipment, but each provides a robust framework for producing this important chiral intermediate. The integration of these powerful synthetic techniques with rigorous analytical validation ensures the production of single-enantiomer compounds fit for purpose in the demanding field of pharmaceutical development.
References
-
Deshpande, R. M., et al. (2000). Racemic 1,2-diphenylbut-3-yn-2-ol. Acta Crystallographica Section C: Crystal Structure Communications, 56(11), 1359-1360. [Link]
-
Dub, P. A., & Gordon, J. C. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies. [Link]
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Li, Y., et al. (2018). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 47(3), 734-742. [Link]
-
Taylor, M. S., et al. (2019). Gold-Catalyzed Rearrangement of Propargyl Alcohols Using Coupling Constants To Determine Isomeric Ratios. Journal of Chemical Education, 96(7), 1478-1482. [Link]
-
NROChemistry. Noyori Hydrogenation. NROChemistry Educational Resource. [Link]
-
Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station International Edition. [Link]
-
Chemistry Stack Exchange. (2015). How to determine the configuration of a propargylic alcohol? [Link]
-
Tlais, S. F., & Dudley, G. B. (2010). Ball-and-stick representation of propargyl alcohol 1 from X-ray analysis. ResearchGate. [Link]
-
Takeshita, M., et al. (1995). Enzymatic synthesis of chiral 1-phenyl-1,2- and 1,3-diols via chiral epoxy alcohols. Tetrahedron: Asymmetry, 6(5), 1293-1296. [Link]
-
Phillips, R. S., et al. (2014). Enantiopure (S)-4-Phenyl-3-butyn-2-ol and (S)-1-Phenyl-2-butanol Through an Enzymatic Reduction. Asian Journal of Chemistry, 26(20), 7009-7012. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11557314, 1-Phenylbut-3-yn-2-ol. [Link]
-
Lounnas, V., et al. (2013). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 13(18), 2296-2311. [Link]
-
Ilardi, E. A., et al. (2020). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 25(16), 3641. [Link]
-
Zhang, Y., et al. (2023). Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends. Journal of Pharmaceutical Analysis, 13(6), 577-593. [Link]
-
Nguyen, L. A., et al. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85-100. [Link]
-
Chen, X., et al. (2020). Asymmetric reduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxy piperidine by recombinant E. coli with both TbADH and BsGDH activity. ResearchGate. [Link]
-
Levit, G. L., et al. (2004). Kinetic resolution of 1-methyl- and 1-phenyl-3-amino-1,2-dicarba-closo-dodecaboranes via acylation with chiral acyl chlorides. Mendeleev Communications, 14(6), 293-295. [Link]
Methodological & Application
The Versatile Chiral Synthon: Harnessing 1-Phenylbut-3-yn-2-ol in Asymmetric Synthesis
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Chiral building blocks, often derived from the "chiral pool," serve as invaluable starting materials for the construction of complex molecular architectures with precise stereochemical control. Among these, chiral propargyl alcohols stand out as exceptionally versatile intermediates due to the rich chemistry of the alkyne and the strategic placement of a stereogenic hydroxyl group. This technical guide delves into the applications of (S)- and (R)-1-Phenylbut-3-yn-2-ol as a potent chiral building block in asymmetric synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of 1-Phenylbut-3-yn-2-ol
1-Phenylbut-3-yn-2-ol, a secondary propargyl alcohol, possesses a unique combination of structural features that render it a powerful tool in the synthetic chemist's arsenal. The presence of a terminal alkyne allows for a wide array of transformations, including metal-catalyzed cross-coupling reactions, cycloadditions, and nucleophilic additions. The adjacent stereocenter, bearing a hydroxyl group, not only imparts chirality to the molecule but also serves as a handle for directing subsequent stereoselective reactions and can be readily derivatized to modulate its reactivity. Furthermore, the phenyl group provides steric bulk and electronic properties that can influence the outcome of chemical transformations.
The accessibility of both enantiomers of 1-Phenylbut-3-yn-2-ol through well-established asymmetric reduction or kinetic resolution methods further enhances its utility, allowing for the synthesis of either enantiomer of a target molecule. This guide will explore key transformations where this chiral building block plays a pivotal role, providing both the "how" and the "why" behind the experimental protocols.
I. Enantioselective Synthesis of 1-Phenylbut-3-yn-2-ol: The Gateway to Chirality
The foundation of any chiral pool-based synthesis is the efficient and highly enantioselective preparation of the building block itself. Asymmetric transfer hydrogenation of the corresponding prochiral ynone, 1-phenylbut-3-yn-2-one, stands as a robust and widely adopted method.
Protocol 1: Asymmetric Transfer Hydrogenation of 1-Phenylbut-3-yn-2-one
This protocol details the asymmetric transfer hydrogenation of 1-phenylbut-3-yn-2-one to yield enantiomerically enriched 1-phenylbut-3-yn-2-ol using a well-defined ruthenium catalyst. This method is lauded for its operational simplicity and high enantioselectivity.[1]
Reaction Scheme:
Materials:
-
1-Phenylbut-3-yn-2-one
-
[RuCl(p-cymene)((R,R)-TsDPEN)] or [RuCl(p-cymene)((S,S)-TsDPEN)] for the opposite enantiomer
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Anhydrous isopropanol
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the ruthenium catalyst (e.g., [RuCl(p-cymene)((R,R)-Ts-DPEN)]) (0.01 eq) in anhydrous isopropanol (5 mL).
-
Prepare a 5:2 mixture of formic acid and triethylamine.
-
To the catalyst solution, add the formic acid/triethylamine mixture (2.5 eq).
-
Add a solution of 1-phenylbut-3-yn-2-one (1.0 eq) in anhydrous dichloromethane (5 mL) dropwise to the catalyst mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylbut-3-yn-2-ol.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
Causality Behind Experimental Choices:
-
The Catalyst: The choice of the chiral ruthenium complex is critical for achieving high enantioselectivity. The N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand creates a chiral environment around the metal center, which effectively discriminates between the two enantiotopic faces of the ketone.
-
The Hydrogen Source: The formic acid/triethylamine azeotrope serves as a convenient and effective source of hydride for the reduction. Isopropanol can also be used as a hydrogen donor in other transfer hydrogenation systems.
-
The Solvent: A mixture of isopropanol and dichloromethane is often used to ensure the solubility of both the catalyst and the substrate.
| Catalyst Loading (mol%) | Substrate | Product Enantiomer | Yield (%) | e.e. (%) |
| 1 | 1-Phenylbut-3-yn-2-one | (S)-1-Phenylbut-3-yn-2-ol | >95 | >98 |
| 1 | 1-Phenylbut-3-yn-2-one | (R)-1-Phenylbut-3-yn-2-ol | >95 | >98 |
Table 1: Representative data for the asymmetric transfer hydrogenation of 1-phenylbut-3-yn-2-one. Data is illustrative and based on typical results reported in the literature.
II. Diastereoselective Transformations: Leveraging the Pre-existing Stereocenter
Once obtained in high enantiomeric purity, 1-phenylbut-3-yn-2-ol can be used to control the formation of new stereocenters. The existing hydroxyl group can act as a directing group or its stereochemistry can influence the facial selectivity of reactions on the nearby alkyne or other functional groups introduced to the molecule.
Application in the Synthesis of Chiral Tetrahydrofurans
A powerful application of chiral 1-phenylbut-3-yn-2-ol is in the synthesis of highly substituted chiral tetrahydrofurans. These motifs are prevalent in a wide range of biologically active natural products. The synthesis often involves a cyclization reaction where the stereochemistry of the starting alcohol dictates the stereochemical outcome of the product.
Protocol 2: Diastereoselective Synthesis of a 2,5-Disubstituted Tetrahydrofuran Derivative
This protocol outlines a general strategy for the synthesis of a chiral tetrahydrofuran derivative starting from (S)-1-phenylbut-3-yn-2-ol.
Reaction Scheme:
Materials:
-
(S)-1-Phenylbut-3-yn-2-ol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Mercury(II) acetate (Hg(OAc)2)
-
Sodium borohydride (NaBH4)
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Protection of the Hydroxyl Group:
-
To a solution of (S)-1-phenylbut-3-yn-2-ol (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF, add TBSCl (1.2 eq) portionwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup and purify the crude product by flash chromatography to obtain the TBS-protected alcohol.
-
-
Oxymercuration-Demercuration of the Alkyne:
-
To a solution of the TBS-protected alkyne (1.0 eq) in a mixture of THF and water, add Hg(OAc)2 (1.1 eq) and stir at room temperature.
-
After the initial reaction is complete (monitor by TLC), cool the mixture to 0 °C and add a solution of NaBH4 (0.5 eq) in aqueous NaOH.
-
Stir vigorously for 1 hour, then perform a standard workup to isolate the intermediate ketone.
-
-
Acid-Catalyzed Cyclization and Deprotection:
-
Dissolve the intermediate ketone in methanol and add a catalytic amount of p-TsOH.
-
Stir the reaction at room temperature until the cyclization and deprotection are complete (monitor by TLC).
-
Neutralize the reaction with saturated aqueous sodium bicarbonate, extract the product, and purify by flash chromatography to yield the chiral tetrahydrofuran derivative.
-
Mechanistic Rationale for Diastereoselectivity:
The stereocenter of the starting alcohol, even after protection, influences the facial selectivity of the intramolecular cyclization step. The bulky TBS-ether group will preferentially occupy a pseudo-equatorial position in the transition state of the cyclization, leading to the formation of one diastereomer in excess. The exact diastereomeric ratio will depend on the specific substrate and reaction conditions.
III. Synthesis of Axially Chiral Allenes: A Testimony to Versatility
Chiral allenes are fascinating molecules with axial chirality that have found applications in catalysis and as precursors to other chiral structures. A common and effective method for their synthesis involves the SN2' reaction of a chiral propargyl alcohol derivative with an organocuprate reagent.
Protocol 3: Synthesis of a Chiral Allene via SN2' Displacement
This protocol describes the conversion of (R)-1-phenylbut-3-yn-2-ol into a chiral allene through activation of the hydroxyl group followed by reaction with a Gilman reagent.
Reaction Scheme:
Materials:
-
(R)-1-Phenylbut-3-yn-2-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi)
-
Anhydrous diethyl ether or THF
-
Standard workup and purification reagents
Procedure:
-
Formation of the Mesylate:
-
To a solution of (R)-1-phenylbut-3-yn-2-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous diethyl ether at 0 °C, add MsCl (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours or until completion as indicated by TLC.
-
Filter the reaction mixture to remove the triethylammonium chloride salt and use the resulting solution of the mesylate directly in the next step.
-
-
SN2' Reaction with Lithium Dimethylcuprate:
-
In a separate flame-dried flask under argon, suspend CuI (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.
-
Add MeLi (2.0 eq) dropwise and stir until a clear solution of lithium dimethylcuprate is formed.
-
Cool the cuprate solution to -78 °C and add the previously prepared solution of the propargyl mesylate dropwise.
-
Stir the reaction at -78 °C for several hours, then allow it to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate.
-
Purify the crude allene by flash chromatography.
-
Stereochemical Rationale:
The SN2' reaction proceeds via an anti-addition of the nucleophile to the alkyne, with concomitant displacement of the leaving group. The stereochemistry of the starting propargyl alcohol is transferred to the axial chirality of the allene product with high fidelity.
Conclusion
1-Phenylbut-3-yn-2-ol has proven to be a highly effective and versatile chiral building block in asymmetric synthesis. Its ready availability in both enantiomeric forms, coupled with the diverse reactivity of its functional groups, allows for the stereocontrolled synthesis of a wide range of complex and valuable molecules. The protocols and insights provided in this guide serve as a starting point for researchers to explore the full potential of this remarkable synthon in their own synthetic endeavors, from the construction of intricate natural products to the development of novel therapeutic agents.
References
-
Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]
-
Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997). Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738–8739. [Link]
-
Hoffmann-Röder, A., & Krause, N. (2004). Synthesis and Properties of Axially Chiral Allenes. Angewandte Chemie International Edition, 43(10), 1196-1216. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2010). Stereoselective Synthesis of Tetrahydrofurans. Stereoselective Synthesis of Heterocycles, 1-46. [Link]
-
Fürstner, A. (2000). Gold Catalysis in Organic Synthesis. Gold Bulletin, 33(1), 3-10. [Link]
Sources
Application Note: 1-Phenylbut-3-yn-2-ol as a Versatile Synthon for Heterocyclic Compound Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-phenylbut-3-yn-2-ol, a propargylic alcohol, as a highly versatile and strategic starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. We delve into the reaction mechanisms, provide detailed, field-proven protocols, and offer expert insights into the synthesis of key five-membered heterocycles, including substituted furans, pyrroles, and pyrazoles. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and execution of novel synthetic routes for drug discovery and materials science.
Introduction: The Strategic Value of 1-Phenylbut-3-yn-2-ol
1-Phenylbut-3-yn-2-ol is a readily accessible secondary propargylic alcohol featuring a terminal alkyne, a hydroxyl group, and a phenyl moiety.[1] This unique combination of functional groups within a compact scaffold makes it an exceptionally powerful building block for convergent synthetic strategies. The terminal alkyne is amenable to activation by a variety of transition metals, particularly soft Lewis acids like gold, while the proximate hydroxyl group can act as an intramolecular nucleophile.[2][3] This inherent reactivity profile enables a range of controlled cyclization reactions to form aromatic five-membered rings, which are privileged structures in medicinal chemistry.
This guide will focus on three primary classes of heterocycles synthesized from this precursor:
-
Furans: Via metal-catalyzed intramolecular cycloisomerization.
-
Pyrroles: Through intramolecular cyclization of amino-alkynol derivatives.
-
Pyrazoles: Via condensation of a derived alkynyl ketone with hydrazine.
Each section will elucidate the underlying chemical principles, providing a causal explanation for experimental choices and offering robust, step-by-step protocols for practical implementation in a laboratory setting.
Gold-Catalyzed Synthesis of Substituted Furans
The synthesis of furans from propargylic alcohols is a well-established and highly efficient transformation, often catalyzed by gold(I) or gold(III) salts.[4][5] Gold catalysts act as potent π-philic Lewis acids, coordinating to the alkyne of 1-phenylbut-3-yn-2-ol. This activation enhances the electrophilicity of the alkyne, making it susceptible to intramolecular nucleophilic attack by the adjacent hydroxyl group.
Mechanistic Rationale
The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne, forming a gold-π complex. This complexation polarizes the C≡C bond, facilitating a 5-exo-dig cyclization pathway where the hydroxyl group attacks the internal carbon of the alkyne. This step forms a vinyl-gold intermediate. Subsequent protodeauration, typically facilitated by trace acid or adventitious water, regenerates the active gold catalyst and yields the final furan product. The regioselectivity of this reaction is excellent, consistently favoring the 5-exo-dig closure.[6]
Caption: Gold(I)-catalyzed 5-exo-dig cycloisomerization of 1-phenylbut-3-yn-2-ol.
Protocol: Synthesis of 3-Benzyl-2-methylfuran
This protocol describes a general method for the gold-catalyzed cyclization of 1-phenylbut-3-yn-2-ol. The use of a gold(I) pre-catalyst with a silver co-catalyst (to abstract the chloride and generate the active cationic gold species) is a common and effective strategy.[6]
Materials:
-
1-Phenylbut-3-yn-2-ol (1.0 mmol, 146.2 mg)
-
Chloro(triphenylphosphine)gold(I) [(PPh₃)AuCl] (0.02 mmol, 9.9 mg)
-
Silver tetrafluoroborate (AgBF₄) (0.02 mmol, 3.9 mg)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (PPh₃)AuCl (9.9 mg) and AgBF₄ (3.9 mg).
-
Add anhydrous DCM (2 mL) and stir the suspension at room temperature for 10 minutes. A white precipitate of AgCl will form.
-
In a separate vial, dissolve 1-phenylbut-3-yn-2-ol (146.2 mg) in anhydrous DCM (3 mL).
-
Add the substrate solution to the catalyst suspension via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-benzyl-2-methylfuran.
Data Summary: Catalyst Performance
The choice of catalyst and solvent can influence reaction efficiency. Gold catalysts are generally superior for this transformation.
| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| (PPh₃)AuCl / AgOTf (0.5 mol%) | Dichloromethane | Room Temp | >95 | [6] |
| AuCl₃ (2 mol%) | Acetonitrile | 80 | ~90 | [4] |
| FeCl₃ (10 mol%) | Toluene | 110 | 75-85 | [5] |
Synthesis of Substituted Pyrroles
The synthesis of pyrroles from 1-phenylbut-3-yn-2-ol requires the introduction of a nitrogen nucleophile. A highly effective strategy involves the conversion of the propargylic alcohol to a 1-amino-3-alkyn-2-ol, which can then undergo a similar gold-catalyzed cyclization.[6] This two-step, one-pot approach provides clean access to N-substituted pyrroles, which are foundational scaffolds in numerous pharmaceuticals.
Mechanistic Rationale and Workflow
The synthesis begins with the activation of the hydroxyl group of 1-phenylbut-3-yn-2-ol, followed by substitution with an amine. A common method is the Meyer-Schuster rearrangement followed by addition, or more directly, an Sₙ2' reaction on an activated intermediate. A more straightforward approach for this guide is a two-step sequence: activation (e.g., tosylation) followed by displacement with a primary amine, and then cyclization. The subsequent cyclization of the amino-alkynol mirrors the furan synthesis, with the nitrogen atom acting as the intramolecular nucleophile in a 5-exo-dig cyclization.
Caption: General workflow for the synthesis of N-substituted pyrroles.
Protocol: Synthesis of 1,3-Dibenzyl-2-methylpyrrole
This protocol outlines the synthesis of the intermediate amino alcohol followed by in-situ cyclization.
Materials:
-
1-Phenylbut-3-yn-2-ol (1.0 mmol, 146.2 mg)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 mmol, 228.8 mg)
-
Pyridine (2.5 mmol, 0.2 mL)
-
Benzylamine (1.5 mmol, 160.7 mg)
-
(PPh₃)AuCl (0.02 mmol, 9.9 mg)
-
Silver triflate (AgOTf) (0.02 mmol, 5.1 mg)
-
Acetonitrile (MeCN), anhydrous (8 mL)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Amino Alcohol Formation: a. Dissolve 1-phenylbut-3-yn-2-ol (146.2 mg) in anhydrous MeCN (4 mL) in a round-bottom flask and cool to 0 °C. b. Add pyridine (0.2 mL) followed by TsCl (228.8 mg) portion-wise. c. Stir the mixture at 0 °C for 2 hours. d. Add benzylamine (160.7 mg) and allow the reaction to warm to room temperature, stirring for an additional 4 hours. Monitor by TLC for the consumption of the tosylate intermediate.
-
Cyclization: a. In a separate flame-dried flask under N₂, prepare the gold catalyst by stirring (PPh₃)AuCl (9.9 mg) and AgOTf (5.1 mg) in anhydrous MeCN (4 mL) for 10 minutes. b. Transfer the crude reaction mixture from step 1(d) into the catalyst suspension via cannula. c. Heat the reaction mixture to 60 °C and stir for 3-5 hours until TLC analysis indicates the formation of the pyrrole product is complete.
-
Work-up and Purification: a. Cool the reaction to room temperature and pour it into Et₂O (30 mL). b. Wash the organic phase with saturated aqueous NH₄Cl (2 x 15 mL) and then with brine (15 mL). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired pyrrole.
Synthesis of Substituted Pyrazoles
Pyrazoles are another class of heterocycles with significant applications in pharmacology.[7] A common and reliable route to their synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent, such as an α,β-alkynic ketone, with hydrazine.[8][9] Therefore, a prerequisite for synthesizing a pyrazole from 1-phenylbut-3-yn-2-ol is its oxidation to the corresponding ynone, 4-phenylbut-3-yn-2-one.
Mechanistic Rationale
The synthesis is a two-stage process:
-
Oxidation: The secondary alcohol is oxidized to a ketone using standard reagents like Dess-Martin periodinane (DMP), pyridinium chlorochromate (PCC), or a Swern oxidation.
-
Cyclocondensation: The resulting 4-phenylbut-3-yn-2-one undergoes a reaction with hydrazine. The reaction proceeds via an initial Michael addition of one hydrazine nitrogen to the alkyne (or condensation at the ketone), followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The reaction can produce regioisomers depending on the substitution of the hydrazine and the reaction conditions.[9]
Caption: Synthesis of pyrazole via oxidation and cyclocondensation.
Protocol: Synthesis of 5-Benzyl-3-methyl-1H-pyrazole
This two-step protocol provides a reliable method for the synthesis of the target pyrazole.
Materials:
-
Step 1: Oxidation
-
1-Phenylbut-3-yn-2-ol (1.0 mmol, 146.2 mg)
-
Dess-Martin periodinane (DMP) (1.2 mmol, 509 mg)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
-
Step 2: Cyclocondensation
-
Crude 4-phenylbut-3-yn-2-one (from Step 1)
-
Hydrazine hydrate (N₂H₄·H₂O) (2.0 mmol, 0.1 mL)
-
Ethanol (EtOH) (5 mL)
-
Acetic acid (catalytic, 1 drop)
-
Procedure:
-
Step 1: Oxidation to 4-Phenylbut-3-yn-2-one a. Dissolve 1-phenylbut-3-yn-2-ol (146.2 mg) in anhydrous DCM (10 mL) in a 50 mL round-bottom flask. b. Add DMP (509 mg) in one portion. The mixture may become slightly cloudy. c. Stir vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting alcohol is completely consumed. d. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃) (20 mL). Stir until the organic layer is clear. e. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL). f. Combine the organic layers, dry over MgSO₄, filter, and concentrate carefully under reduced pressure (the ynone can be volatile). The crude product is often used directly in the next step.
-
Step 2: Cyclocondensation to Pyrazole a. Dissolve the crude 4-phenylbut-3-yn-2-one in ethanol (5 mL). b. Add hydrazine hydrate (0.1 mL) followed by one drop of glacial acetic acid. c. Reflux the mixture for 4 hours. Monitor by TLC for the formation of the pyrazole product. d. Cool the reaction to room temperature and remove the solvent under reduced pressure. e. Dissolve the residue in ethyl acetate (25 mL) and wash with water (15 mL) and brine (15 mL). f. Dry the organic layer over MgSO₄, filter, and concentrate. g. Purify the crude product by flash column chromatography or recrystallization to yield pure 5-benzyl-3-methyl-1H-pyrazole.
Data Summary: Reaction Conditions
The synthesis of pyrazoles from alkynyl precursors is robust and tolerates various conditions.
| Hydrazine Source | Solvent | Conditions | Outcome | Reference |
| Hydrazine Hydrate | Ethanol | Reflux, 4h | Good yields for N-unsubstituted pyrazoles | [8] |
| Phenylhydrazine | Acetic Acid | 100 °C, 2h | Access to N-phenyl substituted pyrazoles | [9] |
| Hydrazine Sulfate | Methanol / TEA | Reflux, 12h | Mild conditions for sensitive substrates | [8] |
Conclusion
1-Phenylbut-3-yn-2-ol has been demonstrated to be a remarkably effective and versatile precursor for the synthesis of medicinally important five-membered heterocyclic compounds. Through straightforward and high-yielding protocols involving metal-catalyzed cycloisomerization or classical condensation reactions, it provides rapid access to substituted furans, pyrroles, and pyrazoles. The principles and protocols outlined in this guide offer a solid foundation for researchers to leverage this valuable building block in the development of novel molecular entities for pharmaceutical and materials science applications.
References
- Li, Y., & Dong, C. E. (2015). Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. Chinese Chemical Letters.
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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Zhang, X. P., et al. (2015). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls. Journal of the American Chemical Society. [Link]
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Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
- Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
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Belmont, P., et al. (2007). Furan synthesis through AuCl₃-catalysed cycloisomerisation of beta-alkynyl beta-ketoesters. Tetrahedron Letters. [Link]
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Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]
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De Sarkar, S., & Van der Eycken, E. V. (2015). Gold-Catalyzed Cyclization Processes: Pivotal Avenues for Organic Synthesis. The Chemical Record. [Link]
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ResearchGate. (n.d.). Gold-catalyzed cycloisomerization of the acetylenic alcohol. [Link]
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Hosseyni, S., Su, Y., & Shi, X. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Letters. [Link]
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Kang, J. E., et al. (2004). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Letters. [Link]
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PubChem. (n.d.). 1-Phenylbut-3-yn-2-ol. National Center for Biotechnology Information. [Link]
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The Strategic Application of 1-Phenylbut-3-yn-2-ol in the Synthesis of Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. The propargyl alcohol, 1-phenylbut-3-yn-2-ol, has emerged as a versatile and highly valuable building block for the synthesis of a variety of pharmaceutical intermediates. Its unique combination of a secondary alcohol, a terminal alkyne, and a benzylic position provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of 1-phenylbut-3-yn-2-ol, offering detailed protocols and mechanistic insights for researchers and scientists in the pharmaceutical industry.
Introduction: The Versatility of a Simple Molecule
1-Phenylbut-3-yn-2-ol is a chiral propargyl alcohol whose utility in pharmaceutical synthesis stems from the reactivity of its constituent functional groups. The hydroxyl group can be a handle for derivatization, oxidation, or substitution, while the terminal alkyne is a gateway to a multitude of coupling reactions and cycloadditions. The adjacent phenyl group influences the reactivity of these functionalities and provides a scaffold for further molecular elaboration. This combination allows for the stereoselective synthesis of key intermediates, including α,β-unsaturated ketones, chiral amines, and heterocyclic systems, which are prevalent in many drug candidates.
I. Meyer-Schuster Rearrangement: Access to α,β-Unsaturated Ketones
One of the most powerful transformations of propargyl alcohols is the Meyer-Schuster rearrangement, an acid-catalyzed isomerization to form α,β-unsaturated carbonyl compounds.[1][2][3] In the case of 1-phenylbut-3-yn-2-ol, this rearrangement provides a direct route to (E)-4-phenylbut-3-en-2-one, a valuable intermediate in the synthesis of various pharmaceuticals and fragrances.[4][5]
Mechanistic Insight
The reaction proceeds through the protonation of the hydroxyl group, followed by a 1,3-shift of the resulting water molecule to form an allene intermediate. Tautomerization of the allenol then yields the thermodynamically more stable α,β-unsaturated ketone.[3] The use of mild acid catalysts or transition metal complexes can promote this rearrangement under gentle conditions, minimizing side reactions.[6]
Experimental Protocol: Meyer-Schuster Rearrangement of 1-Phenylbut-3-yn-2-ol
Objective: To synthesize (E)-4-phenylbut-3-en-2-one from 1-phenylbut-3-yn-2-ol.
Materials:
-
1-Phenylbut-3-yn-2-ol
-
Pyridinium p-toluenesulfonate (PPTS) or a mild Lewis acid catalyst (e.g., InCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Dissolve 1-phenylbut-3-yn-2-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of PPTS (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure (E)-4-phenylbut-3-en-2-one.
Data Summary:
| Starting Material | Product | Catalyst | Solvent | Yield (%) |
| 1-Phenylbut-3-yn-2-ol | (E)-4-phenylbut-3-en-2-one | PPTS | DCM | >85 |
Diagram: Meyer-Schuster Rearrangement Workflow
Caption: Workflow for the synthesis of (E)-4-phenylbut-3-en-2-one.
II. Synthesis of Chiral Amines: Building Blocks for Bioactive Molecules
Chiral amines are ubiquitous in pharmaceuticals, acting as key components in a vast number of drugs.[7] 1-Phenylbut-3-yn-2-ol serves as a valuable precursor for the synthesis of chiral propargyl and allylic amines.
A. Reductive Amination
The hydroxyl group of 1-phenylbut-3-yn-2-ol can be oxidized to the corresponding ketone, 1-phenylbut-3-yn-2-one. This ketone can then undergo stereoselective reductive amination to yield chiral propargyl amines. Subsequent reduction of the alkyne can provide access to a variety of saturated and unsaturated chiral amines.
B. Enzymatic Amination
A more direct and greener approach is the use of enzymes, such as transaminases, which can convert the hydroxyl group directly to an amino group with high enantioselectivity.[7] While direct enzymatic amination of 1-phenylbut-3-yn-2-ol is an area of active research, engineered enzymes have shown promise in the amination of similar propargylic alcohols.[8][9]
Conceptual Protocol: Enzymatic Transamination of 1-Phenylbut-3-yn-2-ol
Objective: To synthesize the corresponding chiral propargyl amine from 1-phenylbut-3-yn-2-ol using a transaminase.
Materials:
-
1-Phenylbut-3-yn-2-ol
-
Engineered transaminase (e.g., from Chromobacterium violaceum or Vibrio fluvialis)
-
Isopropylamine (as amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO)
-
Ethyl acetate for extraction
Procedure:
-
In a temperature-controlled vessel, prepare a solution of the appropriate buffer.
-
Add the transaminase enzyme, PLP cofactor, and the amine donor (isopropylamine).
-
Dissolve 1-phenylbut-3-yn-2-ol in a minimal amount of a water-miscible co-solvent like DMSO and add it to the reaction mixture.
-
Stir the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) and monitor the conversion by HPLC or GC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the chiral propargyl amine.
-
Determine the enantiomeric excess (ee) using chiral HPLC or GC.
Diagram: Synthesis of Chiral Amines
Caption: Pathways to chiral amines from 1-phenylbut-3-yn-2-ol.
III. Synthesis of Oxazole Derivatives
Oxazoles are a class of five-membered heterocyclic compounds that are present in numerous biologically active molecules and natural products.[10][11][12] The alkyne functionality of 1-phenylbut-3-yn-2-ol and its derivatives can be exploited to construct the oxazole ring.
A. Cyclization of Propargyl Amides
1-Phenylbut-3-yn-2-ol can be converted to a propargyl amine, which can then be acylated to form an N-propargyl amide. These amides can undergo cyclization to form oxazoles, often catalyzed by transition metals like gold or palladium.[13]
Conceptual Protocol: Synthesis of a 2,5-Disubstituted Oxazole
Objective: To synthesize a 2,5-disubstituted oxazole from a derivative of 1-phenylbut-3-yn-2-ol.
Materials:
-
N-propargyl amide (derived from 1-phenylbut-3-yn-2-ol)
-
Gold(I) chloride or other suitable catalyst
-
Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)
Procedure:
-
Dissolve the N-propargyl amide in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add the gold catalyst.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the catalyst if heterogeneous.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired oxazole derivative.
Diagram: Oxazole Synthesis Pathway
Caption: General pathway for oxazole synthesis.
IV. Sonogashira Coupling: Elaboration of the Alkyne Moiety
The terminal alkyne of 1-phenylbut-3-yn-2-ol is a prime substrate for the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.[14][15][16] This reaction allows for the introduction of various aryl or vinyl substituents at the terminus of the alkyne, significantly increasing the molecular complexity and providing access to a wide range of pharmaceutical intermediates. For instance, coupling with a substituted aryl halide can introduce a new pharmacophore into the molecule.
Protocol: Sonogashira Coupling of a 1-Phenylbut-3-yn-2-ol Derivative
Objective: To couple a protected derivative of 1-phenylbut-3-yn-2-ol with an aryl iodide.
Materials:
-
Protected 1-phenylbut-3-yn-2-ol (e.g., as a silyl ether)
-
Aryl iodide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a degassed solution of the protected 1-phenylbut-3-yn-2-ol and the aryl iodide in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed (monitor by TLC).
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the coupled product.
-
If necessary, deprotect the hydroxyl group to yield the final product.
Diagram: Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira coupling reaction.
Conclusion
1-Phenylbut-3-yn-2-ol is a deceptively simple molecule with a wealth of synthetic potential. Its ability to be transformed into key pharmaceutical intermediates such as α,β-unsaturated ketones, chiral amines, and oxazoles makes it a valuable tool for medicinal chemists. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and exploit the full potential of this versatile building block in their drug discovery endeavors. The continued development of novel catalytic systems will undoubtedly further expand the applications of 1-phenylbut-3-yn-2-ol in the efficient and stereoselective synthesis of the next generation of pharmaceuticals.
References
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Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2019). MDPI. [Link]
-
Cadierno, V., et al. (2012). Microwave-Assisted Meyer-Schuster Rearrangement of Propargylic Alcohols Catalyzed by the Oxovanadate Complex [V(O)Cl(OEt)2]. European Journal of Organic Chemistry, 2012(21), 3981-3985. [Link]
-
Meyer-Schuster Rearrangement. SynArchive. [Link]
- Method of producing (e)-4-phenyl-3-buten-2-one. (2013).
- Method of producing (e)-4-phenyl-3-buten-2-one. (2013).
-
The Meyer–Schuster Rearrangement. (2023). Organic Reactions. [Link]
-
An Enzymatic Platform for Primary Amination of 1-Aryl-2-alkyl Alkynes. (2022). eScholarship, University of California. [Link]
-
Synthesis of 4-phenylbut-3-yn-2-one (118g) from phenylacetylene (194a). ResearchGate. [Link]
-
Meyer–Schuster rearrangement. Wikipedia. [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2023). Applied Organometallic Chemistry. [Link]
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Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]
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An Enzymatic Platform for Primary Amination of 1-Aryl-2-alkyl Alkynes. (2022). Journal of the American Chemical Society. [Link]
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Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. (2025). ResearchGate. [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393. [Link]
-
Jia, Z.-J., et al. (2019). Enzymatic Primary Amination of C(sp3)–H Bonds. Nature Chemistry, 11(12), 1159-1166. [Link]
-
Robinson, R. (1909). CCXXXII.—A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]
-
Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2021). Molecules. [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2023). ResearchGate. [Link]
-
An Enzymatic Platform for the Asymmetric Amination of Primary, Secondary and Tertiary C(sp3)-H Bonds. (2019). Nature Chemistry. [Link]
-
Synthesis of allylic amines. Organic Chemistry Portal. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). Catalysts. [Link]
-
Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[5][17]-Rearrangement. (2012). Journal of the American Chemical Society. [Link]
-
Selective Transformations of Allylic Compounds and Enol Derivatives. (2018). Stockholm University. [Link]
-
1-Phenylbut-3-en-2-ol. PubChem. [Link]
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(3E)-4-phenyl-3-buten-2-one. ChemSynthesis. [Link]
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Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2019). MDPI. [Link]
-
Synthesis of allylic alcohols by addition. Organic Chemistry Portal. [Link]
-
Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E)-2-Alkene-1-ols. (2011). European Journal of Organic Chemistry. [Link]
-
Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. (2013). Journal of the Mexican Chemical Society. [Link]
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Catalytic Transformations of 1-Phenylbut-3-yn-2-ol: A Comprehensive Guide for Synthetic Chemists
Introduction: The Synthetic Versatility of a Propargylic Alcohol
1-Phenylbut-3-yn-2-ol, a propargylic alcohol, stands as a versatile and highly valuable building block in modern organic synthesis. Its unique structural motif, featuring a chiral secondary alcohol adjacent to a terminal alkyne and a benzylic methylene group, offers multiple reactive sites for a diverse array of catalytic transformations. This guide provides an in-depth exploration of key catalytic reactions involving 1-Phenylbut-3-yn-2-ol, offering detailed application notes, step-by-step protocols, and mechanistic insights to empower researchers in the fields of medicinal chemistry, materials science, and natural product synthesis. The strategic manipulation of its functional groups through catalysis unlocks pathways to a wide range of complex molecular architectures.
I. Asymmetric Hydrogenation: Accessing Chiral Allylic Alcohols
The selective reduction of the triple bond in 1-Phenylbut-3-yn-2-ol to a double or single bond provides access to valuable chiral synthons. Asymmetric hydrogenation, in particular, allows for the stereocontrolled synthesis of the corresponding allylic or saturated alcohols, which are prevalent motifs in numerous biologically active molecules.[1]
A. Partial Hydrogenation to 1-Phenylbut-3-en-2-ol
The partial hydrogenation of the alkyne to a cis-alkene is a synthetically useful transformation. This is classically achieved using a poisoned catalyst, such as Lindlar's catalyst.[2]
Causality of Catalyst Choice: Lindlar's catalyst, typically palladium on calcium carbonate poisoned with lead acetate and quinoline, is specifically designed to deactivate the catalyst's ability to hydrogenate alkenes, thus preventing over-reduction to the alkane.[2] The syn-addition of hydrogen to the alkyne surface results in the exclusive formation of the cis (or Z)-alkene.[3]
Experimental Protocol 1: Lindlar Hydrogenation of 1-Phenylbut-3-yn-2-ol
-
Catalyst Preparation (if not commercially available): A detailed procedure for preparing Lindlar's catalyst can be found in the literature.[4]
-
Reaction Setup:
-
To a round-bottom flask, add 1-Phenylbut-3-yn-2-ol (1.0 eq).
-
Dissolve the substrate in a suitable solvent (e.g., methanol, ethyl acetate, or hexane).
-
Add Lindlar's catalyst (5-10 wt% of the substrate).
-
Add quinoline (1-2 eq) as a catalyst poison to enhance selectivity.
-
-
Hydrogenation:
-
Seal the flask and purge with hydrogen gas (typically from a balloon or a controlled pressure system).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS to observe the consumption of the starting material and the formation of the product, 1-phenylbut-3-en-2-ol.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the pure cis-1-phenylbut-3-en-2-ol.
-
Table 1: Representative Data for Lindlar Hydrogenation
| Substrate | Catalyst | Solvent | Product | Yield | Reference |
| Phenylacetylene | Lindlar's Catalyst | Hexane | Styrene | >95% | [2] |
| 2-Methyl-3-butyn-2-ol | Lindlar's Catalyst | Hexane | 2-Methyl-3-buten-2-ol | High | [5] |
Note: Specific yield for 1-Phenylbut-3-yn-2-ol would require experimental determination, but high yields are expected based on similar substrates.
II. Catalytic Hydration: Formation of Ketones and Aldehydes
The addition of water across the triple bond of 1-Phenylbut-3-yn-2-ol, catalyzed by various transition metals, provides a direct route to valuable carbonyl compounds. The regioselectivity of this transformation is highly dependent on the choice of catalyst and reaction conditions.
A. Markovnikov Hydration to 1-Phenyl-2-oxobutan-4-ol (via a ketone)
Gold-catalyzed hydration of terminal alkynes is a well-established method that typically proceeds with Markovnikov regioselectivity to yield methyl ketones.[6][7] In the case of 1-Phenylbut-3-yn-2-ol, this would lead to the formation of 1-phenyl-1,3-butanedione after tautomerization of the initial enol product.
Mechanism Insight: The gold(I) catalyst activates the alkyne towards nucleophilic attack by water. The regioselectivity is governed by the formation of the more stable vinyl-gold intermediate.[8]
Experimental Protocol 2: Gold-Catalyzed Markovnikov Hydration
-
Catalyst System: A common catalytic system involves a gold(I) precatalyst such as [Au(IPr)]Cl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or Ph3PAuCl, often with a silver salt co-catalyst to generate the active cationic gold species.[9][10]
-
Reaction Setup:
-
In a reaction vial, dissolve 1-Phenylbut-3-yn-2-ol (1.0 eq) in a mixture of a suitable organic solvent (e.g., acetonitrile or dioxane) and water.
-
Add the gold(I) precatalyst (e.g., [Au(IPr)]Cl, 1-5 mol%).
-
If required, add a silver co-catalyst (e.g., AgOTf, 1-5 mol%).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
B. Anti-Markovnikov Hydration to 1-Phenyl-4-hydroxybutan-2-one (via an aldehyde)
To achieve anti-Markovnikov hydration and access the corresponding aldehyde, a two-step hydroboration-oxidation sequence is typically employed.[11][12]
Causality of Reagent Choice: The use of a sterically hindered borane, such as disiamylborane or 9-BBN, directs the boron to add to the less sterically hindered terminal carbon of the alkyne. Subsequent oxidation with hydrogen peroxide and a base replaces the boron with a hydroxyl group, leading to an enol that tautomerizes to the aldehyde.[13]
Experimental Protocol 3: Hydroboration-Oxidation for Anti-Markovnikov Hydration
-
Hydroboration:
-
Dissolve 1-Phenylbut-3-yn-2-ol (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add a solution of a sterically hindered borane (e.g., 9-BBN or disiamylborane, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for the recommended time (typically a few hours).
-
-
Oxidation:
-
Cool the reaction mixture to 0 °C.
-
Carefully add an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).
-
Stir the mixture at room temperature for several hours.
-
-
Work-up and Purification:
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting aldehyde by flash column chromatography.
-
III. Cyclization Reactions: Building Molecular Complexity
The presence of both a nucleophilic hydroxyl group and an electrophilic alkyne (upon activation) within the same molecule makes 1-Phenylbut-3-yn-2-ol an excellent substrate for intramolecular cyclization reactions, leading to the formation of various heterocyclic and carbocyclic frameworks.[14]
Catalyst-Dependent Pathways: Ruthenium and palladium catalysts are particularly effective in promoting such cyclizations. The specific reaction pathway and the resulting product are often dictated by the choice of the metal, ligands, and reaction conditions. For instance, ruthenium catalysts can facilitate the formation of dihydrofurans or other cyclic ethers.[15][16]
Caption: General workflow for catalytic intramolecular cyclization.
IV. Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
The terminal alkyne moiety of 1-Phenylbut-3-yn-2-ol is a prime functional group for participating in cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the direct formation of a C(sp)-C(sp²) bond, connecting the alkyne to an aryl or vinyl halide.[1]
Protecting Group Strategy: The acidic proton of the hydroxyl group in 1-Phenylbut-3-yn-2-ol can potentially interfere with the basic conditions often employed in Sonogashira couplings. Therefore, it is often advantageous to protect the alcohol as a silyl ether (e.g., TMS or TBDMS ether) or another suitable protecting group prior to the coupling reaction.[17][18] This strategy ensures chemoselectivity and prevents unwanted side reactions.[19][20]
Caption: Workflow for Sonogashira coupling with a protected alcohol.
Experimental Protocol 4: Sonogashira Coupling of Protected 1-Phenylbut-3-yn-2-ol
-
Protection of the Alcohol:
-
Protect the hydroxyl group of 1-Phenylbut-3-yn-2-ol as a silyl ether (e.g., using TMSCl or TBDMSCl and an amine base like triethylamine or imidazole). Purify the protected alkyne.
-
-
Sonogashira Coupling:
-
To a Schlenk flask, add the protected 1-Phenylbut-3-yn-2-ol (1.0 eq), the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Add a suitable solvent (e.g., THF, DMF, or triethylamine).
-
Add an amine base (e.g., triethylamine or diisopropylamine).
-
Degas the reaction mixture and place it under an inert atmosphere.
-
-
Reaction Conditions:
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Deprotection:
-
After completion, perform an aqueous workup.
-
The silyl protecting group can often be removed during the workup or by treatment with a fluoride source (e.g., TBAF) or mild acid.
-
Purify the final coupled product by flash column chromatography.
-
Table 2: Common Catalysts and Conditions for Sonogashira Coupling
| Palladium Source | Copper Source | Base | Solvent | Temperature | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. | [1] |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 50-100 °C | [21] |
| Pd(OAc)₂/Ligand | CuI | Et₃N | Toluene | Room Temp. | [22] |
Conclusion
1-Phenylbut-3-yn-2-ol is a powerful and versatile starting material for a multitude of catalytic transformations. The strategic application of asymmetric hydrogenation, catalytic hydration, cyclization, and cross-coupling reactions opens up a vast chemical space for the synthesis of complex and valuable molecules. This guide has provided a foundational understanding of these key reactions, complete with practical protocols and mechanistic considerations. The continued development of novel catalytic systems will undoubtedly further expand the synthetic utility of this remarkable propargylic alcohol, enabling the creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.
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Enzymatic reduction of 4-phenyl-3-butyn-2-one to enantiopure (S)-4-phenyl-3-butyn-2-ol
Application Note & Protocol
Topic: Enzymatic Reduction of 4-Phenyl-3-butyn-2-one to Enantiopure (S)-4-phenyl-3-butyn-2-ol
Introduction: The Strategic Value of Chiral Propargylic Alcohols
Enantiomerically pure propargylic alcohols are highly sought-after building blocks in the synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals.[1][2] Their unique structural motif, featuring both a hydroxyl group and an alkyne, allows for a diverse range of subsequent chemical transformations.[1][3] The (S)-enantiomer of 4-phenyl-3-butyn-2-ol, specifically, serves as a key chiral intermediate. Traditional chemical methods for the asymmetric reduction of prochiral ketones often require stoichiometric amounts of chiral reagents or expensive transition-metal catalysts, posing economic and environmental challenges.[1]
Biocatalysis, utilizing isolated enzymes or whole-cell systems, presents a powerful and sustainable alternative.[4][5] Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are particularly adept at catalyzing the stereoselective reduction of ketones to their corresponding chiral alcohols with exceptional enantiopurity and under mild reaction conditions.[6][7] This application note provides a detailed protocol for the enzymatic reduction of 4-phenyl-3-butyn-2-one using an (S)-selective ketoreductase, offering a robust and scalable method for producing (S)-4-phenyl-3-butyn-2-ol.
Principle of the Biocatalytic Reduction
The core of this protocol is the asymmetric reduction of the prochiral ketone, 4-phenyl-3-butyn-2-one, catalyzed by a ketoreductase. The stereochemical outcome is dictated by the enzyme's active site architecture, which preferentially binds the substrate in an orientation that leads to the formation of the (S)-alcohol.
The Catalytic Cycle: The reduction process requires a hydride source, which is supplied by a nicotinamide cofactor, typically reduced nicotinamide adenine dinucleotide phosphate (NADPH) or NADH.[4] The KRED facilitates the transfer of a hydride ion from the cofactor to the carbonyl carbon of the ketone substrate. A conserved tyrosine residue in the enzyme's active site acts as a general acid, protonating the carbonyl oxygen to yield the alcohol product.[4]
Cofactor Regeneration (The Economic Imperative): The nicotinamide cofactors are prohibitively expensive to use in stoichiometric amounts. Therefore, a cofactor regeneration system is essential for the economic viability of the process.[4] A common and highly effective method is the "substrate-coupled" approach, where a sacrificial alcohol, such as isopropanol, is added in large excess. The same KRED (or a second dehydrogenase) oxidizes the isopropanol to acetone, which concomitantly reduces the NADP+ back to its active NADPH form, allowing the catalytic cycle to continue.[4]
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The Grignard Reaction: A Cornerstone in the Synthesis of 1-Phenyl Substituted Alcohols
Abstract
The Grignard reaction stands as a paramount carbon-carbon bond-forming reaction in the arsenal of synthetic organic chemists. Its versatility and broad substrate scope have cemented its importance in both academic research and industrial applications, particularly in the pharmaceutical sector for the synthesis of complex molecular architectures.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of the Grignard reaction for the synthesis of 1-phenyl substituted alcohols. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and address critical safety and experimental considerations to ensure reliable and reproducible outcomes.
Introduction: The Enduring Power of the Grignard Reagent
Discovered by Victor Grignard in 1900, the reaction that now bears his name revolutionized organic synthesis.[2] The formation of an organomagnesium halide, or Grignard reagent, creates a highly nucleophilic carbon center capable of attacking a wide range of electrophiles, most notably the carbonyl carbon of aldehydes, ketones, and esters.[2][3] This reactivity is the key to its utility in constructing the carbon skeletons of many active pharmaceutical ingredients.[4]
The synthesis of 1-phenyl substituted alcohols is a common and vital transformation. These structural motifs are prevalent in a multitude of biologically active compounds. The Grignard reaction offers a direct and efficient route to these valuable intermediates and final products. This guide will focus on the practical application of this powerful tool, emphasizing the causal relationships between reaction parameters and outcomes.
Mechanistic Insights: The "Why" Behind the Synthesis
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis of 1-phenyl substituted alcohols. The process can be conceptually divided into two main stages: the formation of the Grignard reagent and its subsequent reaction with a carbonyl compound.
Formation of the Phenylmagnesium Halide
The Grignard reagent is prepared by the reaction of an aryl halide, typically bromobenzene or chlorobenzene, with magnesium metal in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).[2] The magnesium inserts itself into the carbon-halogen bond, inverting the polarity of the carbon atom from electrophilic to strongly nucleophilic.
Key Mechanistic Considerations:
-
Solvent Role: The ether solvent is not merely a medium but an essential participant. It coordinates with the magnesium atom of the Grignard reagent, stabilizing it in solution.[2]
-
Radical Nature: The formation of the Grignard reagent is believed to proceed through a single-electron transfer (SET) mechanism, involving radical intermediates.
-
Anhydrous Conditions: Grignard reagents are potent bases and will readily react with protic sources, such as water, to quench the reagent and form benzene.[5][6] This necessitates the use of scrupulously dried glassware and anhydrous solvents.
Caption: Formation of the Phenyl Grignard Reagent.
Nucleophilic Addition to a Carbonyl Group
The highly polarized carbon-magnesium bond of the phenylmagnesium halide renders the phenyl group strongly nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[7] This addition reaction forms a tetrahedral intermediate, a magnesium alkoxide salt.[7] Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[3][5]
Caption: General Mechanism for the Synthesis of 1-Phenyl Substituted Alcohols.
The nature of the carbonyl starting material dictates the class of the resulting alcohol:
-
Reaction with formaldehyde yields a primary alcohol (1-phenylethanol is not possible this way, but benzyl alcohol would be).
-
Reaction with other aldehydes (e.g., acetaldehyde, benzaldehyde) produces secondary alcohols (e.g., 1-phenylethanol, diphenylmethanol).[8]
-
Reaction with ketones (e.g., acetone, benzophenone) results in tertiary alcohols (e.g., 2-phenyl-2-propanol, triphenylmethanol).[9]
-
Reaction with esters requires two equivalents of the Grignard reagent and also produces tertiary alcohols, as the initially formed ketone is more reactive than the starting ester.[3][7]
Experimental Protocols: A Step-by-Step Guide
The success of a Grignard reaction is highly dependent on meticulous experimental technique. The following protocols provide a framework for the synthesis of representative 1-phenyl substituted alcohols.
Critical Prerequisite: Ensuring Anhydrous Conditions
The paramount importance of excluding moisture cannot be overstated.[6] Water will react with the Grignard reagent, reducing the yield and potentially inhibiting the reaction altogether.[2]
Protocol for Glassware Preparation:
-
Thoroughly clean all glassware (round-bottom flask, condenser, dropping funnel) with soap and water, followed by a rinse with deionized water.
-
Rinse the glassware with acetone to remove residual water.[10]
-
Dry the glassware in an oven at >100 °C for at least 4 hours, or flame-dry it under a stream of inert gas (nitrogen or argon) immediately before use.[11][12]
-
Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Use calcium chloride or silica gel drying tubes to protect the reaction from atmospheric moisture.[13]
Protocol 1: Synthesis of Phenylmagnesium Bromide (Grignard Reagent)
This protocol details the in-situ preparation of phenylmagnesium bromide, which will be used in subsequent reactions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Magnesium turnings | 24.31 | 50 mg | 2.0 mmol |
| Bromobenzene | 157.01 | 330 mg (0.22 mL) | 2.1 mmol |
| Anhydrous Diethyl Ether | 74.12 | ~2.2 mL | - |
Procedure:
-
Place the magnesium turnings (50 mg, 2.0 mmol) into a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[14]
-
In a separate dry vial, prepare a solution of bromobenzene (330 mg, 2.1 mmol) in anhydrous diethyl ether (0.7 mL).[14]
-
Add approximately 0.5 mL of anhydrous diethyl ether directly to the flask containing the magnesium.[14]
-
Add a small portion (approximately 0.1 mL) of the bromobenzene/ether solution to the magnesium suspension to initiate the reaction.[15]
-
Initiation is indicated by the development of turbidity, gentle bubbling at the metal surface, and a slight exotherm.[11][15] If the reaction does not start, gently warm the flask with the palm of your hand or a warm water bath.[12][15] Crushing a piece of magnesium with a dry glass rod can also help initiate the reaction.[11][16] A small crystal of iodine can also be added as an initiator; its color will fade as the reaction begins.[12][17]
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[14]
-
After the addition is complete, continue to stir the mixture for an additional 15-30 minutes to ensure complete reaction. The resulting grayish-brown solution is the phenylmagnesium bromide reagent and should be used immediately.[10]
Protocol 2: Synthesis of 1-Phenylethanol (a Secondary Alcohol)
This protocol outlines the reaction of phenylmagnesium bromide with acetaldehyde.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Phenylmagnesium Bromide | (from Protocol 1) | ~2.0 mmol | ~2.0 mmol |
| Acetaldehyde | 44.05 | 88 mg (0.11 mL) | 2.0 mmol |
| Anhydrous Diethyl Ether | 74.12 | ~1 mL | - |
| Saturated aq. NH4Cl or 3M HCl | - | ~2 mL | - |
Procedure:
-
Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.
-
Prepare a solution of acetaldehyde (88 mg, 2.0 mmol) in anhydrous diethyl ether (~1 mL).
-
Slowly add the acetaldehyde solution dropwise to the stirred Grignard reagent. Maintain a gentle reflux during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the initial exothermic reaction subsides.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add 2 mL of saturated aqueous ammonium chloride solution or 3M HCl dropwise to quench the reaction and protonate the alkoxide.[15] The addition of acid will cause the magnesium salts to dissolve and the alcohol product to be liberated.[15]
-
Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with an additional portion of diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-phenylethanol.
Protocol 3: Synthesis of Triphenylmethanol (a Tertiary Alcohol)
This protocol describes the synthesis of triphenylmethanol from phenylmagnesium bromide and benzophenone.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Phenylmagnesium Bromide | (from Protocol 1) | ~2.0 mmol | ~2.0 mmol |
| Benzophenone | 182.22 | 364 mg | 2.0 mmol |
| Anhydrous Diethyl Ether | 74.12 | ~1 mL | - |
| 3M HCl | - | ~2 mL | - |
Procedure:
-
In a dry vial, dissolve benzophenone (364 mg, 2.0 mmol) in approximately 1 mL of anhydrous diethyl ether.[14]
-
Slowly add the benzophenone solution dropwise to the stirred phenylmagnesium bromide solution using a syringe.[14] A color change is typically observed, and the reaction is often complete when the initial color disappears.[14]
-
Maintain a gentle reflux during the addition.[14] It may be necessary to vent the reaction vessel with a needle to release any pressure buildup.[14]
-
Allow the reaction to stir at room temperature until completion.[14]
-
Work-up: Cool the reaction mixture in an ice bath and cautiously add 2 mL of 3M HCl dropwise with stirring.[14] The triphenylmethanol will often precipitate as a white solid.[14]
-
Isolate the crude product by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of petroleum ether and ethyl acetate). A common impurity is biphenyl, which can be removed by washing the crude product with petroleum ether, in which triphenylmethanol is poorly soluble.[18]
Safety Considerations: Managing the Risks
Grignard reactions, while powerful, present several hazards that must be carefully managed.
-
Flammability: Diethyl ether is extremely flammable and volatile.[15] All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.
-
Exothermic Nature: The formation of the Grignard reagent and its subsequent reaction with carbonyl compounds are exothermic.[10] An ice-water bath should always be on hand to control the reaction temperature and prevent a runaway reaction.[16]
-
Reactivity with Water: The violent reaction of Grignard reagents with water has already been noted.[19] Care must be taken to avoid contact with moisture.
-
Corrosive Reagents: The use of strong acids for the work-up requires appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and appropriate gloves.[20] For handling pyrophoric materials like Grignard reagents, Nomex gloves are recommended.[20]
Conclusion: A Versatile Tool for Modern Synthesis
The Grignard reaction remains an indispensable tool for the synthesis of 1-phenyl substituted alcohols, providing a reliable and versatile method for carbon-carbon bond formation. Its successful application is a testament to the importance of understanding the underlying mechanism and adhering to meticulous experimental technique, particularly with regard to anhydrous conditions. For professionals in drug discovery and development, mastery of the Grignard reaction is essential for the efficient construction of novel molecular entities. The protocols and insights provided in this guide are intended to empower researchers to confidently and safely employ this classic reaction in their synthetic endeavors.
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]
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Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. The Grignard Reaction Mechanism. Retrieved from [Link]
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Grignard Reaction. Retrieved from [Link]
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The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
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Study.com. Find the reagent to sythesize 1- phenyl-1-propanol Starting Material: Ethyl-MgBr and Benzaldehyde Solvent: EtOH. Retrieved from [Link]
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American Chemical Society. Grignard Reaction. Retrieved from [Link]
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Chegg.com. (2021, February 14). Solved Grignard Reaction Synthesis of 1-Phenyl-1-Propanol. Retrieved from [Link]
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Organic Syntheses. 2,3-DIPHENYLINDONE. Retrieved from [Link]
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Zahoor, A. F., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 5, 100898. Retrieved from [Link]
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Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
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Siberry, J. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Quora. Retrieved from [Link]
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Wang, Y., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5727. Retrieved from [Link]
-
Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Retrieved from [Link]
-
Zhang, T. (2015). The grignard synthesis of triphenylmethanol. Organic Chemistry: An Indian Journal, 11(8), 288-293. Retrieved from [Link]
-
Organic Chemistry Lab. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Retrieved from [Link]
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Jasperse, J. Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
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Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). A Review on Grignard Reagent. Retrieved from [Link]
-
Study.com. Write the Grignard Addition reaction (an organometallic addition reaction) for ethyl-MgBr and benzaldyhyde with ether (as solvent) to make 1-phenyl-1-propanol. Retrieved from [Link]
-
Wu, H. Y., & Duh, Y. S. (2004). Safety aspects of the process control of Grignard reactions. Journal of Loss Prevention in the Process Industries, 17(3), 225-232. Retrieved from [Link]
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Gutmann, B., et al. (2015). Pharmaceutical syntheses featuring the Grignard reaction. Green Chemistry, 17(1), 150-161. Retrieved from [Link]
-
PrepChem.com. Preparation of phenylmagnesium bromide. Retrieved from [Link]
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Grignard Synthesis of Triphenylmethanol Lab Protocol. Studylib. Retrieved from [Link]
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Macroscale Synthesis of Triphenylmethanol via a Grignard Reaction. (2021, February). Retrieved from [Link]
-
Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]
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Meyer-Schuster rearrangement of secondary propargylic alcohols
An In-Depth Guide to the Meyer-Schuster Rearrangement of Secondary Propargylic Alcohols
For researchers, synthetic chemists, and professionals in drug development, the Meyer-Schuster rearrangement represents a powerful and atom-economical tool for the synthesis of α,β-unsaturated carbonyl compounds. This guide provides a comprehensive overview, from fundamental mechanisms to practical, field-tested protocols, designed to empower scientists in leveraging this classic transformation with modern efficiency and selectivity.
The Strategic Value of the Meyer-Schuster Rearrangement
First reported by Kurt Heinrich Meyer and Kurt Schuster in 1922, the Meyer-Schuster rearrangement is the isomerization of a secondary or tertiary propargylic alcohol to an α,β-unsaturated ketone or aldehyde, respectively.[1] This transformation is a formal 1,3-hydroxyl shift followed by tautomerization.[2] Its strategic importance lies in its ability to construct valuable enone and enal motifs, which are ubiquitous intermediates in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.[3][4]
Historically, the reaction was conducted under harsh, strongly acidic conditions, which limited its substrate scope and functional group compatibility.[3][5] However, the advent of modern catalysis has revolutionized its application. Milder and more selective conditions using transition metals and Lewis acids now permit the rearrangement on sensitive substrates, making it a highly reliable and versatile method in the synthetic chemist's arsenal.[6][7]
Unraveling the Mechanism: From Protonation to Product
The rearrangement proceeds through a series of well-defined steps. Understanding this pathway is critical for predicting outcomes, troubleshooting reactions, and selecting the appropriate catalytic system.
The Classical Acid-Catalyzed Pathway
The traditional mechanism, induced by a Brønsted acid, involves three key stages[6]:
-
Protonation: The reaction initiates with the rapid protonation of the propargylic alcohol's hydroxyl group, converting it into a good leaving group (water).
-
Rate-Determining 1,3-Shift: This is the slow, rate-determining step. The protonated hydroxyl group departs in a concerted fashion with a 1,3-shift, leading to the formation of a resonance-stabilized allenol intermediate. This step is believed to be stabilized by solvent caging effects.[6]
-
Keto-Enol Tautomerization: The highly unstable allenol rapidly tautomerizes to the thermodynamically more stable α,β-unsaturated carbonyl compound. This final step is irreversible and drives the reaction to completion.[6]
The Rupe Rearrangement: A Competing Pathway
When dealing with tertiary propargylic alcohols that possess α-hydrogens, a competing reaction known as the Rupe rearrangement can occur. Instead of the Meyer-Schuster product, this pathway yields α,β-unsaturated methyl ketones via an enyne intermediate.[6] While this guide focuses on secondary alcohols where the Meyer-Schuster pathway typically dominates, awareness of this alternative is crucial for substrate design and analysis of unexpected byproducts.
Modern Catalytic Systems: Enabling Mild and Selective Transformations
The primary challenge in modern organic synthesis is to achieve high selectivity and yield under mild conditions that tolerate a wide range of functional groups.[2] The evolution of the Meyer-Schuster rearrangement is a testament to this principle, moving from brute-force acidity to nuanced catalytic control.
Brønsted and Lewis Acid Catalysis
While strong acids like H₂SO₄ are effective, their lack of selectivity is a significant drawback.[3] Milder Brønsted acids have emerged as more practical alternatives.
-
p-Toluenesulfonic Acid (PTSA): Often used in catalytic amounts, PTSA provides a simple and efficient method for the rearrangement, particularly for terminal alkynes.[5]
-
Phosphorus-Containing Acids: Commercially available hypophosphorus acid has been shown to be an efficient catalyst in technical solvents like toluene, often allowing for simple work-up procedures.[3]
Lewis acids activate the alkyne by coordinating to the triple bond, facilitating the rearrangement under milder conditions. Indium(III) chloride (InCl₃), for example, has been successfully employed, especially in conjunction with microwave irradiation to achieve excellent yields with short reaction times.[6]
Transition Metal Catalysis: The Gold Standard and Beyond
Transition metal catalysts have profoundly expanded the scope of the Meyer-Schuster rearrangement.[7] They typically function by activating the alkyne as a soft π-acid, avoiding the generation of highly reactive carbocations and thus suppressing side reactions.[3]
-
Gold (Au) Catalysts: Gold complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are highly effective. They can catalyze the rearrangement in aqueous solvent mixtures at moderate temperatures, affording high yields even for sterically hindered substrates.[8][9]
-
Rhenium (Re) Catalysts: Oxorhenium complexes are powerful catalysts that promote the rearrangement with high E-stereoselectivity under neutral conditions, which is invaluable for preserving acid- or base-sensitive stereocenters elsewhere in the molecule.[10]
-
Ruthenium (Ru) and Silver (Ag) Catalysts: These metals also serve as effective catalysts, offering alternative reactivity profiles and cost points.[6]
The choice of catalyst is dictated by the substrate's functional groups, steric hindrance, and the desired stereochemical outcome.
Comparative Overview of Catalytic Systems
The following table summarizes representative catalytic systems, providing a quick reference for selecting initial reaction conditions.
| Catalyst System | Typical Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages & Reference |
| PTSA (30 mol%) | Terminal Aryl Propargyl Alcohol | 1,2-Dichloroethane | 80 | 1-3 h | 85-95 | Simple, cost-effective Brønsted acid catalysis.[5] |
| InCl₃ (cat.) / MW | Terminal Aryl Propargyl Alcohol | Water | 100 | 5-15 min | >90 | Rapid, environmentally benign conditions.[6][11] |
| Hypophosphorus Acid | Internal/Terminal Propargyl Alcohols | Toluene | 60-100 | 1-24 h | 60-99 | User-friendly, tolerates air and technical solvents.[3] |
| [(NHC)AuCl]/AgSbF₆ | Internal/Tertiary Propargyl Alcohols | MeOH/H₂O | 60 | 1-16 h | 70-98 | High functional group tolerance, mild conditions.[8] |
| [ReOCl₃(OPPh₃)(SMe₂)] | Secondary Propargyl Alcohols | THF | 25-65 | 1-5 h | 80-95 | Excellent E-selectivity, neutral conditions.[10] |
Detailed Application Notes and Protocols
A self-validating protocol is the cornerstone of reproducible science. The following sections provide detailed, step-by-step methodologies for both a classic Brønsted acid-catalyzed reaction and a modern transition metal-catalyzed approach.
General Experimental Workflow
The workflow for a typical Meyer-Schuster rearrangement is straightforward, involving reaction setup, monitoring, work-up, and purification.
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The Strategic Utility of (S)-1-Phenylbut-3-yn-2-ol in Stereoselective Synthesis: A Guide for Advanced Practitioners
In the intricate landscape of modern organic synthesis, the demand for chiral building blocks that serve as reliable precursors for complex, stereochemically defined molecules is ever-present. Among these, chiral propargyl alcohols have emerged as exceptionally versatile intermediates. This technical guide delves into the strategic application of a particularly valuable synthon, (S)-1-phenylbut-3-yn-2-ol, in the stereoselective construction of elaborate molecular architectures. We will explore its highly efficient enzymatic synthesis and its potential as a linchpin in powerful carbon-carbon bond-forming reactions, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of (S)-1-Phenylbut-3-yn-2-ol as a Chiral Synthon
(S)-1-Phenylbut-3-yn-2-ol is a chiral secondary propargyl alcohol characterized by a stereogenic center adjacent to both a phenyl ring and a terminal alkyne. This unique arrangement of functional groups within a defined stereochemical framework makes it a powerful tool for asymmetric synthesis. The chirality inherent in the molecule can be leveraged to induce stereoselectivity in subsequent transformations, either through substrate control or by participating in catalyst-directed processes. The presence of the hydroxyl and alkyne moieties offers orthogonal handles for a variety of chemical manipulations, enabling the construction of complex carbocyclic and heterocyclic systems.
The ability to access this building block in high enantiopurity is paramount to its utility. Traditional chemical methods for the asymmetric reduction of the corresponding prochiral ketone, 4-phenylbut-3-yn-2-one, can be effective but often require expensive catalysts and stringent reaction conditions. Biocatalysis, with its inherent high selectivity and mild reaction conditions, presents a compelling alternative for the sustainable and efficient production of enantiopure (S)-1-phenylbut-3-yn-2-ol.
Enantioselective Synthesis via Biocatalytic Reduction: A Protocol for Accessing High Enantiopurity
The enzymatic reduction of 4-phenylbut-3-yn-2-one offers a highly efficient and selective route to (S)-1-phenylbut-3-yn-2-ol. A particularly effective biocatalyst for this transformation is a genetically engineered secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH), which exhibits remarkable chemo- and enantioselectivity.[1] This enzyme facilitates the transfer of a hydride from a cofactor, typically NADPH, to the re-face of the ketone, yielding the (S)-alcohol with excellent enantiomeric excess (ee).
Causality Behind Experimental Choices in Biocatalytic Reduction
The choice of a thermophilic alcohol dehydrogenase, such as TeSADH, offers several advantages. These enzymes are often more robust and can tolerate higher temperatures and the presence of organic co-solvents, which can be necessary to improve the solubility of hydrophobic substrates like 4-phenylbut-3-yn-2-one. The W110A mutation in TeSADH has been shown to enhance its activity towards bulky-bulky ketones, making it particularly well-suited for this substrate.[1]
A cofactor regeneration system is crucial for the economic feasibility of this process on a preparative scale. A common and efficient method is a substrate-coupled regeneration system, where a cheap, sacrificial alcohol, such as isopropanol, is used in large excess to continuously reduce the oxidized cofactor (NADP+) back to its active form (NADPH).
Experimental Workflow for Enzymatic Reduction
Caption: Workflow for the enzymatic synthesis of (S)-1-phenylbut-3-yn-2-ol.
Detailed Protocol: Enzymatic Reduction of 4-Phenylbut-3-yn-2-one
Materials:
-
4-Phenylbut-3-yn-2-one
-
W110A TeSADH (lyophilized powder or solution)
-
NADP+ sodium salt
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
Isopropanol (reagent grade)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, prepare a solution of Tris-HCl buffer. Add NADP+ to the buffer and stir until dissolved.
-
Enzyme Addition: Add the W110A TeSADH enzyme to the buffered cofactor solution and stir gently to dissolve.
-
Substrate Addition: Prepare a solution of 4-phenylbut-3-yn-2-one in isopropanol. Add this solution to the enzyme-cofactor mixture. The final concentration of isopropanol should be sufficient to ensure substrate solubility and to act as the regenerating agent (e.g., 10-30% v/v).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-40 °C) with gentle agitation. Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: Upon completion of the reaction, quench by adding an equal volume of ethyl acetate. Separate the organic layer. Extract the aqueous layer with two additional portions of ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure (S)-1-phenylbut-3-yn-2-ol.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Expected Outcome: This protocol typically yields (S)-1-phenylbut-3-yn-2-ol in high yield (>95%) and with excellent enantiomeric excess (>99% ee).
Application in Stereoselective C-C Bond Formation: The Pauson-Khand Reaction
The true value of a chiral building block is demonstrated by its ability to transmit its stereochemical information to create new stereocenters in a controlled manner. Enantiopure propargyl alcohols, such as (S)-1-phenylbut-3-yn-2-ol, are excellent substrates for the intramolecular Pauson-Khand reaction, a powerful method for the construction of bicyclic cyclopentenones.[2]
Mechanistic Rationale for Stereocontrol
The Pauson-Khand reaction involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt or rhodium catalyst.[3] In the intramolecular version, the alkyne and alkene are tethered together. The stereocenter of the propargyl alcohol can direct the facial selectivity of the cycloaddition, leading to a high degree of diastereoselectivity in the product. The bulky substituent at the stereocenter can influence the conformation of the metallacyclic intermediate, favoring the formation of one diastereomer over the other.
Synthetic Workflow: From (S)-1-Phenylbut-3-yn-2-ol to Chiral Bicyclic Enones
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Application Notes and Protocols: 1-Phenylbut-3-yn-2-ol as a Precursor for Tetrasubstituted Alkenes
Introduction: The Strategic Value of Tetrasubstituted Alkenes and the Role of 1-Phenylbut-3-yn-2-ol
Tetrasubstituted alkenes, carbon-carbon double bonds bearing four non-hydrogen substituents, are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials with unique photophysical properties. However, their synthesis presents a formidable challenge to synthetic chemists due to the inherent steric hindrance associated with their construction, which often leads to difficulties in controlling stereoselectivity.[1][2][3][4] Traditional olefination methods are often inefficient for creating such sterically congested systems.
Propargylic alcohols, such as 1-phenylbut-3-yn-2-ol, have emerged as versatile and powerful precursors for the stereoselective synthesis of highly substituted alkenes. The presence of the hydroxyl group plays a crucial role in directing the regioselectivity of additions to the alkyne, while the rigid triple bond provides a scaffold for the controlled introduction of new substituents. This guide provides an in-depth exploration of the use of 1-phenylbut-3-yn-2-ol for the synthesis of tetrasubstituted alkenes, with a focus on robust and field-proven catalytic methodologies.
Key Synthetic Strategy: Iron-Catalyzed Carbometalation of 1-Phenylbut-3-yn-2-ol
Among the various strategies, the iron-catalyzed carbometalation of propargylic alcohols stands out for its efficiency, high stereoselectivity, and operational simplicity.[5] This method allows for the direct and regioselective addition of an organometallic reagent across the alkyne, leading to the formation of a trisubstituted vinyl metallic intermediate, which can then be trapped with an electrophile to furnish the desired tetrasubstituted alkene.
Causality Behind the Experimental Choices: Why Iron Catalysis?
The choice of an iron catalyst is predicated on several key advantages:
-
High Regio- and Stereoselectivity: The reaction exhibits excellent control over the placement of the incoming nucleophile and the geometry of the resulting double bond, predominantly affording the (Z)-isomer.[5] This is attributed to a proposed alkoxide-directed carbometalation mechanism.
-
Mild Reaction Conditions: The transformation is typically conducted at low temperatures (e.g., 0 °C), which enhances selectivity and tolerance of sensitive functional groups.[5]
-
Cost-Effectiveness and Low Toxicity: Iron is an earth-abundant and environmentally benign metal, making it a sustainable alternative to precious metal catalysts.
Mechanistic Insights: The Role of the Hydroxyl Group
The directing effect of the propargylic alcohol is paramount to the success of this transformation. The reaction is believed to proceed through the following key steps:
-
Deprotonation: The Grignard reagent deprotonates the hydroxyl group of 1-phenylbut-3-yn-2-ol to form a magnesium alkoxide.
-
Coordination and Carbometalation: The iron catalyst coordinates to the alkoxide and the alkyne, facilitating the syn-addition of the organometallic reagent across the triple bond. This directed carbometalation leads to the formation of a vinyl-iron or vinyl-magnesium species with high regio- and stereocontrol.[5]
-
Electrophilic Quench: The resulting vinylmetallic intermediate is a potent nucleophile and can be trapped with a variety of electrophiles to introduce the fourth substituent, thereby generating the tetrasubstituted alkene.
Experimental Workflow and Protocols
General Workflow for Iron-Catalyzed Synthesis of Tetrasubstituted Alkenes
Caption: General workflow for the iron-catalyzed synthesis of tetrasubstituted alkenes from 1-phenylbut-3-yn-2-ol.
Protocol 1: Synthesis of (Z)-3-Methyl-4-phenylbut-3-en-1-yn-2-ol (A Trisubstituted Alkene)
This protocol details the iron-catalyzed methylmagnesiation of 1-phenylbut-3-yn-2-ol. While this yields a trisubstituted alkene, it is a foundational procedure that demonstrates the carbometalation step.
Materials:
-
1-Phenylbut-3-yn-2-ol
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Methylmagnesium bromide (MeMgBr) in THF (typically 3.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-phenylbut-3-yn-2-ol (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add Fe(acac)₃ (0.05 mmol, 5 mol%).
-
Slowly add methylmagnesium bromide solution (5.0 mmol, 5.0 equiv) dropwise to the stirred solution at 0 °C. The reaction mixture will typically change color.
-
Stir the reaction at 0 °C for 7 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-3-methyl-4-phenylbut-3-en-1-yn-2-ol.
Protocol 2: One-Pot Synthesis of a Tetrasubstituted Alkene
This protocol extends the previous procedure to a one-pot synthesis of a tetrasubstituted alkene by trapping the vinylmetallic intermediate with an electrophile.
Materials:
-
Same as Protocol 1
-
Electrophile (e.g., Iodomethane, Benzaldehyde)
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
After the initial 7-hour stirring period at 0 °C, add the electrophile (e.g., iodomethane, 2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution at 0 °C.
-
Follow the workup and purification procedure as described in steps 7-9 of Protocol 1.
Data Presentation: Expected Outcomes
The iron-catalyzed carbometalation of propargylic alcohols generally proceeds with high yields and excellent stereoselectivity.
| Substrate | Grignard Reagent | Electrophile | Product | Stereoselectivity (Z:E) | Yield (%) |
| 1-Phenylbut-3-yn-2-ol | MeMgBr | H₂O (workup) | (Z)-3-Methyl-4-phenylbut-3-en-1-yn-2-ol | >98:2 | ~85-95 |
| 1-Phenylbut-3-yn-2-ol | MeMgBr | D₂O | (Z)-2-Deuterio-3-methyl-4-phenylbut-3-en-1-yn-2-ol | >98:2 | ~80-90 |
| 1-Phenylbut-3-yn-2-ol | EtMgBr | H₂O (workup) | (Z)-3-Ethyl-4-phenylbut-3-en-1-yn-2-ol | >98:2 | ~80-90 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.[5]
Safety and Handling Precautions
-
Grignard reagents are highly reactive and pyrophoric. They should be handled under an inert atmosphere and away from moisture.
-
Anhydrous solvents are essential for the success of the reaction.
-
Iron(III) acetylacetonate is a potential irritant. Handle with appropriate personal protective equipment (PPE).
-
The reactions should be performed in a well-ventilated fume hood.
Conclusion
1-Phenylbut-3-yn-2-ol is a valuable and versatile precursor for the stereoselective synthesis of tetrasubstituted alkenes. The iron-catalyzed carbometalation methodology provides a robust, efficient, and cost-effective route to these sterically demanding structures. The protocols and insights provided in this guide are intended to empower researchers in the fields of organic synthesis and drug discovery to leverage this powerful synthetic tool.
References
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Zhang, D., & Ready, J. M. (2006). Iron-Catalyzed Carbometalation of Propargylic and Homopropargylic Alcohols. Journal of the American Chemical Society, 128(47), 15050–15051. [Link]
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Marek, I., & Knochel, P. (2012). Stereoselective synthesis of tetrasubstituted alkenes via a sequential carbocupration and a new sulfur–lithium exchange. Beilstein Journal of Organic Chemistry, 8, 2063–2068. [Link]
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Bao, H., et al. (2019). Iron-catalyzed carboazidation of alkenes and alkynes. Nature Communications, 10(1), 147. [Link]
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Mao, H., et al. (2022). and Stereoselective Synthesis of Tetrasubstituted Alkenes via Ruthenium(II)-Catalyzed C–H Alkenylation. Chemistry – A European Journal, 28(1), e202103441. [Link]
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Faust, R., & Stan, L. (2021). Recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes. Chemical Communications, 57(57), 6939-6953. [Link]
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Bermejo-López, A., et al. (2020). Iron‐Catalyzed Borylation of Propargylic Acetates for the Synthesis of Multisubstituted Allenylboronates. Chemistry – A European Journal, 26(38), 8344-8348. [Link]
-
Frantz, D. E., & Williams, D. R. (2018). Iron-Catalyzed Methylation Using the Borrowing Hydrogen Approach. Organic Letters, 20(13), 4031-4035. [Link]
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Li, M.-Y., et al. (2023). Trisubstituted alkenes featuring aryl groups: stereoselective synthetic strategies and applications. Science China Chemistry, 66(5), 1261-1287. [Link]
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Zettler, M. W. (2001). Tris(acetylacetonato)iron(III). In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
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Thane, T. A. (2022). Development of Nickel-Catalyzed Cross-Electrophile Coupling Reactions. eScholarship, University of California. [Link]
-
PrepChem. (2023). Preparation of 2-methyl-3-buten-2-ol. [Link]
-
Carreira, E. M., & Chen, Y. (2014). Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation. Organic Letters, 16(10), 2756–2759. [Link]
-
Wu, Z.-Q., et al. (2021). Diversity-oriented synthesis of stereodefined tetrasubstituted alkenes via a modular alkyne gem-addition strategy. Nature Communications, 12(1), 606. [Link]
-
Wang, Y., et al. (2017). Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols. Nature Communications, 8(1), 623. [Link]
-
Paduszyński, K., et al. (2021). Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Catalysts, 11(4), 499. [Link]
- Google Patents. (2014). Preparation method of 2-methyl-3-butyne-2-ol. CN104045518A.
- Google Patents. (1974). Synthesis of 2-methyl-3-buten-2-ol. US3838183A.
-
Bäckvall, J.-E., et al. (2016). Iron‐Catalyzed Cross‐Coupling of Propargyl Ethers with Grignard Reagents for the Synthesis of Functionalized Allenes and Allenols. Chemistry – A European Journal, 22(40), 14197-14201. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Phenylbut-3-yn-2-ol
Welcome to the technical support center for the synthesis of 1-Phenylbut-3-yn-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related propargyl alcohols. As a key intermediate in various synthetic pathways, achieving a high yield and purity of 1-Phenylbut-3-yn-2-ol is often critical. This document moves beyond a simple protocol, offering in-depth troubleshooting advice and causal explanations for common experimental challenges.
The primary and most effective route for synthesizing 1-Phenylbut-3-yn-2-ol (Ph-CH₂-CH(OH)-C≡CH) involves the nucleophilic addition of an acetylide to phenylacetaldehyde. Typically, this is performed using a pre-formed Grignard reagent, ethynylmagnesium bromide (HC≡CMgBr). While theoretically straightforward, this reaction is fraught with potential pitfalls related to reagent stability, competing side reactions, and reaction conditions. This guide will address these issues in a practical, question-and-answer format.
Core Synthesis Protocol: Ethynylation of Phenylacetaldehyde
This section outlines a standard laboratory procedure for the synthesis. Subsequent sections will troubleshoot deviations from the expected outcome of this protocol.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of 1-Phenylbut-3-yn-2-ol.
Step-by-Step Methodology
-
Preparation of Ethynylmagnesium Bromide: A solution of ethylmagnesium bromide (e.g., 1.0 M in THF) is cooled in an ice bath under an inert atmosphere (Nitrogen or Argon). Acetylene gas is then bubbled through the solution at a controlled rate. The reaction is complete when the vigorous bubbling of ethane subsides.[1] For convenience, a commercially prepared 0.5 M solution of ethynylmagnesium bromide in THF can also be used.[2][3][4]
-
Reaction Setup: The freshly prepared or commercial ethynylmagnesium bromide solution is charged into a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, under an inert atmosphere. The solution is cooled to 0 °C using an ice-water bath.
-
Aldehyde Addition: Freshly distilled phenylacetaldehyde is dissolved in anhydrous THF and added dropwise to the stirred Grignard solution over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours to ensure completion.
-
Workup: The reaction is carefully quenched by pouring it into a stirred, ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).[5] The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My final yield is disappointingly low (< 30%). What are the primary causes?
This is the most frequent issue, and it typically stems from one of three areas: the Grignard reagent, the aldehyde substrate, or the reaction conditions.
-
Cause A: Inactive or Low-Concentration Grignard Reagent.
-
Explanation: Grignard reagents are potent bases and will react instantly with any protic source, especially water.[6] Any moisture in the glassware, solvent, or nitrogen line will consume the reagent before it can react with the aldehyde. The carbon-magnesium bond is highly polarized, making the carbon atom extremely nucleophilic and basic.[7]
-
Troubleshooting:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried (>120 °C) and assembled hot under a stream of dry nitrogen or argon. Use high-quality anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[6]
-
Titrate Your Reagent: Never assume the concentration of a Grignard reagent, whether commercially obtained or freshly prepared. A simple titration (e.g., against a solution of I₂ or a known acid with an indicator) is essential to know the exact molar equivalents being used.[8] Without this, you may be adding insufficient nucleophile.
-
-
-
Cause B: Degradation of Phenylacetaldehyde.
-
Explanation: Phenylacetaldehyde is notoriously unstable. As an enolizable aldehyde, it readily undergoes base-catalyzed self-condensation (an aldol reaction) to form β-hydroxy aldehydes and subsequent dehydration products. The Grignard reagent itself is a strong base and can promote this side reaction, consuming your starting material.[6]
-
Troubleshooting:
-
Use Fresh Aldehyde: Use phenylacetaldehyde from a recently opened bottle or distill it immediately before use.
-
Low-Temperature Addition: Add the aldehyde solution to the Grignard reagent at 0 °C or even lower (-10 °C). This minimizes the rate of the competing aldol condensation.
-
Slow Addition: A slow, dropwise addition ensures that the aldehyde concentration remains low at any given moment, favoring the bimolecular reaction with the Grignard reagent over the self-condensation reaction.
-
-
-
Cause C: Enolization of the Aldehyde.
-
Explanation: The Grignard reagent can act as a base, abstracting an α-proton from the aldehyde to form a magnesium enolate. This is a non-productive pathway that consumes both reactants. After workup, this simply regenerates the starting aldehyde. This is more common with sterically hindered ketones or Grignards but can be a significant issue with enolizable aldehydes.[6]
-
Troubleshooting: Maintaining a low reaction temperature, as mentioned above, helps to favor the nucleophilic addition pathway, which generally has a lower activation energy than the enolization pathway.
-
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Grignard Stoichiometry | 1.0 - 1.2 eq. | 1.5 - 2.0 eq. (based on titration) | Ensures a sufficient excess of nucleophile to overcome minor reagent degradation and drive the reaction to completion. |
| Addition Temperature | 0 °C to RT | -10 °C to 0 °C | Suppresses the rate of side reactions like aldol condensation and enolization. |
| Workup Quench | Dilute HCl | Saturated aq. NH₄Cl | Ammonium chloride is a milder acid, preventing potential acid-catalyzed rearrangement of the propargyl alcohol product (e.g., Meyer-Schuster rearrangement).[9] |
Q2: My reaction mixture turned dark brown or black upon adding the aldehyde. Is the reaction salvageable?
A dark, tar-like appearance often indicates significant decomposition or polymerization of the phenylacetaldehyde starting material.
-
Explanation: As discussed in Q1, base-catalyzed polymerization of the aldehyde is a major side reaction. A rapid, exothermic reaction upon adding the aldehyde (often due to too-fast addition or inadequate cooling) will accelerate this process immensely, leading to intractable polymeric material.
-
Troubleshooting:
-
The reaction is likely not salvageable if extensive charring has occurred. The priority should be on optimizing the next attempt.
-
Solution: Drastically slow down the aldehyde addition rate and ensure your cooling bath is efficient and maintaining the target temperature. Diluting both the Grignard solution and the aldehyde solution further with anhydrous THF can also help to better dissipate the heat of reaction.
-
Q3: I see a significant amount of a byproduct with a higher molecular weight. What could it be?
This is very likely a result of the aldol condensation of phenylacetaldehyde.
-
Explanation: Two molecules of phenylacetaldehyde can react in an aldol condensation to form 3-hydroxy-2,4-diphenylbutanal. This can then dehydrate to form 2,4-diphenylbut-2-enal. These products are significantly larger than the desired product and represent a major loss of starting material.
-
Troubleshooting:
-
The same preventative measures for aldehyde degradation apply here: use fresh aldehyde and perform a slow, low-temperature addition.
-
Consider using a "reverse addition" technique: add the Grignard reagent to the aldehyde solution at low temperature. While less common, this keeps the reaction medium from ever being strongly basic before the nucleophile is introduced, which can sometimes suppress the aldol pathway.
-
Q4: What is the best method for purifying 1-Phenylbut-3-yn-2-ol?
While vacuum distillation is an option for some alcohols, it is not recommended here due to the thermal sensitivity of propargyl alcohols.
-
Explanation: Propargyl alcohols can be thermally labile and may decompose or polymerize upon heating.[10]
-
Recommended Method: Flash column chromatography on silica gel is the most reliable method for obtaining a highly pure product.
-
Solvent System: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity eluent (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 20-30% EtOAc/Hexanes).
-
Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC), visualizing with a UV lamp (for the phenyl group) and/or a potassium permanganate (KMnO₄) stain (which reacts with the alcohol and alkyne).
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
Forgione, P., & Fallis, A. G. (2000). Magnesium mediated carbometallation of propargyl alcohols: direct routes to dihydroxydienes and enediyne alcohols. Tetrahedron Letters, 41(1), 11–15. [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
-
PubChem. (n.d.). 1-Phenylbut-3-yn-2-ol. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Li, C., et al. (2014). Generation of Ethynyl Grignard Reagent in a Falling Film Microreactor: An Expeditious Flow Synthesis of Propargyl Alcohols and Analogues. Organic Letters, 16(15), 3978–3981. [Link]
-
Organic Syntheses. (n.d.). 1-Phenyl-1-penten-4-yn-3-ol. [Link]
-
Reddit r/chemistry. (2020). Troubleshooting my grignard reactions. [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]
-
Rawsource. (2024). What is Propargyl Alcohol?[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. Ethynylmagnesium bromide 0.5M tetrahydrofuran 4301-14-8 [sigmaaldrich.com]
- 4. Ethynylmagnesium bromide, 0.5M solution in THF, AcroSeal™ 100 mL | Request for Quote [thermofisher.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Phenylbut-3-yn-2-ol by Column Chromatography
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-Phenylbut-3-yn-2-ol using column chromatography. Designed for researchers, scientists, and professionals in drug development, this document offers practical, field-proven insights to overcome common challenges and ensure the successful isolation of a high-purity product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of 1-Phenylbut-3-yn-2-ol, providing step-by-step solutions grounded in chemical principles.
Question: My primary issue is poor separation between 1-Phenylbut-3-yn-2-ol and a closely eluting impurity. How can I improve the resolution?
Answer:
Poor resolution is a common challenge, often stemming from an inadequately optimized mobile phase. Here’s a systematic approach to enhancing separation:
-
Re-evaluate Your Solvent System with Thin-Layer Chromatography (TLC):
-
The ideal Retention Factor (Rf) for your target compound, 1-Phenylbut-3-yn-2-ol, should be between 0.25 and 0.35 to ensure it spends sufficient time on the stationary phase for effective separation.[1]
-
If your Rf is too high (e.g., > 0.4), decrease the polarity of your mobile phase. For a typical ethyl acetate/hexane system, this means increasing the proportion of hexane.
-
If your Rf is too low (e.g., < 0.2), incrementally increase the polarity by adding more ethyl acetate.
-
Test a range of solvent systems. For instance, if you are using a 10:90 ethyl acetate/hexane mixture, also try 5:95 and 15:85 ratios to observe the impact on separation.[1] For a similar compound, 4-phenyl-3-buten-2-ol, a 10:90 solution of ethyl acetate in pentane was effective, yielding an Rf of 0.19.[2]
-
-
Consider an Alternative Solvent System:
-
If adjusting the ratio of your current system doesn't suffice, consider replacing one of the solvents. For example, substituting hexane with dichloromethane might alter the selectivity of the separation due to different interactions with the analyte and stationary phase. However, be aware that dichloromethane can slow down the column flow rate.[3]
-
-
Employ Gradient Elution:
-
If a single solvent mixture (isocratic elution) fails to resolve your compound from impurities, a gradient elution can be highly effective.[4]
-
Start with a low-polarity mobile phase to allow your compound to bind to the column while more nonpolar impurities elute.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This will then elute your target compound, leaving more polar impurities on the column.
-
Question: I'm experiencing significant product loss or decomposition on the silica gel column. What could be the cause and how can I prevent it?
Answer:
Product loss on silica gel can be attributed to the acidic nature of the stationary phase, which can catalyze decomposition, particularly with sensitive functional groups like propargyl alcohols.
-
Assess Compound Stability:
-
Before performing column chromatography, assess the stability of 1-Phenylbut-3-yn-2-ol on silica gel. Spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.
-
-
Deactivate the Silica Gel:
-
If you suspect acid-catalyzed decomposition, you can neutralize the acidic sites on the silica gel. This can be achieved by preparing a slurry of the silica gel in your chosen mobile phase containing a small amount of a volatile base, such as 1-3% triethylamine.[3] After packing, flush the column with the mobile phase without triethylamine before loading your sample.
-
-
Consider an Alternative Stationary Phase:
-
If decomposition persists, consider using a less acidic stationary phase, such as alumina (neutral or basic) or Florisil. The choice between these will depend on the polarity of your compound and impurities.
-
Question: My purified 1-Phenylbut-3-yn-2-ol appears as broad, tailing bands during elution, leading to low purity in collected fractions. How can I achieve sharper peaks?
Answer:
Peak broadening and tailing can result from several factors, including improper column packing, sample loading technique, or secondary interactions with the stationary phase.
-
Optimize Column Packing:
-
Refine Your Sample Loading Method:
-
Dissolve your crude sample in a minimal amount of the initial mobile phase or a volatile solvent in which it is highly soluble.[5]
-
Load the sample onto the column in a narrow band. A wide sample band will inevitably lead to broad elution bands.
-
For samples that are not very soluble in the mobile phase, consider "dry loading."[5] In this technique, the crude product is dissolved in a suitable solvent, and a small amount of silica gel is added. The solvent is then removed under reduced pressure to yield a free-flowing powder, which is then carefully added to the top of the column.
-
-
Increase the Flow Rate:
-
A flow rate that is too slow can lead to diffusion and band broadening. For flash chromatography, a typical flow rate is about 2 inches per minute.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of 1-Phenylbut-3-yn-2-ol on silica gel?
A1: Based on the polarity of 1-Phenylbut-3-yn-2-ol (a secondary alcohol with a phenyl and an alkyne group), a good starting point for the mobile phase is a mixture of a nonpolar solvent like hexanes or pentane and a moderately polar solvent like ethyl acetate. A common starting ratio to test via TLC is in the range of 5% to 20% ethyl acetate in hexanes.[1] For a structurally similar compound, 4-phenyl-3-buten-2-ol, a mobile phase of 10% ethyl acetate in pentane was successfully used.[2]
Q2: How can I visualize 1-Phenylbut-3-yn-2-ol on a TLC plate?
A2: 1-Phenylbut-3-yn-2-ol contains a phenyl group, which should allow for visualization under a UV lamp (254 nm). Additionally, the alcohol and alkyne functional groups can be visualized using specific staining agents. A potassium permanganate (KMnO₄) stain is effective for visualizing both alcohols and alkynes, typically appearing as yellow-brown spots on a purple background.[2] A p-anisaldehyde stain can also be used to visualize the alcohol, often producing a colored spot upon heating.
Q3: What are the likely impurities I need to separate from 1-Phenylbut-3-yn-2-ol?
A3: The impurities will depend on the synthetic route used. A common synthesis involves the reaction of a phenylacetaldehyde derivative with a propargyl Grignard reagent, or the reaction of benzaldehyde with propargyl bromide.[6][7] Potential impurities could include:
-
Unreacted starting materials (e.g., benzaldehyde, propargyl bromide).
-
The corresponding ketone, 1-phenylbut-3-yn-2-one, if the alcohol was prepared by reduction.
-
Side products from the reaction, such as products of self-coupling of the Grignard reagent.
Q4: Should I use isocratic or gradient elution for my purification?
A4: The choice between isocratic and gradient elution depends on the complexity of your crude mixture.
-
Isocratic elution (using a constant solvent composition) is simpler and often sufficient if the Rf values of your product and the impurities are well-separated on the TLC plate.[4]
-
Gradient elution (gradually increasing the solvent polarity) is preferable for complex mixtures where impurities have a wide range of polarities. It can help to achieve a faster and more efficient separation, with sharper peaks for later-eluting compounds.[8]
Experimental Protocol: Purification of 1-Phenylbut-3-yn-2-ol
This protocol provides a general guideline. The specific mobile phase composition should be optimized based on preliminary TLC analysis of your crude material.
Materials:
-
Crude 1-Phenylbut-3-yn-2-ol
-
Silica gel (230-400 mesh)
-
Hexanes (or Pentane)
-
Ethyl acetate
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
TLC plates (silica gel 60 F₂₅₄)
-
Potassium permanganate stain
-
Collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis and Solvent System Optimization:
-
Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexanes (e.g., 10:90).
-
Visualize the plate under UV light and then with a potassium permanganate stain.
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.25-0.35 for the 1-Phenylbut-3-yn-2-ol spot.[1]
-
-
Column Preparation (Wet Packing Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the optimized mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude 1-Phenylbut-3-yn-2-ol in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
Carefully add a small amount of fresh mobile phase to wash the sides of the column and drain again.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting fractions in test tubes.
-
Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.
-
If using a gradient elution, start with a lower polarity mobile phase and gradually increase the concentration of ethyl acetate.
-
-
Product Isolation:
-
Combine the fractions that contain the pure 1-Phenylbut-3-yn-2-ol (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Visualization of Troubleshooting Workflow
Caption: A troubleshooting workflow for common column chromatography issues.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Organic Syntheses. 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?[Link]
-
PubChem. 1-Phenylbut-3-yn-2-ol. [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
- Google Patents. Process of purifying propargyl alcohol.
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Northrop, B. H. FLASH OPTIMIZATION. [Link]
-
PubChem. 1-Phenylbut-3-en-2-ol. [Link]
-
Semantic Scholar. Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
ResearchGate. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]
-
National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Purification [chem.rochester.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Technical Support Center: Chiral Resolution of 1-Phenylbut-3-yn-2-ol Enantiomers
Welcome to the technical support center for the chiral resolution of 1-phenylbut-3-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of separating this important chiral building block. Here, you will find troubleshooting advice and frequently asked questions in a direct, question-and-answer format, grounded in established scientific principles and practical, field-proven insights.
Section 1: Troubleshooting Common Issues in Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful and widely used method for resolving racemic alcohols due to its high selectivity and mild reaction conditions.[1] However, achieving optimal results requires careful attention to several experimental parameters. This section addresses the most common hurdles encountered during the EKR of 1-phenylbut-3-yn-2-ol.
Question 1: My kinetic resolution has stalled, or the conversion is very low. What are the likely causes and how can I improve it?
Answer: Low or stalled conversion in EKR can stem from several factors, ranging from enzyme inhibition to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Enzyme Choice and Activity: Not all lipases are equally effective for every substrate. If you are experiencing poor results, consider screening a panel of different lipases. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and commonly successful choice for the resolution of secondary alcohols, including propargyl alcohols.[2] Ensure your enzyme is active and has been stored correctly.
-
Acyl Donor Selection: The choice of acyl donor is critical and can significantly impact both reaction rate and enantioselectivity.[3][4] Vinyl acetate is a very common and effective acyl donor because the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward.[2] If vinyl acetate is not yielding good results, consider other activated esters like isopropenyl acetate.
-
Solvent System: Lipases exhibit different activities and selectivities in various organic solvents. Non-polar solvents like n-hexane, heptane, or methyl tert-butyl ether (MTBE) are often preferred for these reactions as they tend to maintain the enzyme's active conformation.[3][5]
-
Temperature Optimization: While room temperature is a common starting point, enzyme activity is temperature-dependent.[3] For some lipases, a moderate increase in temperature (e.g., to 40-50 °C) can increase the reaction rate.[6] However, be aware that excessively high temperatures can lead to enzyme denaturation. Conversely, lowering the temperature can sometimes enhance enantioselectivity.[3][4]
-
Substrate and Product Inhibition: High concentrations of the substrate (1-phenylbut-3-yn-2-ol) or the acetylated product can inhibit the enzyme.[2] If you suspect inhibition, try running the reaction at a lower substrate concentration.
Question 2: The enantiomeric excess (ee) of my resolved alcohol and/or acetylated product is poor. How can I improve the enantioselectivity?
Answer: Achieving high enantiomeric excess is the primary goal of chiral resolution. If your ee values are low, consider the following optimization strategies:
-
Monitor the Reaction Over Time: The enantiomeric excess of both the unreacted starting material and the product changes as the reaction progresses. It is crucial to monitor the reaction at different time points to determine the optimal endpoint for achieving the desired ee.[3] A reaction that proceeds too far past 50% conversion will result in a lower ee for the product.
-
Enzyme Screening: The inherent enantioselectivity (E-value) of the enzyme for the substrate is the most critical factor.[4] If one lipase gives poor results, screening other lipases is the most effective way to find a more selective catalyst.
-
Temperature Control: As mentioned, lower reaction temperatures often lead to higher enantioselectivity, albeit at the cost of a slower reaction rate.[3][4] If your ee is marginal, try performing the resolution at a lower temperature (e.g., 4 °C or 0 °C).
-
Acyl Donor and Solvent Effects: The solvent and acyl donor can influence the flexibility of the enzyme's active site, thereby affecting enantioselectivity.[4] Experimenting with different combinations of these reagents can sometimes lead to significant improvements.
| Parameter | Troubleshooting Action | Rationale |
| Low Conversion | Screen different lipases (e.g., CALB, Pseudomonas fluorescens lipase). | Enzyme activity and selectivity are substrate-dependent. |
| Optimize acyl donor (e.g., vinyl acetate, isopropenyl acetate). | The nature of the acyl donor affects the reaction equilibrium and rate. | |
| Vary the organic solvent (e.g., hexane, MTBE, toluene). | The solvent influences the enzyme's conformation and activity.[3] | |
| Low Enantiomeric Excess (ee) | Monitor reaction progress and stop at ~50% conversion. | The ee of the product is highest at or near 50% conversion in a kinetic resolution. |
| Lower the reaction temperature. | Can enhance the energy difference between the transition states for the two enantiomers, improving selectivity.[3][4] | |
| Screen different enzymes. | The enzyme's intrinsic enantioselectivity (E-value) is paramount.[4] |
Section 2: Troubleshooting Diastereomeric Salt Formation and Crystallization
An alternative classical method for resolving chiral alcohols is through the formation of diastereomeric salts. This involves reacting the racemic alcohol with a chiral resolving agent (typically a chiral carboxylic acid) to form diastereomers, which can then be separated by crystallization due to their different physical properties.[7][8]
Question 3: I am not getting any crystal formation after reacting my racemic 1-phenylbut-3-yn-2-ol with a chiral resolving agent. What should I do?
Answer: The absence of crystallization can be due to several factors related to solubility and supersaturation.
-
Solvent Choice is Key: The solubility of the diastereomeric salts is highly dependent on the solvent system. You may need to screen a variety of solvents or solvent mixtures to find a system where one diastereomer is significantly less soluble than the other.
-
Concentration and Supersaturation: Crystallization requires a supersaturated solution. If the solution is too dilute, no crystals will form. You can try to slowly evaporate the solvent or cool the solution to induce crystallization. "Seeding" the solution with a tiny crystal of the desired diastereomer (if available) can also initiate crystallization.
-
Choice of Resolving Agent: The interaction between the racemic mixture and the resolving agent is crucial for forming a crystalline salt. Common resolving agents for alcohols (after conversion to a half-ester) include chiral amines like brucine, strychnine, or (R/S)-1-phenylethylamine.[7] If one resolving agent doesn't work, another might.
Question 4: The diastereomeric purity of my crystallized salt is low. How can I improve the separation?
Answer: Low diastereomeric purity indicates that the two diastereomeric salts have similar solubilities in the chosen solvent system.
-
Recrystallization: The most common method to improve purity is recrystallization. Dissolve the obtained crystals in a minimal amount of hot solvent and allow them to cool slowly. This process should enrich the less soluble diastereomer.
-
Optimize Crystallization Conditions: The rate of cooling can affect the purity of the crystals. Slow cooling generally leads to larger, purer crystals.
-
Solvent Screening: A different solvent system may offer a larger difference in solubility between the two diastereomers, leading to a more efficient separation in a single crystallization step.[9]
Section 3: FAQs for Chiral HPLC Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the enantiomeric excess of your resolved samples.
Question 5: I'm having trouble separating the enantiomers of 1-phenylbut-3-yn-2-ol on my chiral HPLC column.
Answer: Successful chiral separation by HPLC depends on the right combination of the chiral stationary phase (CSP) and the mobile phase.
-
Column Selection: Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® series), are often effective for separating a wide range of chiral compounds, including alcohols.[10]
-
Mobile Phase Composition: For normal-phase chromatography, a mixture of a non-polar solvent like n-hexane or heptane with a polar modifier (an alcohol like isopropanol or ethanol) is typically used. The ratio of these solvents is critical.[11] Start with a low percentage of the alcohol modifier (e.g., 2-10%) and gradually increase it to optimize the separation and retention times.[12]
-
Temperature: Lowering the column temperature can sometimes improve resolution by enhancing the chiral recognition interactions.[10]
Question 6: My HPLC peaks are broad or tailing. What could be the cause?
Answer: Poor peak shape can compromise the accuracy of your ee determination.
-
Column Contamination: The column may be contaminated with strongly retained impurities from previous injections. Flushing the column with a strong solvent (as recommended by the manufacturer) can help.[13][14]
-
Inappropriate Mobile Phase: Ensure your mobile phase is well-mixed and degassed. For some analytes, the addition of a small amount of an additive like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape, although this is less common for neutral alcohols.
-
Secondary Interactions: Unwanted interactions between your analyte and the stationary phase can cause tailing.[13] Modifying the mobile phase composition can help mitigate these effects.
Section 4: Experimental Protocols and Visualization
Detailed Protocol: Enzymatic Kinetic Resolution of (±)-1-Phenylbut-3-yn-2-ol
This protocol provides a general starting point for the EKR of (±)-1-phenylbut-3-yn-2-ol using Novozym 435.
-
Reaction Setup: To a clean, dry vial, add racemic 1-phenylbut-3-yn-2-ol (1.0 mmol).
-
Solvent and Reagents: Add 10 mL of n-hexane (or another suitable non-polar solvent). Add vinyl acetate (1.5 mmol).
-
Enzyme Addition: Add Novozym 435 (20 mg/mmol of substrate).
-
Reaction Conditions: Seal the vial and place it on an orbital shaker at room temperature (or your desired temperature).
-
Monitoring: Periodically take small aliquots of the reaction mixture, filter off the enzyme, and analyze by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Workup: Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme. The enzyme can often be washed and reused. Evaporate the solvent under reduced pressure.
-
Purification: The resulting mixture of the unreacted alcohol and the acetylated product can be separated by standard column chromatography on silica gel.
Workflow Visualization
The following diagram illustrates the general workflow for a successful chiral resolution experiment.
Caption: General workflow for chiral resolution.
Section 5: Dynamic Kinetic Resolution (DKR) for Enhanced Yield
Question 7: My yield is limited to 50% in the kinetic resolution. Is there a way to obtain a higher yield of a single enantiomer?
Answer: Yes, this is a common limitation of standard kinetic resolution. To overcome the 50% theoretical yield barrier, a process called Dynamic Kinetic Resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer of the starting material.[3] This continuous racemization of the unwanted enantiomer provides more of the desired substrate for the enzyme to act upon, theoretically allowing for a 100% yield of a single enantiomeric product.[3][4]
For secondary alcohols, this racemization is often achieved by using a suitable metal catalyst, such as a ruthenium-based complex, that is compatible with the enzyme and reaction conditions.[3][15] The development of an effective DKR requires careful optimization of both the enzymatic reaction and the racemization catalyst to ensure they work in concert.
Logical Flow of Dynamic Kinetic Resolution
Caption: Principle of Dynamic Kinetic Resolution (DKR).
References
-
Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO. Available from: [Link]
-
Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers. PubMed. Available from: [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health (NIH). Available from: [Link]
-
Optimization of Enzymatic Gas-Phase Reactions by Increasing the Long-Term Stability of the Catalyst. CORE. Available from: [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available from: [Link]
-
Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers. ResearchGate. Available from: [Link]
-
Trouble with chiral separations. Chromatography Today. Available from: [Link]
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Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media. National Institutes of Health (NIH). Available from: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Royal Society of Chemistry. Available from: [Link]
-
How can I improve my chiral column resolution? ResearchGate. Available from: [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. Available from: [Link]
-
Diastereomers and Optical Resolution. Chemistry LibreTexts. Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. National Institutes of Health (NIH). Available from: [Link]
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- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Synthesis of Propargylic Alcohols and Prevention of the Meyer-Schuster Rearrangement
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and professionals in drug development who are working with propargylic alcohols. Propargylic alcohols are critical building blocks in organic synthesis, but their preparation can be complicated by the undesired Meyer-Schuster rearrangement.[1][2][3][4] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of synthesizing these valuable compounds while avoiding this problematic side reaction.
I. Foundational Concepts: Understanding the Meyer-Schuster Rearrangement
Before delving into troubleshooting, it is crucial to understand the reaction you are trying to prevent.
What is the Meyer-Schuster rearrangement?
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols into α,β-unsaturated carbonyl compounds.[5][6] Specifically, terminal propargylic alcohols rearrange to α,β-unsaturated aldehydes, while internal propargylic alcohols yield α,β-unsaturated ketones.[6] This reaction is often considered a competing pathway during the synthesis of propargylic alcohols, especially under acidic conditions.[6]
What is the mechanism of the Meyer-Schuster rearrangement?
The generally accepted mechanism involves three key steps:
-
Protonation: The hydroxyl group of the propargylic alcohol is protonated by an acid catalyst, forming a good leaving group (water).
-
1,3-Hydroxyl Shift: This is the rate-determining step where the protonated hydroxyl group migrates from its position to the adjacent carbon of the alkyne, forming an allene intermediate.
-
Tautomerization and Deprotonation: The resulting allenol intermediate then tautomerizes to the more stable α,β-unsaturated carbonyl compound, followed by deprotonation to regenerate the acid catalyst.[6]
Caption: Mechanism of the Meyer-Schuster Rearrangement.
What factors promote the Meyer-Schuster rearrangement?
Several factors can favor this undesired rearrangement:
-
Acidic Conditions: The presence of Brønsted or Lewis acids is the primary driver of the rearrangement.[6]
-
Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for the 1,3-hydroxyl shift.
-
Substrate Structure: Tertiary propargylic alcohols are particularly susceptible to rearrangement.[7] Additionally, the electronic nature of the substituents on the alkyne and the alcohol-bearing carbon can influence the reaction rate.
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of the intermediates and transition states.[6]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of propargylic alcohols.
Problem 1: Low yield of the desired propargylic alcohol and formation of a significant amount of α,β-unsaturated carbonyl byproduct.
-
Probable Cause: The reaction conditions are promoting the Meyer-Schuster rearrangement. This is likely due to the presence of acidic impurities in your starting materials or solvent, or the generation of acidic species during the reaction.
-
Solutions:
-
Strictly Anhydrous and Neutral Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
Purification of Reagents: Aldehydes, a common starting material for propargylic alcohol synthesis, can oxidize to carboxylic acids upon storage.[8] Purify aldehydes by distillation or filtration through a short plug of neutral alumina immediately before use.
-
Choice of Base/Catalyst: When preparing propargylic alcohols via the addition of an acetylide to a carbonyl compound, the choice of base is critical. Strongly basic, non-nucleophilic bases are preferred. For enantioselective syntheses, certain chiral ligands and metal catalysts can minimize side reactions.[9]
-
Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to disfavor the rearrangement.
-
Problem 2: The reaction of a tertiary propargylic alcohol yields an α,β-unsaturated methyl ketone instead of the expected aldehyde.
-
Probable Cause: You are observing the Rupe rearrangement, a competing reaction for tertiary propargylic alcohols under acidic conditions.[6] The Rupe rearrangement proceeds through a different mechanism involving an enyne intermediate.[6]
-
Solutions:
-
Avoid Strong Acids: The Rupe rearrangement is also acid-catalyzed.[6] The strategies to avoid the Meyer-Schuster rearrangement by maintaining neutral or basic conditions are also effective here.
-
Use Milder Catalysts: If a catalyst is necessary, consider transition metal-based or Lewis acid catalysts that are known to be milder and more selective.[6] For example, certain ruthenium and silver catalysts have been shown to be effective.[6]
-
Problem 3: Inconsistent results and poor reproducibility.
-
Probable Cause: This often points to subtle variations in reagent quality, reaction setup, or procedure.
-
Solutions:
-
Standardize Reagent Quality: Use reagents from the same supplier and lot number for a series of experiments. As mentioned, purify sensitive reagents like aldehydes before each use.
-
Precise Control of Reaction Parameters: Carefully control the rate of addition of reagents, stirring speed, and temperature. Use a cryostat for accurate temperature maintenance.
-
Detailed Experimental Record-Keeping: Document every detail of the experimental procedure, including the source and purity of reagents, reaction times, and observations. This will help in identifying the source of variability.
-
III. Preventative Measures and Best Practices
Proactive measures in your experimental design can significantly reduce the likelihood of encountering the Meyer-Schuster rearrangement.
Strategic Selection of Synthetic Route
The choice of synthetic method for your propargylic alcohol is the first line of defense.
-
Alkynylation of Carbonyls: The addition of a metal acetylide to an aldehyde or ketone is a common and effective method.[8] To prevent rearrangement, this should be performed under basic or neutral conditions.
| Parameter | Recommendation | Rationale |
| Base | n-BuLi, LDA, Grignard reagents | Strong bases that deprotonate the terminal alkyne without introducing acidic species. |
| Solvent | Anhydrous THF, Et₂O, Toluene | Aprotic solvents that do not contain acidic protons. |
| Temperature | -78 °C to 0 °C | Minimizes the rate of potential side reactions. |
| Work-up | Quench with a saturated aq. NH₄Cl solution | A mildly acidic workup that neutralizes the strong base without being overly acidic to cause rearrangement. |
-
Reduction of Ynones: The reduction of α,β-alkynyl ketones (ynones) is another viable route.[10]
| Parameter | Recommendation | Rationale |
| Reducing Agent | NaBH₄, LiAlH₄, Chiral reducing agents (for asymmetric synthesis) | These reagents operate under basic or neutral conditions. |
| Solvent | Methanol, Ethanol, THF | Protic or aprotic solvents compatible with the reducing agent. |
| Temperature | 0 °C to room temperature | Milder conditions are generally sufficient. |
Experimental Workflow for Avoiding Rearrangement
The following workflow provides a general guideline for synthesizing propargylic alcohols while minimizing the risk of the Meyer-Schuster rearrangement.
Caption: Recommended workflow for propargylic alcohol synthesis.
Step-by-Step Protocol: Synthesis of a Secondary Propargylic Alcohol via Alkynylation
This protocol illustrates the key steps for the synthesis of 1-phenylprop-2-yn-1-ol, a common secondary propargylic alcohol.
-
Glassware and Reagent Preparation:
-
Oven-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Freshly distill tetrahydrofuran (THF) from sodium/benzophenone.
-
Purify benzaldehyde by passing it through a short column of neutral alumina.
-
-
Reaction Setup:
-
Assemble the dry glassware and flush the system with dry nitrogen.
-
Dissolve phenylacetylene (1.0 eq) in anhydrous THF in the reaction flask.
-
-
Generation of the Acetylide:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) via syringe while maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
-
Addition of the Aldehyde:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add a solution of freshly purified benzaldehyde (1.1 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at -78 °C for 2-3 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-phenylprop-2-yn-1-ol.
-
IV. Frequently Asked Questions (FAQs)
-
Q1: Can I use a Lewis acid to catalyze the addition of a silyl-protected alkyne to an aldehyde without causing the Meyer-Schuster rearrangement?
-
A1: Yes, this is a viable strategy. Lewis acids like Ti(Oi-Pr)₄ in combination with a chiral ligand can promote the enantioselective addition of alkynylzinc reagents to aldehydes.[9] The key is to use a stoichiometric amount of the Lewis acid or a catalytic amount under carefully controlled, anhydrous conditions to avoid the presence of protic acids that would initiate the rearrangement.
-
-
Q2: I need to deprotect a silyl-protected propargylic alcohol. How can I do this without inducing rearrangement?
-
A2: Use a fluoride source under buffered or non-acidic conditions. Tetrabutylammonium fluoride (TBAF) in THF is a standard and effective method.[9] Alternatively, for more sensitive substrates, HF-pyridine or a mixture of acetic acid and TBAF can be used to maintain a less harsh reaction environment.
-
-
Q3: Are primary propargylic alcohols susceptible to the Meyer-Schuster rearrangement?
-
A3: Primary propargylic alcohols are generally less prone to the Meyer-Schuster rearrangement than secondary and tertiary alcohols because the formation of the corresponding primary carbocation intermediate is less favorable. However, under harsh acidic conditions and/or high temperatures, rearrangement to the corresponding α,β-unsaturated aldehyde can still occur.
-
-
Q4: My desired propargylic alcohol is unstable on silica gel during chromatography. What are my options?
-
A4: This suggests that the silica gel, which is inherently acidic, is causing on-column rearrangement.
-
Neutralize the Silica Gel: You can use silica gel that has been pre-treated with a base, such as triethylamine. A common practice is to add 1-2% triethylamine to the eluent.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina for your chromatography.
-
Non-Chromatographic Purification: If possible, purify your compound by distillation or recrystallization.
-
-
V. Concluding Remarks
The successful synthesis of propargylic alcohols hinges on a thorough understanding of the factors that can lead to the undesired Meyer-Schuster rearrangement. By carefully selecting your synthetic strategy, maintaining strict control over reaction conditions, and being prepared to troubleshoot common issues, you can consistently obtain your desired products in high yield and purity. This guide provides a foundation for navigating these challenges, but as with all synthetic chemistry, meticulous experimental technique and careful observation are your most valuable tools.
References
-
Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(20), 4149–4158. [Link]
-
Wikipedia. (n.d.). Meyer–Schuster rearrangement. Retrieved from [Link]
-
Majumder, S. (2020, July 18). MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT [Video]. YouTube. [Link]
-
Andrés, J., Cardenas, R., Cárdenas, R., G., V. S., & Tapia, O. (1988). Meyer–Schuster Rearrangement. ResearchGate. [Link]
-
ResearchGate. (n.d.). Meyer–Schuster rearrangement: pathway (iv). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, September 28). Preparation of propargyl alcohol (2-propyn-1-ol). [Link]
-
ResearchGate. (n.d.). Meyer‐Schuster rearrangement of propargyl alcohols into α‐selenoenals.... [Link]
-
Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]
-
Varela-Fernández, A., & González-Rodríguez, C. (2023). The Meyer–Schuster Rearrangement. Organic Reactions. [Link]
-
Reddy, B. V. S., & Reddy, L. R. (2015). Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Request PDF. [Link]
-
National Institutes of Health. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. [Link]
-
Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. [Link]
-
ResearchGate. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. [Link]
-
ResearchGate. (n.d.). The classical Meyer–Schuster rearrangement. [Link]
-
Semantic Scholar. (n.d.). The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. [Link]
-
ACS Publications. (1988). A theoretical study of the Meyer-Schuster reaction mechanism: minimum-energy profile and properties of transition-state structure. [Link]
-
RSC Publishing. (n.d.). Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (n.d.). Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols and Their Derivatives. [Link]
-
ACS Publications. (n.d.). Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols and Their Derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Navigating Reactions of Tertiary Propargylic Alcohols
Created by: Dr. Eleanor Vance, Senior Application Scientist
Welcome to the technical support center for synthetic chemists. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the manipulation of tertiary propargylic alcohols, with a specific focus on avoiding the often-undesirable Rupe rearrangement.
Introduction: The Challenge of the Rupe Rearrangement
Tertiary propargylic alcohols are versatile building blocks in organic synthesis. However, their utility is often complicated by their propensity to undergo rearrangement reactions under acidic conditions. The most common of these is the Rupe rearrangement, which converts the alcohol into an α,β-unsaturated ketone. While sometimes a desired transformation, it frequently represents a significant side reaction that can derail a synthetic route. This guide provides actionable advice to control the reactivity of these substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm trying to perform a simple acid-catalyzed hydration of my tertiary propargylic alcohol, but I'm only isolating the α,β-unsaturated ketone. What's happening and how can I prevent it?
Answer:
You are observing the classic Rupe rearrangement. Under acidic conditions, the protonation of the hydroxyl group followed by the loss of water generates a tertiary propargyl cation. While this cation could theoretically be trapped by water to form the desired diol (which would then tautomerize to a ketone), it is more likely to undergo a rearrangement to a more stable allenyl cation intermediate. This intermediate is then trapped by water to form an enol, which tautomerizes to the thermodynamically favored α,β-unsaturated ketone.
To prevent this, you must avoid strongly acidic conditions that favor the formation and rearrangement of the propargyl cation.
Mechanism of the Rupe Rearrangement:
Caption: The reaction pathway of the Rupe rearrangement.
Troubleshooting Protocol: Favoring Hydration over Rearrangement
The key is to use reaction conditions that promote the hydration of the alkyne without inducing the rearrangement of the alcohol. Mercury-catalyzed hydration is a classic method that can be effective here.
Experimental Protocol: Mercury-Catalyzed Hydration
-
Dissolve the tertiary propargylic alcohol in a suitable solvent such as aqueous acetone or tetrahydrofuran (THF).
-
Add a catalytic amount of mercury(II) sulfate (HgSO₄).
-
Carefully add a catalytic amount of sulfuric acid (H₂SO₄). The acid concentration should be kept low to disfavor the Rupe pathway.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting α-hydroxy ketone by column chromatography.
Question 2: I need to replace the hydroxyl group with a halide (e.g., -Cl or -Br). When I use standard conditions like SOCl₂ or PBr₃, I get a complex mixture of products, including allenes. How can I achieve a clean substitution?
Answer:
Your observation of a complex product mixture is a common issue. The use of strong dehydrating and acidic halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) promotes the formation of the propargyl cation, which can then undergo either direct substitution (Sₙ1) or rearrangement followed by substitution, leading to the formation of allenic halides.
To achieve a clean substitution, you need to use milder conditions that favor a direct Sₙ2-type mechanism or a concerted Sₙi mechanism, thereby avoiding the formation of a discrete carbocation intermediate.
Recommended Protocol: The Nicolas Reaction
A highly effective method for this transformation is to use the Nicolas reaction, which involves the complexation of the alkyne with dicobalt octacarbonyl (Co₂(CO)₈). This complexation stabilizes the propargyl cation, preventing rearrangement and allowing for a clean substitution.
Experimental Workflow: Nicolas Reaction for Propargylic Substitution
Caption: Workflow for the Nicolas reaction.
Step-by-Step Protocol:
-
Complexation: In a fume hood, dissolve the tertiary propargylic alcohol in dichloromethane (DCM). Add dicobalt octacarbonyl (Co₂(CO)₈) portion-wise at room temperature. The reaction is typically complete within a few hours, indicated by a color change to deep red and cessation of CO gas evolution.
-
Cation Formation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add a Lewis acid such as tetrafluoroboric acid diethyl ether complex (HBF₄·Et₂O).
-
Nucleophilic Addition: Introduce your nucleophile. For halogenation, a source like tetraethylammonium chloride or bromide can be used.
-
Decomplexation: After the reaction is complete, the cobalt cluster must be removed. This is typically achieved by oxidative decomplexation using reagents like ceric ammonium nitrate (CAN) or iodine in methanol.
-
Workup and Purification: Perform an aqueous workup, extract the product, and purify by column chromatography.
This method is highly reliable and provides access to a wide range of substituted products without the interference of the Rupe rearrangement.
Question 3: Is there a way to intentionally promote a Meyer-Schuster-like rearrangement to get the α,β-unsaturated aldehyde or ketone without the Rupe rearrangement occurring?
Answer:
Yes, this is a common synthetic goal. The Meyer-Schuster rearrangement is mechanistically related to the Rupe rearrangement but leads to a different product. The key to favoring the Meyer-Schuster pathway is to use a catalyst system that promotes a-sigmatropic rearrangement of a propargyl vinyl ether or a similar intermediate, rather than the formation of a propargyl cation.
Catalyst Systems for Selective Meyer-Schuster Rearrangement:
| Catalyst System | Typical Conditions | Product | Notes |
| Vanadium-based catalysts | (e.g., VO(acac)₂, Ph₃SiOH) | α,β-unsaturated ketone | Highly efficient and selective. The silanol co-catalyst is crucial for the-rearrangement. |
| Molybdenum-based catalysts | (e.g., Mo(CO)₆, DBU) | α,β-unsaturated ketone | Milder conditions, often used for sensitive substrates. |
| Gold and Platinum catalysts | (e.g., AuCl₃, PtCl₂) | α,β-unsaturated ketone | Excellent for substrates prone to decomposition under harsher conditions. |
Troubleshooting Decision Tree:
Caption: Choosing the right reaction path.
By carefully selecting the catalyst and reaction conditions, you can steer the reaction away from the Rupe pathway and towards the desired Meyer-Schuster rearrangement, providing a reliable route to α,β-unsaturated carbonyl compounds.
References
-
Teobald, B. J. (2002). The Nicholas reaction: the use of dicobalt octacarbonyl-stabilised propargyl cations in synthesis. Tetrahedron, 58(21), 4133-4170. [Link]
-
Green, J. R. (2005). The Nicholas Reaction. In Comprehensive Organic Name Reactions and Reagents. Wiley. [https://onlinelibrary.wiley.com/doi/10.1002/9780470638859.conrr45 Nicholas Reaction]([Link] Nicholas Reaction)
-
Trost, B. M., & Livingston, R. C. (2008). Meyer−Schuster Rearrangement of Propargylic Alcohols Catalyzed by a Tris(oxazoline)−Vanadium(V) Complex. Journal of the American Chemical Society, 130(36), 11970-11978. [Link]
-
Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement and the Rupe rearrangement. Organic & Biomolecular Chemistry, 7(21), 4149-4158. [Link]
Technical Support Center: Chiral Alcohol Purification via HPLC and SFC
Welcome to the technical support center dedicated to the purification of chiral alcohols using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth solutions to common challenges encountered in the laboratory. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of chiral alcohols. Each issue is presented in a question-and-answer format, offering a diagnosis of the potential causes and a step-by-step guide to resolution.
Poor or No Enantiomeric Resolution
Question: I'm injecting my racemic alcohol, but I'm seeing a single peak or two poorly resolved peaks. What's going wrong?
Answer: This is one of the most frequent challenges in chiral chromatography. The fundamental issue is that the chosen analytical conditions are not creating a sufficient energy difference between the transient diastereomeric complexes formed by the enantiomers and the chiral stationary phase (CSP).[1] Enantiomers possess identical physical and chemical properties in an achiral environment, making the CSP interaction paramount for separation.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or no enantiomeric resolution.
Detailed Steps:
-
Re-evaluate Your Chiral Stationary Phase (CSP): The CSP is the cornerstone of chiral separation. For alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a versatile starting point.[2][3] If your current CSP is ineffective, a systematic screening of different CSPs is the most logical and effective next step.[1]
-
Optimize the Mobile Phase:
-
Solvent Composition: In normal-phase HPLC, the mobile phase typically consists of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol, ethanol). The type and concentration of the alcohol can dramatically influence selectivity.[1] Systematically vary the alcohol percentage. For SFC, the co-solvent (often an alcohol) fraction is a critical factor for both retention and selectivity.[4]
-
Additives/Modifiers: For acidic or basic impurities or if the alcohol has secondary functional groups, the addition of a small amount (typically 0.1% v/v) of an acidic modifier like trifluoroacetic acid (TFA) or a basic modifier such as diethylamine (DEA) can significantly improve peak shape and resolution.[1][5]
-
-
Adjust the Temperature: Temperature influences the thermodynamics of the chiral recognition process.[1] Lower temperatures often enhance resolution by strengthening the transient diastereomeric interactions, but this is not a universal rule.[6] It's advisable to experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C) to determine the optimal condition for your specific separation.[1] In SFC, temperature has a dual effect: it can decrease retention similarly to LC, but it can also decrease the mobile phase density, thereby reducing elution strength and increasing retention.[4]
-
Lower the Flow Rate: Reducing the flow rate increases the residence time of the analytes on the column, allowing for more interactions with the CSP, which can lead to improved resolution.[1]
Poor Peak Shape (Tailing or Fronting)
Question: My peaks are not symmetrical. I'm observing significant tailing or fronting, which is affecting my integration and purity assessment. What should I do?
Answer: Poor peak shape is a common problem in chromatography and can arise from several factors, including secondary interactions with the stationary phase, column degradation, or issues with the mobile phase or sample solvent.[7][8]
Common Causes and Solutions for Peak Asymmetry:
| Cause | Solution |
| Secondary Interactions | For alcohols that can exhibit acidic or basic properties, add a modifier to the mobile phase (e.g., 0.1% TFA for acidic compounds, 0.1% DEA for basic compounds) to suppress unwanted ionic interactions.[5][9] |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak fronting. |
| Column Contamination/Degradation | If all peaks in the chromatogram are affected, the column inlet frit may be partially blocked.[8] Try back-flushing the column.[8] If the problem persists, strongly adsorbed impurities may have contaminated the head of the column, necessitating column replacement.[10] |
| Solvent Mismatch | Ensure your sample is dissolved in the mobile phase or a weaker solvent.[11] Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[7] |
Experimental Protocol: Optimizing Peak Shape with Additives
-
Prepare Stock Solutions: Create a stock solution of your racemic alcohol in the mobile phase.
-
Prepare Mobile Phases with Additives: Prepare several batches of your mobile phase, each containing a different concentration of an appropriate additive (e.g., 0.05%, 0.1%, and 0.2% TFA or DEA).
-
Equilibrate the Column: For each new mobile phase, ensure the column is thoroughly equilibrated for at least 10-15 column volumes.
-
Inject and Analyze: Inject your sample and compare the peak shapes obtained with each mobile phase.
-
Evaluate: Select the additive concentration that provides the best peak symmetry without compromising resolution.
Inconsistent Retention Times
Question: The retention times for my enantiomers are shifting between injections. What is causing this instability?
Answer: Fluctuating retention times can be a sign of an unequilibrated column, changes in mobile phase composition, or temperature and pressure variations, especially in SFC.
Troubleshooting Flowchart for Retention Time Instability:
Caption: Troubleshooting inconsistent retention times.
Key Considerations:
-
Column Equilibration: Chiral columns, particularly polysaccharide-based ones, may require longer equilibration times than standard reversed-phase columns, sometimes up to 1-2 hours.[12] Ensure a stable baseline before starting your analytical run.
-
Mobile Phase: In normal-phase HPLC, even trace amounts of water can significantly impact retention times.[13] Ensure you are using high-purity, dry solvents. For SFC, precise control over the co-solvent percentage is crucial as it is a primary driver of retention.[4][14]
-
Temperature and Pressure (SFC): SFC is more complex than HPLC due to the compressibility of the mobile phase.[4] Changes in temperature and back pressure alter the density of the supercritical fluid, which in turn affects its elution strength and, consequently, retention times.[3][4][14] Maintaining stable temperature and pressure is critical for reproducible results.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the right chiral column for my alcohol?
A1: A systematic screening approach is the most effective strategy.[1] Start with polysaccharide-based columns (cellulose and amylose derivatives) as they have broad applicability for a wide range of compounds, including alcohols.[2][3] If these do not provide adequate separation, consider other types of CSPs such as those based on cyclodextrins, which are also effective for volatile alcohols.[15] Many column manufacturers provide screening services or kits to facilitate this process.[12]
Q2: What are the advantages of SFC over HPLC for chiral alcohol purification?
A2: SFC offers several key advantages, particularly for preparative scale purifications:
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster column equilibration, leading to shorter analysis times.[16][17]
-
Efficiency: The higher diffusion coefficients of solutes in supercritical fluids can lead to improved chromatographic efficiency.[16]
-
"Green" Chemistry: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly technique.[16][18]
-
Easier Sample Recovery: The primary mobile phase component, CO2, is easily evaporated, simplifying the recovery of the purified sample.[18]
Q3: How do I accurately calculate enantiomeric excess (ee)?
A3: Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[19] It is most commonly determined from the peak areas in a chromatogram obtained from a chiral HPLC or SFC separation.[19][20]
The formula for calculating ee is: ee (%) = |(% Major Enantiomer - % Minor Enantiomer)| [19]
Where the percentage of each enantiomer is calculated as: % Enantiomer = (Area of Enantiomer Peak / Total Area of Both Peaks) * 100
For accurate calculation, it is crucial to have baseline resolution of the enantiomeric peaks. If peaks are partially overlapping, specialized deconvolution software may be necessary, or further method optimization is required to improve resolution.[21]
Q4: Can I use gradient elution for chiral separations?
A4: While isocratic methods are more common for chiral separations to ensure consistent interaction with the stationary phase, gradient elution can be used, particularly during method development and screening.[13][22] When using a gradient, it is important to allow for a sufficient re-equilibration period after each run to ensure reproducibility.[23]
Q5: What sample preparation is required before analysis?
A5: Proper sample preparation is crucial to protect the column and ensure accurate results.
-
Dissolution: Dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase to avoid peak distortion.[11][24]
-
Filtration: All samples should be filtered through a 0.45 µm or 0.22 µm filter to remove any particulates that could block the column frit.[25]
-
Concentration: The analyte concentration should be within the linear range of the detector, typically between 0.1-1 mg/mL.[25]
References
- Factors That Control Successful Entropically Driven Chiral Separ
- An Investigation of Peak Shape Models in Chiral Separations - MavM
- Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods - ResearchG
- The Effect of Temperature, Pressure and Co-Solvent on a Chiral Supercritical Fluid Chromatography Separ
- A Researcher's Guide to Selecting Chiral Columns for 3-Methyl-4-octanol Enantiosepar
- Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center - Benchchem.
- Chiral HPLC Column - Phenomenex.
- The Effect of Temperature, Pressure and Co-Solvent on a Chiral Supercritical Fluid Chromatography Separation - ResearchG
- Preparative SFC Method Development - Waters Corpor
- Horrible peak shape : r/CHROM
-
chiral columns .
- A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures.
- Trouble with chiral separations - May 20 2020 - Chrom
- Chiral HPLC Column Selection and Method Development Guide.
- Dos and Don'ts for Using Daicel Chiral Columns Effectively.
- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chrom
- Getting Started with Chiral Method Development Part Three: Method Development Optimiz
- Supercritical fluid chromatography for the enantiosepar
- Optimizing mobile phase for better chiral separ
- Journal of Chrom
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
- Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
- Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes | Request PDF - ResearchG
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Agilent Chiral Chrom
- Dos and Don'ts for Using Daicel Chiral Columns Effectively.
- Are mobile phases used in chiral separ
- What precautions should be kept in our mind, if using chiral column in HPLC?.
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC - NIH.
- Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Chiral HPLC Method Development.
- Troubleshooting enantiomeric excess (ee) in chiral resolution - Benchchem.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Optical Purity and Enantiomeric Excess - Master Organic Chemistry.
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC Intern
- Basics of chiral HPLC - Sigma-Aldrich.
- HPLC Technical Tip: Chiral Method Development - Phenomenex.
- Can I calculate the enantiomeric excess of a reaction using two different HPLC spectra?.
- Getting Started with Chiral Method Development - Regis Technologies.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Enantiomeric Purific
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- Practical Considerations for High-Throughput Chiral Screening in HPLC and SFC with 3- and Sub-2-µm Particle-Packed Columns - Chrom
- Chiral Purification of Volatile Flavors and Fragrances by SFC - Waters Corpor
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. waters.com [waters.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 6. academic.oup.com [academic.oup.com]
- 7. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chiraltech.com [chiraltech.com]
- 11. reddit.com [reddit.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. selvita.com [selvita.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. afmps.be [afmps.be]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. chiraltech.com [chiraltech.com]
- 25. chem.purdue.edu [chem.purdue.edu]
Identifying and removing common impurities in 1-Phenylbut-3-yn-2-ol synthesis
Welcome to the technical support center for the synthesis of 1-Phenylbut-3-yn-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis. Our focus is on providing practical, experience-driven insights to help you identify and remove common impurities, ensuring the integrity of your final product.
I. Understanding the Synthesis: The Grignard Reaction
The most common and direct route to synthesizing 1-Phenylbut-3-yn-2-ol is through the Grignard reaction. This involves the nucleophilic addition of an ethynylmagnesium halide (a Grignard reagent) to phenylacetaldehyde. While seemingly straightforward, this reaction is sensitive to several factors that can lead to the formation of impurities.
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Grignard reaction for synthesizing 1-Phenylbut-3-yn-2-ol?
The core of the reaction is the nucleophilic attack of the acetylenic carbon from ethynylmagnesium bromide on the electrophilic carbonyl carbon of phenylacetaldehyde. The carbon-magnesium bond in the Grignard reagent is highly polarized, making the acetylenic carbon strongly nucleophilic. Following this addition, an acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol, 1-Phenylbut-3-yn-2-ol.
Q2: Why are anhydrous conditions so critical for this synthesis?
Grignard reagents are potent bases and will react readily with any protic species, such as water. This acid-base reaction is significantly faster than the desired nucleophilic addition to the aldehyde. If water is present, it will quench the Grignard reagent, converting it to acetylene and rendering it inactive for the primary reaction, thus reducing your yield. All glassware must be thoroughly dried (flame-dried or oven-dried) and anhydrous solvents must be used.
Q3: My reaction mixture turned a dark brown/black color. What does this indicate?
A dark coloration during the formation of the Grignard reagent or during the reaction can be indicative of several side reactions. The presence of impurities in the magnesium turnings can catalyze decomposition. Additionally, Wurtz-type coupling of the Grignard reagent with any unreacted alkyl halide can produce finely divided metal particles that darken the solution.
Q4: I have a low yield of my desired product. What are the likely causes?
Low yields can stem from several issues:
-
Inaccurate Grignard Reagent Concentration: If the concentration of your prepared Grignard reagent was not determined (e.g., by titration), you may have used a substoichiometric amount.
-
Presence of Water: As mentioned, moisture will consume the Grignard reagent.
-
Side Reactions: Competing side reactions, such as enolization of the aldehyde or Wurtz coupling, can reduce the amount of Grignard reagent available for the desired reaction.
-
Inefficient Purification: Product loss during workup and purification steps can also contribute to a lower overall yield.
III. Troubleshooting Guide: Identifying and Removing Common Impurities
This section provides a detailed breakdown of common impurities, their identification, and protocols for their removal.
Common Impurities at a Glance
| Impurity | Source | Identification Method(s) | Removal Method(s) |
| Unreacted Phenylacetaldehyde | Incomplete reaction | GC-MS, ¹H NMR | Column Chromatography |
| Benzene | Quenching of a phenyl Grignard impurity | GC-MS | Volatilization, Column Chromatography |
| 1,4-Diphenylbut-1-en-3-yne | Dehydration of the product | ¹H NMR, GC-MS | Column Chromatography |
| Polymeric Materials | Polymerization of phenylacetaldehyde | Visual, NMR baseline | Filtration, Column Chromatography |
| Magnesium Salts | Reaction byproducts | Insoluble solids | Aqueous Workup, Filtration |
Detailed Troubleshooting
Issue 1: Presence of Unreacted Phenylacetaldehyde
-
Causality: This is one of the most common impurities and typically results from an insufficient amount of the Grignard reagent being added or a less reactive Grignard reagent. Phenylacetaldehyde can also undergo self-condensation or polymerization under basic conditions, though this is less common with the controlled addition of the Grignard reagent.
-
Identification:
-
¹H NMR: The aldehydic proton of phenylacetaldehyde will appear as a singlet around 9.7 ppm.
-
GC-MS: A distinct peak corresponding to the molecular weight of phenylacetaldehyde (120.15 g/mol ) will be present.
-
-
Troubleshooting & Removal:
-
Prevention: Ensure an accurate concentration of your Grignard reagent is known, and use a slight excess (e.g., 1.1-1.2 equivalents). Add the aldehyde slowly to the Grignard solution to maintain an excess of the nucleophile throughout the addition.
-
Removal Protocol: Flash Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or toluene).
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Phenylacetaldehyde is more polar than non-polar byproducts but less polar than the desired alcohol and will elute before 1-Phenylbut-3-yn-2-ol.
-
-
Issue 2: Dehydration of the Product
-
Causality: The product, a secondary propargylic alcohol, can be susceptible to dehydration, especially under acidic conditions or at elevated temperatures during workup or distillation. This results in the formation of conjugated enynes like 1,4-diphenylbut-1-en-3-yne.
-
Identification:
-
¹H NMR: The appearance of new olefinic protons in the 6-7 ppm region.
-
GC-MS: A peak corresponding to the dehydrated product (M-18).
-
-
Troubleshooting & Removal:
-
Prevention: Use a buffered aqueous workup (e.g., saturated ammonium chloride) instead of strong acids. Avoid high temperatures during solvent removal.
-
Removal: Flash column chromatography is effective for separating the less polar dehydrated product from the desired alcohol.
-
IV. Experimental Protocols
Protocol 1: Synthesis of 1-Phenylbut-3-yn-2-ol
This protocol is adapted from a general procedure for the synthesis of related compounds.
-
Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents). Add anhydrous tetrahydrofuran (THF). Slowly add a solution of ethyl bromide (1.2 equivalents) in anhydrous THF to initiate the formation of ethylmagnesium bromide. Once the Grignard reagent formation is complete, bubble acetylene gas through the solution to form ethynylmagnesium bromide.
-
Reaction with Phenylacetaldehyde: Cool the ethynylmagnesium bromide solution to 0 °C in an ice bath. Slowly add a solution of phenylacetaldehyde (1.0 equivalent) in anhydrous THF dropwise over 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a slurry with a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate) to elute the desired product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-Phenylbut-3-yn-2-ol.
V. Analytical Characterization
Accurate identification of your product and any impurities is crucial.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
Expected Product Peaks:
-
~7.2-7.4 ppm (m, 5H, Ar-H)
-
~4.5 ppm (m, 1H, CH-OH)
-
~2.9 ppm (d, 2H, CH₂)
-
~2.5 ppm (s, 1H, C≡CH)
-
~2.1 ppm (d, 1H, OH)
-
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected Product Peaks:
-
~138 ppm (Ar C)
-
~129 ppm (Ar CH)
-
~128 ppm (Ar CH)
-
~126 ppm (Ar CH)
-
~84 ppm (C≡CH)
-
~72 ppm (C≡CH)
-
~65 ppm (CH-OH)
-
~45 ppm (CH₂)
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating volatile compounds and identifying them based on their mass-to-charge ratio.
-
GC Parameters (Example):
-
Column: HP-5MS (or equivalent)
-
Injection Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
-
Expected Results:
-
The desired product, 1-Phenylbut-3-yn-2-ol, will have a characteristic retention time and a mass spectrum with a molecular ion peak (M⁺) at m/z 146.
-
VI. Visualizing the Workflow
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 1-Phenylbut-3-yn-2-ol.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common impurities.
VII. References
-
Claesson, A. Synthesis1979 , 743.
Technical Support Center: Enantioselective Synthesis of 1-Phenylbut-3-yn-2-ol
Welcome to the technical support center for the enantioselective synthesis of 1-phenylbut-3-yn-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and achieve high enantioselectivity.
I. Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during the synthesis of 1-phenylbut-3-yn-2-ol.
Issue 1: Low Enantiomeric Excess (ee)
Question: My reaction is yielding the desired product, but the enantiomeric excess is consistently low. What are the likely causes and how can I improve it?
Answer: Low enantioselectivity is a frequent challenge and can stem from several factors related to the catalyst, reagents, and reaction conditions.
A. Catalyst and Ligand Selection:
The choice of catalyst and chiral ligand is paramount for achieving high enantioselectivity. The most common methods for this synthesis involve the asymmetric addition of an alkyne to benzaldehyde.
-
Zinc-based Catalysts: Systems employing diethylzinc (Et₂Zn) or zinc triflate (Zn(OTf)₂) with a chiral ligand are widely used.[1][2][3] The effectiveness of these systems is highly dependent on the chiral ligand.
-
(S)-(-)-N-Methylephedrine: This is a classic and often effective ligand for the addition of phenylacetylene to benzaldehyde.[4][5]
-
BINOL Derivatives: 1,1'-bi-2-naphthol (BINOL) and its derivatives, often in combination with a titanium source like Ti(OⁱPr)₄, can provide excellent enantioselectivity.[1]
-
-
Rhodium-based Catalysts: While less common for this specific transformation, rhodium-phosphine complexes can catalyze the addition of alkynes to aldehydes.[6] However, achieving high enantioselectivity with these systems can be challenging.[6]
Troubleshooting Steps:
-
Verify Ligand Purity: Ensure the chiral ligand is of high enantiomeric purity. Even small amounts of the opposite enantiomer can significantly erode the product's ee.
-
Screen Different Ligands: If one ligand provides poor results, screen a variety of structurally different chiral ligands. For zinc-catalyzed reactions, consider other amino alcohols or diamines.
-
Catalyst Loading: While catalytic amounts are desired, starting with a slightly higher catalyst loading (e.g., 10-20 mol%) can sometimes improve enantioselectivity, especially during initial optimizations.[7]
B. Reaction Conditions:
-
Temperature: Temperature plays a critical role. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. Reactions are typically run at temperatures ranging from -20°C to room temperature.
-
Solvent: The choice of solvent can influence the catalyst's conformation and, consequently, the stereochemical outcome. Toluene and dichloromethane are common solvents for these reactions. It's worth screening a few different aprotic solvents to find the optimal one for your specific catalyst system.
-
Rate of Addition: Slow addition of the aldehyde to the pre-formed catalyst-alkyne complex can sometimes improve enantioselectivity by maintaining a low concentration of the aldehyde and minimizing background uncatalyzed reactions.
C. Reagent Purity:
-
Aldehyde Purity: Ensure the benzaldehyde is free of acidic impurities, such as benzoic acid, which can react with the catalyst or the alkynylzinc species and lower the reaction's efficiency and selectivity. Distillation of the aldehyde before use is recommended.
-
Alkyne Purity: Use freshly distilled or high-purity phenylacetylene.
Issue 2: Poor Reaction Yield
Question: I'm observing low conversion of my starting materials, resulting in a poor yield of 1-phenylbut-3-yn-2-ol. What could be the problem?
Answer: Low yields can be attributed to catalyst deactivation, incomplete reaction, or side reactions.
A. Catalyst Activity:
-
Moisture and Air Sensitivity: Many of the organometallic reagents used, such as diethylzinc, are highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use of anhydrous solvents is crucial.
-
Order of Addition: The order in which reagents are added can be critical. For zinc-catalyzed reactions, it is often best to pre-form the alkynylzinc species by reacting the terminal alkyne with the zinc source before adding the chiral ligand and then the aldehyde.[3]
B. Reaction Time and Temperature:
-
Incomplete Reaction: If the reaction time is too short, the conversion will be low. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.
-
Temperature Effects: While lower temperatures are generally better for enantioselectivity, they can also slow down the reaction rate. A balance must be struck between selectivity and reaction time.
C. Stoichiometry:
-
Reagent Ratios: Ensure the stoichiometry of the reagents is correct. A slight excess of the alkyne (e.g., 1.1-1.2 equivalents) is often used to ensure complete consumption of the aldehyde.
Issue 3: Difficulty with Product Purification
Question: I'm struggling to purify the final product, 1-phenylbut-3-yn-2-ol. What are the recommended purification methods?
Answer: Chiral propargyl alcohols can sometimes be challenging to purify due to their polarity and potential for decomposition.
A. Chromatographic Methods:
-
Column Chromatography: This is the most common method for purifying the product.
-
Stationary Phase: Silica gel is typically used.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is commonly employed. Start with a low polarity eluent and gradually increase the polarity to elute the product.
-
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating enantiomers for analytical purposes, chiral HPLC is the method of choice.[8][] Various chiral stationary phases are commercially available.[]
-
Supercritical Fluid Chromatography (SFC): This technique is gaining popularity as a greener and often faster alternative to HPLC for chiral separations.[8][]
B. Non-Chromatographic Methods:
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[10] However, be cautious as overheating can lead to decomposition.[10]
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be a highly effective method for purification and can sometimes lead to enantiomeric enrichment.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism for the enantioselective addition of phenylacetylene to benzaldehyde using a zinc-based catalyst?
A1: The generally accepted mechanism for the zinc-amino alcohol catalyzed addition involves the formation of a chiral zinc-alkoxide-alkynyl complex. The terminal alkyne is deprotonated by a zinc-amino alcohol complex. The resulting zinc acetylide then coordinates to the aldehyde. The chiral ligand creates a sterically defined environment, directing the nucleophilic attack of the acetylide to one face of the aldehyde's carbonyl group, leading to the preferential formation of one enantiomer.
Caption: Generalized workflow for asymmetric alkynylation.
Q2: How can I determine the enantiomeric excess of my product?
A2: Several analytical techniques can be used to determine the enantiomeric excess (ee) of your synthesized 1-phenylbut-3-yn-2-ol.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The sample is passed through a column containing a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.
-
Chiral Gas Chromatography (GC): If the product is sufficiently volatile and thermally stable, chiral GC can also be used. The principle is similar to HPLC, but with a gaseous mobile phase.
-
NMR Spectroscopy with Chiral Shift Reagents: In some cases, NMR spectroscopy can be used in conjunction with a chiral shift reagent. This reagent complexes with the enantiomers, inducing different chemical shifts for corresponding protons in the two enantiomers, which can then be integrated to determine the ee.
-
Optical Rotation: While historically significant, measuring the specific rotation of the product and comparing it to the known value for the enantiomerically pure compound is generally less accurate than chromatographic methods, especially for determining high ee values.
Q3: Are there any alternative methods to the asymmetric addition of alkynes for synthesizing chiral 1-phenylbut-3-yn-2-ol?
A3: Yes, other synthetic strategies exist, although the asymmetric alkynylation of benzaldehyde is one of the most direct.
-
Asymmetric Reduction of an Ynone: The corresponding ketone, 1-phenylbut-3-yn-2-one, can be synthesized and then asymmetrically reduced to the desired alcohol. Catalytic asymmetric hydrogenation, often using Noyori-type ruthenium catalysts, is a powerful method for this transformation.[11][12][13]
-
Kinetic Resolution: A racemic mixture of 1-phenylbut-3-yn-2-ol can be resolved. This can be achieved through enzymatic methods, where an enzyme selectively acylates or deacylates one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product.[14][15]
Q4: What is the influence of substituents on the benzaldehyde on the reaction outcome?
A4: The electronic nature and position of substituents on the benzaldehyde ring can significantly impact both the yield and the enantioselectivity of the alkynylation reaction.[4][16]
-
Electron-donating groups: These can sometimes be beneficial for both yield and selectivity.[17]
-
Electron-withdrawing groups: The effect can be more variable. For instance, with nitrobenzaldehyde, the position of the nitro group has been shown to have a dramatic effect, with 3-nitrobenzaldehyde giving excellent yield and enantioselectivity, while the 4-nitro isomer failed to react under similar conditions.[16]
-
Steric hindrance: Ortho-substituents on the benzaldehyde can increase both yield and enantiomeric excess in some catalytic systems.[17]
III. Experimental Protocols
Representative Protocol for the Enantioselective Addition of Phenylacetylene to Benzaldehyde using Zn(OTf)₂ and (1R,2S)-(-)-N-Methylephedrine
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
Zinc triflate (Zn(OTf)₂)
-
(1R,2S)-(-)-N-Methylephedrine
-
Triethylamine (Et₃N), distilled
-
Phenylacetylene, distilled
-
Benzaldehyde, distilled
-
Anhydrous Toluene
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add Zn(OTf)₂ (0.1 mmol) and (1R,2S)-(-)-N-Methylephedrine (0.12 mmol).
-
Add anhydrous toluene (5 mL) and stir the resulting suspension at room temperature for 30 minutes.
-
Add triethylamine (0.3 mmol) and stir for another 30 minutes.
-
Add phenylacetylene (1.2 mmol) and stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C.
-
Add benzaldehyde (1.0 mmol) dropwise over 10 minutes.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-phenylbut-3-yn-2-ol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
IV. Data Summary
| Catalyst System | Ligand | Typical ee (%) | Reference |
| Zn(OTf)₂/Et₃N | N-Methylephedrine | 85-99 | |
| Et₂Zn/Ti(OⁱPr)₄ | (S)-BINOL | >95 | |
| In(III)/BINOL | (R)-BINOL | >90 |
Note: The enantiomeric excess values are highly dependent on the specific substrates and reaction conditions.
V. References
-
Tyrrell, E., et al. (n.d.). Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives: The effect of substituents upon the efficiency and enantioselectivity. Kingston University London. Available from: [Link]
-
Trost, B. M., & Weiss, A. H. (2009). A Dinuclear Zinc Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes. PMC - NIH. Available from: [Link]
-
Jiang, B., et al. (2002). Highly enantioselective alkyne additions to aldehydes in the presence of 1,1′-bi-2-naphthol and hexamethylphosphoramide. PNAS. Available from: [Link]
-
Blay, G., et al. (2009). Catalytic enantioselective addition of terminal alkynes to aromatic aldehydes using zinc-hydroxyamide complexes. RSC Publishing. Available from: [Link]
-
Malkov, A. V., et al. (2017). On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide. Journal of the American Chemical Society. Available from: [Link]
-
Blay, G., et al. (2009). Catalytic enantioselective addition of terminal alkynes to aromatic aldehydes using zinc-hydroxyamide complexes. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/B911592G. Available from: [Link]
-
Dhondi, P. K., et al. (2007). Addition of Alkynes to Aldehydes and Activated Ketones Catalyzed by Rhodium−Phosphine Complexes. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Anand, N. K., & Carreira, E. M. (2001). A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society. Available from: [Link]
-
Ohkuma, T., et al. (2011). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. NIH. Available from: [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. Available from: [Link]
-
Morris, R. H. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics - ACS Publications. Available from: [Link]
-
Singh, G., et al. (2023). Asymmetric alkynylation of aldehydes with terminal alkynes. ResearchGate. Available from: [Link]
-
Maj, A. M., et al. (2020). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). Available from: [Link]
-
Yadav, J. S., et al. (2020). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol. SciSpace. Available from: [Link]
-
Lin, W. (2005). New Advances in Asymmetric Hydrogenation of Ketones. Chemistry | Illinois. Available from: [Link]
-
(n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. Available from: [Link]
-
Kara, S., et al. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters - ACS Publications. Available from: [Link]
-
Reppe, W., & Frederich, W. (1950). Process of purifying propargyl alcohol. Google Patents. Available from:
-
Yadav, J. S., et al. (2020). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products. Semantic Scholar. Available from: [Link]
-
Musa, M. M., & Phillips, R. S. (2014). Enantiopure (S)-4-Phenyl-3-butyn-2-ol and (S)-1-Phenyl-2-butanol Through an Enzymatic Reduction. ResearchGate. Available from: [Link]
-
Sharma, U., et al. (2018). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. NIH. Available from: [Link]
-
(n.d.). Determination of Enantiomeric Purity by Direct Methods. Thieme. Available from: [Link]
-
Contente, M. L., & Molinari, F. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available from: [Link]
-
Wolf, C. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews (RSC Publishing). Available from: [Link]
-
You, L., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available from: [Link]
-
(2024). Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. Available from: [Link]
-
Kumar, K. A., et al. (2000). Racemic 1,2-diphenylbut-3-yn-2-ol. PubMed. Available from: [Link]
-
Jiang, Y., et al. (2017). Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions. Organic Chemistry Portal. Available from: [Link]
-
Husár, B., et al. (2008). Synthesis of 1-phenylbut-3-ene-1,2-dione (V). ResearchGate. Available from: [Link]
-
Yadav, J. S., et al. (2001). An effective practical method for the synthesis of chiral propargyl alcohols. SciSpace. Available from: [Link]
-
(n.d.). 1-Phenylbut-3-yn-2-ol. PubChem - NIH. Available from: [Link]
-
(n.d.). 1-Phenylbut-3-en-2-ol. PubChem - NIH. Available from: [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Catalytic enantioselective addition of terminal alkynes to aromatic aldehydes using zinc-hydroxyamide complexes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic enantioselective addition of terminal alkynes to aromatic aldehydes using zinc-hydroxyamide complexes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 5. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 10. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 11. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases [mdpi.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. A Dinuclear Zinc Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Phenylbut-3-yn-2-ol
Welcome to the technical support guide for 1-Phenylbut-3-yn-2-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage, handling, and use of this versatile propargyl alcohol. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you in your research.
Table of Contents
FAQs: Storage and Stability
What are the ideal storage conditions for 1-Phenylbut-3-yn-2-ol?
For optimal stability and to preserve the integrity of 1-Phenylbut-3-yn-2-ol, we recommend the following storage conditions, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Low temperatures slow down potential degradation pathways, including dimerization, polymerization, and oxidation. While the compound is chemically stable at room temperature, refrigeration is advised for long-term storage to maintain high purity.[1][2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | The terminal alkyne and secondary alcohol functionalities can be susceptible to oxidation over time. Storing under an inert atmosphere minimizes contact with atmospheric oxygen. |
| Container | Tightly sealed, amber glass vial or UV-blocking container | Propargyl alcohols are known to be UV-active and can degrade upon exposure to light.[3] An amber vial or other UV-protective container is essential to prevent photodegradation. A tight seal prevents moisture ingress and evaporation.[4] |
| Location | Dry, well-ventilated area | Store in a designated chemical storage area away from incompatible materials.[4] |
My 1-Phenylbut-3-yn-2-ol has developed a yellow tint. What does this mean?
A clear, colorless appearance is indicative of high-purity 1-Phenylbut-3-yn-2-ol.[5] The development of a yellowish tint is a common indicator of degradation.[5] This discoloration can be caused by several factors:
-
Oxidation: The secondary alcohol or the phenyl ring may undergo slow oxidation upon prolonged exposure to air. This is one of the primary reasons for recommending storage under an inert atmosphere.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to colored byproducts.[3] This underscores the importance of storing the compound in an amber vial.
-
Presence of Impurities: Contamination from the synthesis or previous handling can lead to color changes over time.
If you observe discoloration, it is crucial to re-evaluate the purity of the material before use, for example, by using the NMR protocol provided below.
I suspect my compound has degraded. How can I check its purity?
You can assess the purity of 1-Phenylbut-3-yn-2-ol using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to check for the presence of degradation products. A pure sample will have a characteristic spectrum. The appearance of new signals or changes in the integration of existing peaks can indicate impurity. Refer to for a detailed procedure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide information about their molecular weight, helping to identify potential degradation products.
-
Qualitative Test for Secondary Alcohols: A simple chemical test can confirm the presence of the secondary alcohol group. Oxidation with an acidified potassium dichromate(VI) solution will result in a color change from orange to green as the alcohol is oxidized to a ketone.[6][7] While not a purity test per se, the absence of this reaction would be a strong indicator of significant degradation of the starting material.
What is the expected shelf-life of 1-Phenylbut-3-yn-2-ol?
The specific shelf-life of 1-Phenylbut-3-yn-2-ol has not been extensively published and is highly dependent on storage conditions. When stored under the ideal conditions outlined above (refrigerated, under inert gas, protected from light), the compound should remain stable for an extended period. However, for critical applications, we recommend performing a purity check if the compound has been stored for more than a year or if any visual changes (like discoloration) are noted. For GMP or other regulated environments, it is advisable to establish a re-test date by conducting your own long-term stability studies.
Troubleshooting Guide: Common Experimental Issues
This section addresses problems you might encounter during reactions involving 1-Phenylbut-3-yn-2-ol.
My reaction is failing or giving low yields. Could the stability of 1-Phenylbut-3-yn-2-ol be the issue?
Yes, the stability and purity of your starting material are critical. Consider the following troubleshooting workflow:
I'm observing an unexpected byproduct in my reaction. What could it be?
The bifunctional nature of 1-Phenylbut-3-yn-2-ol provides pathways to several potential byproducts, depending on the reaction conditions.
-
Under Oxidizing Conditions: The secondary alcohol is susceptible to oxidation to form the corresponding ketone, 1-phenylbut-3-yn-2-one.[8][9] Many common oxidants (PCC, Dess-Martin periodinane, TEMPO) can effect this transformation.
-
Under Acidic Conditions: Propargyl alcohols can undergo acid-catalyzed rearrangement.[8] While this is more common for tertiary propargyl alcohols (the Meyer-Schuster rearrangement), secondary alcohols can also rearrange under certain acidic conditions.
-
Under Strongly Basic Conditions: Strong bases (pKa of conjugate acid > 25) will deprotonate the terminal alkyne, forming a nucleophilic acetylide.[1][10] This may be a desired reaction step, but if unintended, it can lead to byproducts.
Why is it critical to avoid strong bases during storage and certain reaction conditions?
This is a critical safety consideration. Propargyl alcohol and its derivatives can undergo highly exothermic, uncontrollable decomposition in the presence of strong bases, especially at elevated temperatures.[7] This is due to base-catalyzed isomerization and polymerization reactions of the alkyne moiety. A study involving propargyl alcohol and potassium hydroxide resulted in a catastrophic thermal decomposition.[7]
Therefore, NEVER store 1-Phenylbut-3-yn-2-ol with strong bases (e.g., hydroxides, alkoxides). When using strong bases in a reaction, ensure strict temperature control, perform the reaction in a dilute solution, and have appropriate safety measures in place.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a standard method for assessing the purity of 1-Phenylbut-3-yn-2-ol.
Materials:
-
1-Phenylbut-3-yn-2-ol sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the 1-Phenylbut-3-yn-2-ol sample and dissolve it in approximately 0.7 mL of CDCl₃ in a small vial.
-
Transfer: Transfer the solution to an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Confirm the presence of the characteristic peaks for 1-Phenylbut-3-yn-2-ol. Expected chemical shifts (in CDCl₃) are approximately:
-
~7.3 ppm (multiplet, 5H): Phenyl group protons.
-
~4.5 ppm (multiplet, 1H): CH-OH proton.
-
~2.9 ppm (doublet of doublets, 2H): CH₂ group protons.
-
~2.5 ppm (doublet, 1H): Alkyne C-H proton.
-
~2.0 ppm (broad singlet, 1H): OH proton (position can vary and may exchange with D₂O).
-
-
Integrate all peaks. The ratio of the integrations should correspond to the number of protons.
-
Carefully examine the baseline for the presence of small, unidentifiable peaks that would indicate impurities. Pay close attention to the vinyl region (~5-6 ppm) and the aldehyde region (~9-10 ppm) for potential rearrangement or oxidation byproducts.
-
Protocol 2: Forced Degradation Study to Assess Stability
This protocol is designed to intentionally degrade the sample under various stress conditions to understand its stability profile, as recommended by ICH guidelines.[11]
Materials:
-
1-Phenylbut-3-yn-2-ol
-
Methanol (HPLC grade)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 1-Phenylbut-3-yn-2-ol in methanol.
-
Set Up Control: Dilute an aliquot of the stock solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. This is your time-zero, unstressed sample.
-
Perform Stress Tests (in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At set time points (e.g., 2, 8, 24h), take an aliquot, neutralize with 1 M NaOH, dilute to 100 µg/mL, and analyze by HPLC.[11]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours. At set time points, take an aliquot, neutralize with 1 M HCl, dilute, and analyze.[11]
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 12 hours. At set time points, take an aliquot, dilute, and analyze.[11]
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. At set time points, weigh a portion, dissolve, dilute, and analyze.[11]
-
Photostability: Expose a solid sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12] Keep a control sample in the dark. After exposure, prepare solutions of both samples, and analyze.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products). Compare the chromatograms of the stressed samples to the control to determine the percentage of degradation and identify the formation of new peaks.
Chemical Properties and Data
| Property | Value | Source |
| IUPAC Name | 1-phenylbut-3-yn-2-ol | [13] |
| Molecular Formula | C₁₀H₁₀O | [13] |
| Molecular Weight | 146.19 g/mol | [13] |
| CAS Number | 4378-23-8 | [13] |
| Appearance | Colorless liquid (when pure) | [5] |
| pKa (Terminal Alkyne) | ~25 | [10] |
References
-
Rawsource. (2024). Is propargyl alcohol toxic to humans - Volatile, UV - active. Available from: [Link]
-
Royal Society of Chemistry. (2020). Testing Alcohols by Oxidation [Video]. YouTube. Available from: [Link]
-
Chemistry Steps. (n.d.). Acidity of Terminal Alkynes. Available from: [Link]
-
University of Calgary. (n.d.). Ch 9: Acidity of Terminal Alkynes. Available from: [Link]
-
Doc Brown's Chemistry. (n.d.). Chemical tests for alcohols. Available from: [Link]
-
ResearchGate. (n.d.). Optimizing conditions of propargyl alcohol photooxidation. Available from: [Link]
-
Rawsource. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Available from: [Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 250464, 1-Phenylbut-3-en-2-ol. Available from: [Link].
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11557314, 1-Phenylbut-3-yn-2-ol. Available from: [Link].
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Available from: [Link]
-
ACS Publications. (2021). Thermal Hazards of Using Propargyl Alcohol with Strong Bases. Organic Process Research & Development. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for a related publication. Available from: [Link]
-
Chemsrc. (2025). 1-PHENYL-3-BUTYN-1-OL. Available from: [Link]
-
Chemsrc. (2025). 1-Phenyl-3-buten-1-ol. Available from: [Link]
-
precisionFDA. (n.d.). 1-PHENYL-3-BUTEN-1-OL. Available from: [Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 220119, 1-Phenylbut-3-en-1-ol. Available from: [Link].
-
Federal Institute for Drugs and Medical Devices (BfArM). (2023). Guideline on Photostability Testing. Available from: [Link]
Sources
- 1. 1-PHENYL-3-BUTEN-1-OL | 936-58-3 [chemicalbook.com]
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- 4. chemicalbook.com [chemicalbook.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bfarm.de [bfarm.de]
- 13. 1-Phenylbut-3-yn-2-ol | C10H10O | CID 11557314 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of 1-Phenylbut-3-yn-2-ol Enantiomers
For researchers, medicinal chemists, and professionals in drug development, the precise and accurate determination of enantiomeric purity is a critical step in the synthesis and evaluation of chiral molecules. 1-Phenylbut-3-yn-2-ol, a propargylic alcohol, possesses a stereogenic center, and its individual enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as the premier technique for the reliable separation and quantification of these enantiomers.
This guide provides an in-depth comparison of potential chiral HPLC methodologies for the analysis of 1-Phenylbut-3-yn-2-ol enantiomers. The recommendations are grounded in established principles of chiral chromatography and supported by experimental data from structurally analogous aromatic alcohols.
The Foundational Principle: Chiral Recognition
The enantioselective separation of 1-Phenylbut-3-yn-2-ol relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[1] The differing stabilities of these complexes for each enantiomer lead to differential retention times and, consequently, their separation. The key to a successful separation lies in selecting a CSP and mobile phase that maximize these stereochemical interactions. For aromatic alcohols like 1-Phenylbut-3-yn-2-ol, these interactions primarily involve hydrogen bonding, π-π stacking, and steric hindrance.
Strategic Selection of Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high success rates for the resolution of a wide array of chiral compounds, including aromatic alcohols.[2] These CSPs are renowned for their complex three-dimensional structures that create numerous chiral cavities and interaction sites.
Based on extensive experience and literature precedents for similar structures, the following CSPs are recommended for the initial screening and method development for 1-Phenylbut-3-yn-2-ol:
-
Lux® Amylose-1 (or Chiralpak® AD-H®): This amylose tris(3,5-dimethylphenylcarbamate) coated on silica is a versatile and widely used CSP.[3][4] It often provides excellent selectivity for aromatic compounds.
-
Lux® Cellulose-1 (or Chiralcel® OD-H®): This cellulose tris(3,5-dimethylphenylcarbamate) coated on silica is another powerhouse in chiral separations, offering complementary selectivity to the amylose-based phases.[5]
-
Chiralcel® OJ-H®: A cellulose tris(4-methylbenzoate) coated CSP that can offer alternative selectivity for aromatic alcohols.[6][7]
Comparative Performance of Recommended CSPs
| Chiral Stationary Phase | Typical Mobile Phase (v/v) | Expected Resolution (Rs) | Key Interaction Mechanisms |
| Lux® Amylose-1 / Chiralpak® AD-H® | n-Hexane / 2-Propanol (90:10) | Good to Excellent (>1.5) | π-π interactions, hydrogen bonding, steric inclusion |
| Lux® Cellulose-1 / Chiralcel® OD-H® | n-Hexane / 2-Propanol (90:10) | Good to Excellent (>1.5) | π-π interactions, hydrogen bonding, dipole-dipole interactions |
| Chiralcel® OJ-H® | n-Hexane / Ethanol (95:5) | Moderate to Good (>1.2) | Steric hindrance, hydrogen bonding |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the screening and optimization of the chiral separation of 1-Phenylbut-3-yn-2-ol.
Protocol 1: Initial Screening on Polysaccharide-Based CSPs
This protocol outlines the initial screening process to identify the most promising CSP and mobile phase combination.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic 1-Phenylbut-3-yn-2-ol in the initial mobile phase to be tested.
-
HPLC System: An HPLC system equipped with a UV detector is suitable. Set the detection wavelength to 220 nm or 254 nm.
-
Column Equilibration: Equilibrate each column with the respective mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the sample solution.
-
Data Analysis: Evaluate the resulting chromatograms for peak shape and resolution (Rs). A resolution of >1.5 is generally considered baseline separation.
Protocol 2: Method Optimization
Once the most promising CSP and mobile phase have been identified, the following steps can be taken to optimize the separation.
Methodology:
-
Varying Modifier Concentration: Adjust the percentage of the alcohol modifier in the mobile phase. Decreasing the alcohol content generally increases retention and can improve resolution, while increasing it can shorten the analysis time.
-
Changing the Alcohol Modifier: The choice of alcohol modifier (e.g., 2-propanol vs. ethanol) can significantly impact selectivity.[5]
-
Adjusting Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.
-
Temperature Control: Temperature can influence the thermodynamics of the chiral recognition process. It is advisable to use a column oven to maintain a consistent temperature and explore the effect of different temperatures on the separation.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The initial screening of multiple, well-established CSPs provides a high probability of finding a suitable separation. The systematic optimization process ensures that the final method is robust and provides the best possible resolution. The use of a racemic standard is crucial for confirming that the two separated peaks correspond to the enantiomers.
Conclusion
The successful chiral HPLC analysis of 1-Phenylbut-3-yn-2-ol enantiomers is readily achievable through a systematic approach to method development. Polysaccharide-based chiral stationary phases, such as Lux® Amylose-1, Lux® Cellulose-1, and Chiralcel® OJ-H®, offer a high probability of success. By following the outlined screening and optimization protocols, researchers can develop a robust and reliable method for the accurate determination of the enantiomeric purity of this important chiral building block.
References
-
Phenomenex, Lux Cellulose-1. (n.d.). Retrieved from [Link]
-
Phenomenex, Lux Amylose-1 Chiral LC Columns. (n.d.). Retrieved from [Link]
-
Daicel Chiral Technologies, CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323. (n.d.). Retrieved from [Link]
-
Zhang, Y. P., Lee, K. P., Kim, S. H., Choi, S. H., Gopalan, A. I., & Yuan, Z. B. (2004). Comparative study on the chiral separation of phenyl alcohols by capillary electrophoresis and liquid chromatography. Electrophoresis, 25(16), 2711–2719. Retrieved from [Link]
-
Simeonov, S. P., Koleva, P. Z., & Tchorbanov, A. I. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization*. American Journal of Analytical Chemistry, 1(1), 1-7. Retrieved from [Link]
-
Daicel Chiral Technologies, Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. (n.d.). Retrieved from [Link]
-
ResearchGate, HPLC separation of (A) racemic 1-phenyl-2-propanol; (B)... (n.d.). Retrieved from [Link]
-
Gasper, B., et al. (2009). High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+). Journal of separation science, 32(15-16), 2686-95. Retrieved from [Link]
-
Daicel Chiral Technologies, CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325. (n.d.). Retrieved from [Link]
-
MZ-Analysentechnik GmbH, INSTRUCTION MANUAL FOR CHIRALCEL® OJ-H COLUMNS. (n.d.). Retrieved from [Link]
-
Phenomenex, Lux i-Amylose-1 Chiral LC Columns. (n.d.). Retrieved from [Link]
-
Phenomenex, Chiral HPLC Separations. (n.d.). Retrieved from [Link]
-
Westiner, C., et al. (2020). Successful use of a novel lux® i-Amylose-1 chiral column for enantioseparation of "legal highs" by HPLC. Chirality, 32(1), 42-52. Retrieved from [Link]
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Phenomenex, Lux™. (n.d.). Retrieved from [Link]
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Daicel Chemical Industries, INSTRUCTION MANUAL FOR CHIRALCEL® OJ COLUMNS. (n.d.). Retrieved from [Link]
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Amerigo Scientific, CHIRALPAK® AD / CHIRALPAK® AD-H / CHIRALPAK® AD-3 Polysaccharide Derivative Normal Phase Chiral Columns (coating type). (n.d.). Retrieved from [Link]
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Shimadzu, Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Retrieved from [Link]
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Puskás, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1333. Retrieved from [Link]
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Daicel, CHIRALPAK AD-H. (n.d.). Retrieved from [Link]
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UVISON Technologies Limited, Daicel Coated CHIRALCEL OJ, OJ-H Columns. (n.d.). Retrieved from [Link]
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Lee, W., et al. (2009). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of chromatography. A, 1216(10), 1805–1809. Retrieved from [Link]
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A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of 1-Phenylbut-3-yn-2-ol: A Comparative Analysis
For researchers and professionals in drug development and asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is not merely a procedural step but the cornerstone of validating a chiral molecule's efficacy and safety. The propargyl alcohol, 1-Phenylbut-3-yn-2-ol, is a valuable chiral building block, and its enantiomeric purity is paramount for its successful application in complex syntheses.
This guide provides an in-depth comparison of the three principal analytical techniques for determining the enantiomeric excess of 1-Phenylbut-3-yn-2-ol: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, provide field-proven protocols, and offer insights to help you select the most fitting technique for your laboratory's needs.
At a Glance: Comparative Overview of Key Techniques
| Parameter | Chiral HPLC | Chiral GC | Chiral NMR Spectroscopy |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). | Differential interaction with a chiral cyclodextrin-based stationary phase. | Formation of diastereomers (covalent or transient) with distinct NMR signals. |
| Sample Requirement | Solution, ~1 mg/mL | Volatile sample, potentially requires derivatization. | Purified sample, >5 mg |
| Speed | Moderate (10-30 min per sample) | Fast (5-20 min per sample) | Slow (includes reaction + analysis time) |
| Instrumentation Cost | High (specialized columns) | Moderate | High (NMR spectrometer) |
| Resolution | Excellent | Very High | Variable, dependent on agent and nucleus |
| Key Limitations | Method development can be time-consuming. | Limited to thermally stable and volatile compounds. | Consumes sample; risk of kinetic resolution during derivatization. |
Deep Dive 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the gold standard for ee determination due to its high accuracy, robustness, and wide applicability.[1][2] The technique's power lies in the Chiral Stationary Phase (CSP), a solid support coated with a chiral selector that transiently interacts with the enantiomers of the analyte.[1] For secondary alcohols like 1-Phenylbut-3-yn-2-ol, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[1]
The Causality of Separation: The enantiomers of 1-Phenylbut-3-yn-2-ol form transient diastereomeric complexes with the chiral selector on the CSP. These complexes have different association constants, leading to different retention times. The enantiomer that forms the more stable complex will be retained longer on the column, allowing for their separation and quantification.[2]
Experimental Protocol: Chiral HPLC
This protocol is a robust starting point for 1-Phenylbut-3-yn-2-ol, adapted from established methods for similar secondary alcohols.[3]
-
Column Selection: A Chiralcel® OD-H or Chiralpak® AD-H column is recommended. These columns, based on cellulose and amylose derivatives respectively, have a proven track record for resolving aromatic alcohols.
-
Sample Preparation: Prepare a stock solution of 1-Phenylbut-3-yn-2-ol at approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation & Conditions:
-
Instrument: HPLC system with UV detector.
-
Mobile Phase: Hexane:Isopropanol (90:10 v/v). Isopropanol acts as the polar modifier, influencing retention time and resolution. Adjusting this ratio (e.g., to 95:5 or 80:20) is the primary way to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm, leveraging the phenyl group for detection.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
First, inject a racemic standard of 1-Phenylbut-3-yn-2-ol to determine the retention times (t_R) of both the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100
-
Data Presentation & Interpretation
| Enantiomer | Retention Time (t_R) | Peak Area |
| (R)-Enantiomer | 13.5 min | 150,000 |
| (S)-Enantiomer | 15.8 min | 1,850,000 |
| Calculated ee | 85.0% | |
| Hypothetical data based on typical separation factors for this class of compound.[3] |
Workflow: Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
Deep Dive 2: Chiral Gas Chromatography (GC)
For analytes that are both volatile and thermally stable, Chiral GC offers exceptional resolving power and speed.[4] 1-Phenylbut-3-yn-2-ol is well-suited for this technique. The separation mechanism relies on a stationary phase containing a chiral selector, most commonly a cyclodextrin derivative, dissolved in a polysiloxane polymer.[5]
The Causality of Separation: The enantiomers partition into the stationary phase and form transient, diastereomeric inclusion complexes with the cyclodextrin host. The stability of these host-guest complexes differs for each enantiomer, resulting in different retention times and, thus, separation.[5] One study specifically confirms the use of chiral GC for determining the configuration of secondary alcohols including (S)-4-Phenyl-3-butyn-2-ol.[6]
Experimental Protocol: Chiral GC
-
Column Selection: A capillary column with a chiral stationary phase such as Rt-βDEXse™ or a similar permethylated beta-cyclodextrin phase is an excellent choice for this analysis.
-
Sample Preparation: Prepare a dilute solution of the alcohol (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation & Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min. The temperature program is crucial for achieving baseline separation.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
-
Analysis & Calculation: The process of analyzing the chromatogram and calculating the % ee is identical to the HPLC method, using the peak areas from the FID signal.
Data Presentation & Interpretation
| Enantiomer | Retention Time (t_R) | Peak Area |
| Enantiomer 1 | 12.2 min | 2,100,000 |
| Enantiomer 2 | 12.5 min | 90,000 |
| Calculated ee | 91.8% | |
| Hypothetical data illustrating typical high resolution and short retention times in GC. |
Workflow: Chiral GC Analysis
Caption: Workflow for ee determination by Chiral GC.
Deep Dive 3: Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a fundamentally different approach that does not require chromatographic separation.[7] Instead, it relies on making the enantiomers chemically non-equivalent (diastereotopic), which results in distinct signals in the NMR spectrum.[8] This is achieved by adding a chiral auxiliary, which can be a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).[9]
The Causality of Distinction (using a CDA): For alcohols, the most famous CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride.[10] The alcohol is esterified with the CDA, forming a covalent diastereomeric ester. The two resulting diastereomers exist in different chemical environments, causing their respective protons (or other nuclei like ¹⁹F) to have different chemical shifts in the NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio.[10]
Experimental Protocol: NMR with Mosher's Acid Derivatization
-
Sample Preparation:
-
In an NMR tube, dissolve an accurately weighed amount of enantiomerically enriched 1-Phenylbut-3-yn-2-ol (~5-10 mg) in 0.7 mL of deuterated chloroform (CDCl₃) containing a trace of pyridine.
-
Add a slight molar excess (~1.1 equivalents) of (R)-Mosher's acid chloride.
-
Cap the tube and mix gently. Allow the reaction to proceed to completion (monitor by TLC or ¹H NMR).
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum of the resulting diastereomeric esters. ¹⁹F NMR is often preferred due to its wide chemical shift range and lack of background signals.
-
-
Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the methoxy protons of the Mosher's ester) or the -CF₃ group in the ¹⁹F spectrum for the two diastereomers.
-
Carefully integrate both signals.
-
-
Calculation: The % ee is calculated from the integrals of the diastereomeric signals (Int_major and Int_minor) using the same formula as for chromatography.
Data Presentation & Interpretation
| Diastereomer | Nucleus | Chemical Shift (δ) | Integral |
| (R,S)-Ester | ¹⁹F | -71.5 ppm | 1.00 |
| (R,R)-Ester | ¹⁹F | -71.8 ppm | 0.15 |
| Calculated ee | 73.9% | ||
| Hypothetical ¹⁹F NMR data illustrating the chemical shift difference between diastereomers. |
Workflow: Chiral NMR Analysis (CDA Method)
Caption: Workflow for ee determination by Chiral NMR.
Conclusion and Recommendations
The choice of analytical method for determining the enantiomeric excess of 1-Phenylbut-3-yn-2-ol is dictated by the specific requirements of your project.
-
For routine analysis, high-throughput screening, and quality control, Chiral GC is often the superior choice due to its speed and high resolution, provided the instrumentation is available.
-
For the highest level of accuracy and for developing a robust, transferable method, Chiral HPLC is the most reliable and widely accepted technique. While initial method development may take longer, its applicability to a vast range of compounds makes it an invaluable laboratory tool.
-
When a chromatographic method is unavailable or when only small, purified samples are on hand, Chiral NMR is a powerful alternative. It is particularly useful in a research setting for quick checks of enantiopurity without extensive method development, although care must be taken to ensure complete derivatization and avoid kinetic resolution.
By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select and implement the optimal method to validate the stereochemical integrity of their chiral molecules.
References
- Vertex AI Search. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods.
-
Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. Available from: [Link]
-
Wilsterman, M., et al. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. NIH Public Access. Available from: [Link]
- Wiley-VCH. (n.d.). Supporting Information.
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MDPI. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Available from: [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270. Available from: [Link]
-
Ishii, K., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5114–5120. Available from: [Link]
- Nanalysis Corp. (n.d.). Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients.
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ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link]
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Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-852. Available from: [Link]
-
Husár, B., et al. (2007). Synthesis of 1-phenylbut-3-ene-1,2-dione and its attempted radical polymerization. ResearchGate. Available from: [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Smith, A. M., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(3), 371-375. Available from: [Link]
-
Musa, M. M., et al. (2014). Enantiopure (S)-4-Phenyl-3-butyn-2-ol and (S)-1-Phenyl-2-butanol Through an Enzymatic Reduction. Asian Journal of Chemistry, 26(20), 7011-7014. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenylbut-3-en-2-ol. PubChem Compound Summary. Retrieved from [Link]
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Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 1-Phenylbut-3-yn-2-ol. PubChem Compound Summary. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Francotte, E. (2016). Contemporary Analysis of Chiral Molecules. LCGC International, 29(10). Available from: [Link]
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ResearchGate. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
-
Sarma, J. A. R. P., & Dhurjati, M. S. (2000). Racemic 1,2-diphenylbut-3-yn-2-ol. Acta Crystallographica Section C, 56(11), 1359-1360. Available from: [Link]
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A Comparative Guide to 1-Phenylbut-3-yn-2-ol and Other Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of stereochemically pure molecules for pharmaceuticals and advanced materials, the strategic selection of chiral building blocks is a cornerstone of modern asymmetric synthesis. Among the diverse arsenal of available synthons, 1-Phenylbut-3-yn-2-ol, a chiral propargyl alcohol, presents a unique combination of structural features and reactivity. This guide provides an in-depth, objective comparison of 1-Phenylbut-3-yn-2-ol with other prominent chiral building blocks, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
Introduction to Chiral Building Blocks and the Significance of 1-Phenylbut-3-yn-2-ol
Chiral building blocks are enantiomerically pure compounds that serve as starting materials or key intermediates in the synthesis of complex chiral molecules. Their incorporation allows for the introduction of one or more stereocenters with a defined configuration, thereby influencing the stereochemical outcome of subsequent transformations. An ideal chiral building block is readily accessible in high enantiomeric purity, possesses versatile functional groups for further elaboration, and imparts a high degree of stereocontrol in chemical reactions.
1-Phenylbut-3-yn-2-ol distinguishes itself through the presence of a secondary alcohol, a phenyl group, and a terminal alkyne. This trifecta of functionalities offers multiple avenues for synthetic manipulation: the hydroxyl group can direct stereoselective reactions or be transformed into other functional groups; the phenyl ring provides steric bulk and can engage in aromatic interactions, influencing facial selectivity; and the terminal alkyne is a versatile handle for a myriad of transformations, including carbon-carbon bond formations, cycloadditions, and reductions. These attributes make it a valuable precursor for the synthesis of complex natural products and biologically active compounds.[1]
Enantioselective Synthesis of 1-Phenylbut-3-yn-2-ol: A Gateway to Chirality
The utility of 1-Phenylbut-3-yn-2-ol as a chiral building block is predicated on its availability in high enantiomeric purity. Several methods have been developed for its asymmetric synthesis, with enzymatic and catalytic reductions of the corresponding prochiral ketone, 4-phenyl-3-butyn-2-one, being particularly effective.
Enzymatic Reduction: A Green and Highly Selective Approach
Biocatalysis offers an environmentally benign and highly selective route to enantiopure alcohols. For instance, the enantioselective reduction of 4-phenyl-3-butyn-2-one using a W110A secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH) yields (S)-1-Phenylbut-3-yn-2-ol with excellent yield and high enantioselectivity, while preserving the alkyne functionality.[2] This enzymatic approach is a testament to the power of biocatalysis in accessing valuable chiral synthons.[2]
Caption: Enzymatic reduction of 4-phenyl-3-butyn-2-one.
Asymmetric Catalytic Reduction: Established and Reliable Methods
Classic asymmetric reduction methodologies, such as the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation, are also applicable for the synthesis of chiral propargyl alcohols from their corresponding ynones.[3][4]
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone.[3] The predictable stereochemical outcome is a significant advantage of this technique.
-
Noyori Asymmetric Hydrogenation: This powerful method utilizes ruthenium-based catalysts with chiral phosphine ligands to achieve highly enantioselective hydrogenation of ketones.[4]
Comparative Performance in Asymmetric Transformations
The true measure of a chiral building block lies in its ability to influence the stereochemical outcome of subsequent reactions. Here, we compare the performance of 1-Phenylbut-3-yn-2-ol and its derivatives with other well-established chiral building blocks in key asymmetric transformations.
Comparison with Chiral Allylic Alcohols
| Building Block | Reaction Type | Reagents | Product | Yield (%) | ee (%) | Reference |
| 1-Phenylbut-3-en-2-ol (Allylic Alcohol) | Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, t-BuOOH | Chiral Epoxy Alcohol | 85 | 94 | [6] |
| 1-Phenylbut-3-yn-2-ol (Propargyl Alcohol) | Meyer-Schuster Rearrangement | Acid catalyst | α,β-Unsaturated Ketone | High | N/A | [7] |
This table illustrates that while both are chiral alcohols, their inherent functionalities dictate their utility in different synthetic transformations. The allylic alcohol is a prime substrate for stereoselective epoxidation, whereas the propargylic alcohol can undergo rearrangements to form enones.
Comparison with Evans Chiral Auxiliaries in Aldol Reactions
Evans oxazolidinone auxiliaries are widely used to control the stereochemistry of aldol reactions.[8][9] These auxiliaries are temporarily attached to a carboxylic acid derivative, and their chiral environment directs the facial selectivity of enolate formation and subsequent reaction with an aldehyde.
While 1-Phenylbut-3-yn-2-ol itself is not a direct replacement for an Evans auxiliary, its derivatives can be employed in stereoselective additions. For example, the chiral center of 1-Phenylbut-3-yn-2-ol can influence the diastereoselectivity of reactions at adjacent positions.
Caption: Conceptual comparison of stereocontrol strategies.
| Chiral Controller | Reaction Type | Key Feature | Stereochemical Outcome | Reference |
| Evans Auxiliary | Asymmetric Aldol Reaction | Temporary covalent attachment | High diastereoselectivity | [8][9] |
| 1-Phenylbut-3-yn-2-ol | Diastereoselective Addition | Inherent stereocenter | Moderate to high diastereoselectivity | N/A (Conceptual) |
Experimental Protocols
To provide practical guidance, detailed experimental protocols for the synthesis and application of these chiral building blocks are essential.
Protocol 1: Enantioselective Synthesis of (S)-1-Phenylbut-3-yn-2-ol via Enzymatic Reduction
This protocol is adapted from the literature and describes the biocatalytic reduction of 4-phenyl-3-butyn-2-one.[2]
Materials:
-
4-Phenyl-3-butyn-2-one
-
W110A secondary alcohol dehydrogenase (TeSADH)
-
NADPH
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a temperature-controlled reaction vessel, dissolve 4-phenyl-3-butyn-2-one in the buffer solution.
-
Add the W110A TeSADH enzyme and the NADPH cofactor.
-
Stir the reaction mixture at a constant temperature (e.g., 30 °C) and monitor the progress by TLC or GC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain enantiomerically pure (S)-1-Phenylbut-3-yn-2-ol.
Protocol 2: General Procedure for Asymmetric Alkynylation of an Aldehyde
This generalized protocol is based on common methods for the synthesis of chiral propargyl alcohols.[10][11]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Terminal alkyne (e.g., phenylacetylene)
-
Chiral ligand (e.g., (1R,2S)-N-methylephedrine)
-
Zinc triflate (Zn(OTf)₂)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral ligand and anhydrous toluene.
-
Add zinc triflate and stir the mixture at room temperature.
-
Add triethylamine, followed by the terminal alkyne.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the aldehyde dropwise and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion: Selecting the Right Chiral Building Block
1-Phenylbut-3-yn-2-ol is a versatile and valuable chiral building block, offering a unique combination of functionalities that can be exploited in a variety of synthetic transformations. Its enantioselective synthesis is readily achievable through both enzymatic and catalytic methods, providing access to this important synthon in high optical purity.
When compared to other classes of chiral building blocks, such as allylic alcohols and those employing chiral auxiliaries, 1-Phenylbut-3-yn-2-ol presents a distinct set of advantages and applications. The choice of the optimal chiral building block will ultimately depend on the specific synthetic target and the desired transformations. This guide has provided a comparative framework, supported by experimental context, to aid researchers in navigating these choices and designing more efficient and stereoselective synthetic routes.
References
- Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. The use of chiral azaenolates. Journal of the American Chemical Society, 103(8), 2127–2129.
- González-Martínez, D., et al. (2014). Enantiopure (S)-4-Phenyl-3-butyn-2-ol and (S)-1-Phenyl-2-butanol Through an Enzymatic Reduction. Asian Journal of Chemistry, 26(20), 7011-7014.
-
Wikipedia. (2023). Chiral auxiliary. In Wikipedia. Retrieved from [Link]
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Wikipedia. (2023). Meyer–Schuster rearrangement. In Wikipedia. Retrieved from [Link]
- Gao, Y., et al. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780.
- Macmillan, D. W. C., et al. (2010). Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 132(39), 13600–13603.
- Ivanova, Y., et al. (2021). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)
- Zha, G., et al. (2020). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry, 38(11), 1269-1290.
- Noyori, R., et al. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to optically active .beta.-hydroxy esters. Journal of the American Chemical Society, 109(19), 5856–5858.
- BenchChem. (2025). A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Spotlight on 1-Phenyl-1-decanol. BenchChem.
- Corey, E. J., et al. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society, 109(25), 7925–7926.
- BenchChem. (2025).
- Société Chimique de France. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique.
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ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]
- Trost, B. M., & Weiss, A. H. (2013). Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols. Organic letters, 15(24), 6258–6261.
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Semantic Scholar. (n.d.). Quantum Chemical Study on the Mechanism of Enantioselective Alkynylation of Benzaldehyde. Retrieved from [Link]
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Schlegel Group - Wayne State University. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Retrieved from [Link]
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- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]
Validation of 1-Phenylbut-3-yn-2-ol stereochemistry using analytical techniques
A Comparative Guide to the Stereochemical Validation of 1-Phenylbut-3-yn-2-ol
In the landscape of drug development and chiral synthesis, the unambiguous determination of a molecule's absolute stereochemistry is paramount. The spatial arrangement of atoms can profoundly influence a compound's pharmacological and toxicological properties. This guide provides an in-depth comparison of analytical techniques for the stereochemical validation of 1-phenylbut-3-yn-2-ol, a chiral propargyl alcohol with significant potential as a synthetic intermediate. We will explore the nuances of chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, and Vibrational Circular Dichroism (VCD), offering field-proven insights to guide researchers in selecting the most appropriate methodology.
The Criticality of Stereochemical Integrity
Chirality is a fundamental property in biological systems, with enantiomers often exhibiting divergent physiological effects.[1] For a molecule like 1-phenylbut-3-yn-2-ol, where the hydroxyl-bearing carbon is a stereocenter, the (R) and (S) enantiomers can possess distinct biological activities and metabolic fates. Therefore, robust analytical validation of its stereochemistry is not merely a procedural step but a cornerstone of quality control and regulatory compliance in pharmaceutical research.
Comparative Analysis of Analytical Techniques
The validation of 1-phenylbut-3-yn-2-ol's stereochemistry necessitates a multi-faceted approach. Here, we compare three powerful techniques, each with its unique advantages and considerations.
| Technique | Principle | Sample Requirement | Throughput | Information Provided |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Low (µg to mg) | High | Enantiomeric excess (ee), retention times. |
| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. | Moderate (mg) | Moderate | Enantiomeric excess (ee), absolute configuration (with specific reagents). |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by enantiomers. | High (mg) | Low | Absolute configuration. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound. The separation is based on the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).
Causality in Method Development
The choice of CSP is critical for achieving successful enantioseparation. For propargyl alcohols like 1-phenylbut-3-yn-2-ol, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective.[2] These CSPs form chiral cavities and possess functional groups that can engage in hydrogen bonding and π-π interactions with the analyte, leading to differential retention of the enantiomers. The mobile phase composition, typically a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol or ethanol), is optimized to fine-tune the retention and resolution.[2][3]
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric excess of a sample of 1-phenylbut-3-yn-2-ol.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Amylose or Cellulose-based)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Racemic and enantiopure standards of 1-phenylbut-3-yn-2-ol
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-hexane:isopropanol. Degas the mobile phase prior to use.
-
Sample Preparation: Dissolve the 1-phenylbut-3-yn-2-ol sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare solutions of the racemic and enantiopure standards similarly.
-
Instrument Setup:
-
Column: Polysaccharide-based CSP (e.g., Chiralcel OD-H)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (based on the phenyl chromophore)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution factor.
-
Inject the enantiopure standard to identify the peak corresponding to the known enantiomer.
-
Inject the sample of unknown enantiomeric composition.
-
-
Data Analysis: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
DOT Diagram: Chiral HPLC Workflow
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
NMR Spectroscopy with Chiral Derivatizing Agents
While enantiomers are indistinguishable in a standard NMR spectrum, their conversion into diastereomers through reaction with a chiral derivatizing agent (CDA) allows for their differentiation.[4][5] This technique is particularly useful for determining both enantiomeric excess and, in many cases, the absolute configuration of chiral alcohols.
Mosher's Ester Analysis: A Gold Standard
A widely used CDA for secondary alcohols is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[5][6] The reaction of the chiral alcohol with both (R)- and (S)-MTPA chlorides forms a pair of diastereomeric esters.[7][8] The anisotropic effect of the phenyl ring in the MTPA moiety leads to distinct chemical shifts for the protons near the newly formed ester linkage.[6] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be determined.[7][9]
Experimental Protocol: Mosher's Ester Analysis
Objective: To determine the absolute configuration of an enantiomerically enriched sample of 1-phenylbut-3-yn-2-ol.
Materials:
-
Enantiomerically enriched 1-phenylbut-3-yn-2-ol
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
NMR tubes, deuterated chloroform (CDCl₃)
Procedure:
-
Esterification (prepare two separate reactions):
-
In a clean, dry NMR tube, dissolve ~5 mg of 1-phenylbut-3-yn-2-ol in 0.5 mL of anhydrous DCM.
-
Add a slight excess of anhydrous pyridine.
-
To one tube, add a slight excess of (R)-MTPA-Cl. To the other, add a slight excess of (S)-MTPA-Cl.
-
Seal the tubes and allow the reactions to proceed to completion at room temperature (monitor by TLC or ¹H NMR).
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomeric esters in CDCl₃.
-
Assign the proton signals for the substituents on the carbon stereocenter. 2D NMR techniques (COSY, HSQC) may be necessary for unambiguous assignment.
-
-
Data Analysis:
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
Protons with a positive Δδ value are oriented on one side of the Mosher's ester plane, while those with a negative Δδ value are on the other.
-
Based on the established model for Mosher's esters, deduce the absolute configuration of the alcohol.[8]
-
DOT Diagram: Mosher's Ester Analysis Workflow
Caption: Workflow for absolute configuration determination using Mosher's ester analysis.
Vibrational Circular Dichroism (VCD)
VCD is a powerful chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11] Since enantiomers have mirror-image VCD spectra, this technique provides a direct and non-destructive method for determining the absolute configuration of a molecule in solution.[12]
The Power of Computational Corroboration
The determination of absolute configuration by VCD involves comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for one of the enantiomers.[1][10] These theoretical spectra are typically generated using ab initio or density functional theory (DFT) calculations.[1] A good correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[1][13]
Experimental Protocol: VCD Analysis
Objective: To determine the absolute configuration of an enantiomerically pure sample of 1-phenylbut-3-yn-2-ol.
Materials:
-
VCD spectrometer
-
Enantiomerically pure 1-phenylbut-3-yn-2-ol
-
Deuterated chloroform (CDCl₃)
-
IR cell with BaF₂ windows
Procedure:
-
Sample Preparation: Prepare a solution of the 1-phenylbut-3-yn-2-ol sample in CDCl₃ at a concentration of approximately 0.1 M.
-
VCD Spectrum Acquisition:
-
Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Collect the spectra over a suitable spectral range (e.g., 900-1500 cm⁻¹) at a resolution of 4-8 cm⁻¹.
-
Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform conformational analysis of 1-phenylbut-3-yn-2-ol to identify the low-energy conformers.
-
For the most stable conformer(s) of one enantiomer (e.g., the (R)-enantiomer), calculate the theoretical VCD and IR spectra using DFT methods.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major VCD bands match the calculated spectrum for the (R)-enantiomer, then the sample has the (R)-configuration. If they are opposite, the sample has the (S)-configuration.
-
DOT Diagram: VCD Analysis Workflow
Caption: Workflow for absolute configuration determination by VCD spectroscopy.
Conclusion and Recommendations
The stereochemical validation of 1-phenylbut-3-yn-2-ol is a critical aspect of its use in research and drug development. The choice of analytical technique depends on the specific information required and the resources available.
-
For determining enantiomeric purity (ee): Chiral HPLC is the method of choice due to its high throughput, sensitivity, and accuracy.
-
For determining absolute configuration: Both Mosher's ester analysis via NMR and VCD spectroscopy are powerful techniques.
-
Mosher's method is often more accessible as it relies on standard NMR instrumentation. However, it requires chemical derivatization and can be complex to interpret for molecules with multiple stereocenters.
-
VCD spectroscopy provides a direct and non-destructive measurement of absolute configuration. While it requires specialized instrumentation and computational resources, it offers a high degree of confidence in the assignment.
-
For a comprehensive and self-validating approach, a combination of these techniques is recommended. For instance, chiral HPLC can be used to confirm the enantiomeric purity of a sample before its absolute configuration is determined by either Mosher's method or VCD. This orthogonal approach provides a robust and defensible validation of the stereochemistry of 1-phenylbut-3-yn-2-ol, ensuring the integrity of subsequent research and development activities.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbil carbons. Nature Protocols, 2(10), 2451-2458. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2015). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 28(1), 12-34. [Link]
-
Polavarapu, P. L. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(6), 16-21. [Link]
-
NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link]
-
Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
-
Kim, J., & Lee, K. (2011). Vibrational CD, Theory and Application to Determination of Absolute Configuration. ResearchGate. [Link]
-
Cai, P., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics, 15(1), 28. [Link]
-
Wikipedia. (n.d.). Vibrational circular dichroism. Wikipedia. [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. [Link]
-
Semantic Scholar. (n.d.). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Semantic Scholar. [Link]
-
Gable, K. (n.d.). Mosher ester derivatives for assignment of absolute stereochemistry. Davidson College. [Link]
-
National Institutes of Health. (2022). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). NMR Methods for Stereochemical Assignments. ResearchGate. [Link]
-
Saba, S. (2014). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Fordham Research Commons. [Link]
-
National Institutes of Health. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health. [Link]
-
ACS Publications. (2024). Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. Organic Letters. [Link]
-
ResearchGate. (n.d.). The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... ResearchGate. [Link]
-
ACS Publications. (2023). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Organic Letters. [Link]
-
National Institutes of Health. (2000). Racemic 1,2-diphenylbut-3-yn-2-ol. PubMed. [Link]
-
LCGC International. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
National Institutes of Health. (n.d.). 1-Phenylbut-3-en-2-ol. PubChem. [Link]
-
Royal Society of Chemistry. (2004). The absolute configuration of (+)-(E)-4-phenylbut-3-ene-2-ol. Organic & Biomolecular Chemistry. [Link]
-
National Institutes of Health. (n.d.). 1-Phenyl-3-buten-2-one. PubChem. [Link]
-
National Institutes of Health. (n.d.). 1-Phenylbut-3-en-1-one. PubChem. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 1-Phenylbut-3-yn-2-ol Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. In the synthesis of novel compounds, such as derivatives of 1-Phenylbut-3-yn-2-ol, a strategic application of various spectroscopic techniques is not merely a procedural step but a critical validation of the synthetic pathway and the identity of the final product. This guide provides an in-depth comparison of the primary spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of this important class of propargyl alcohols. We will delve into the causality behind experimental choices and present supporting data to empower researchers in their analytical workflows.
The Structural Framework: 1-Phenylbut-3-yn-2-ol
1-Phenylbut-3-yn-2-ol and its derivatives are characterized by a core structure containing a phenyl group, a secondary alcohol, and a terminal alkyne. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint that, when correctly interpreted, provides a comprehensive structural picture.
A Multi-faceted Approach to Structural Confirmation
No single spectroscopic technique provides a complete structural picture. Instead, a synergistic approach, leveraging the strengths of NMR, IR, and MS, is essential for confident structure confirmation. The relationship between these techniques in a typical workflow is illustrated below.
Caption: Predicted major fragmentation pathways for 1-Phenylbut-3-yn-2-ol in mass spectrometry.
Comparative Insight: Mass spectrometry is complementary to IR and NMR. While IR confirms functional groups and NMR maps the structure, MS provides the crucial confirmation of the molecular formula and offers additional structural clues through fragmentation analysis.
Experimental Protocols
Synthesis of 1-Phenylbut-3-yn-2-ol
This protocol is a generalized procedure and may require optimization for specific derivatives.
-
Reaction Setup: To a solution of ethynylmagnesium bromide (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of phenyloxirane (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Analysis
-
IR Spectroscopy: Acquire the IR spectrum of the purified product as a thin film on a salt plate or using an ATR accessory.
-
NMR Spectroscopy: Dissolve a sample of the purified product (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Mass Spectrometry: Introduce a dilute solution of the purified product into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).
Conclusion: A Synergistic Strategy for Unambiguous Confirmation
The structural elucidation of 1-Phenylbut-3-yn-2-ol derivatives is most effectively and reliably achieved through a synergistic application of IR, NMR, and Mass Spectrometry. IR spectroscopy provides a rapid confirmation of key functional groups, MS determines the molecular weight and provides fragmentation clues, and NMR spectroscopy offers a detailed map of the molecular structure. By understanding the strengths and limitations of each technique and integrating their data, researchers can confidently confirm the structures of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
References
-
PubChem. 1-Phenylbut-3-yn-2-ol. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Patsnap. NMR vs IR Spectroscopy: Determine Functional Groups. [Link]
-
OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Calgary. IR: alkynes. [Link]
The Efficacy of 1-Phenylbut-3-yn-2-ol in Asymmetric Induction: A Comparative Guide for Researchers
In the pursuit of enantiomerically pure compounds, a cornerstone of modern pharmaceutical and fine chemical synthesis, the role of chiral molecules that can effectively induce asymmetry is paramount. This guide delves into the efficacy of 1-phenylbut-3-yn-2-ol as a potential agent for asymmetric induction. While direct, extensive literature on its application is nascent, this document provides a comprehensive analysis of its structural attributes, benchmarks it against established chiral propargylic alcohols and other auxiliaries, and presents detailed experimental protocols to facilitate its evaluation.
Introduction to Asymmetric Induction and the Potential of Chiral Propargylic Alcohols
Asymmetric induction is the process whereby a chiral entity—be it a catalyst, ligand, or auxiliary—influences a chemical reaction to favor the formation of one enantiomer or diastereomer over another.[1] The quest for novel and efficient chiral inducers is a continuous endeavor in synthetic organic chemistry.
Chiral propargylic alcohols, a class of compounds featuring a stereogenic center bearing both a hydroxyl and an alkyne group, are valuable building blocks in synthesis.[2] Their utility often lies in their subsequent transformations, where the existing chirality can direct the stereochemical outcome of future reactions. The molecule 1-phenylbut-3-yn-2-ol, with its defined stereocenter adjacent to a phenyl ring and a terminal alkyne, presents an intriguing scaffold for investigation as a chiral ligand or auxiliary. The hydroxyl group can coordinate to a metal center, while the phenyl and alkynyl groups provide steric bulk and electronic features that could create a chiral environment conducive to asymmetric induction.
Comparative Analysis: Structural Features and Potential Efficacy
A direct comparison of 1-phenylbut-3-yn-2-ol's performance is challenging due to limited published data. However, we can infer its potential by comparing its structural features to well-established chiral alcohols and ligands used in benchmark asymmetric reactions, such as the addition of diethylzinc to aldehydes.
| Chiral Compound | Key Structural Features | Typical Performance (ee%) |
| 1-Phenylbut-3-yn-2-ol (Hypothetical) | Stereogenic secondary alcohol, adjacent phenyl and alkynyl groups | Data not available |
| (1R,2S)-(-)-N-Methylephedrine | β-amino alcohol with two stereocenters, phenyl and methyl groups | Up to 98% |
| (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE) | Bulky N-alkyl groups on the amino alcohol scaffold | Up to 99% |
| Camphor-derived β-amino alcohols | Rigid bicyclic backbone, well-defined steric environment | Up to 96%[3] |
| BINOL-based ligands | Axially chiral biphenyl scaffold, tunable steric and electronic properties | >99% in various reactions |
The potential of 1-phenylbut-3-yn-2-ol lies in the combination of its functionalities. The hydroxyl group can act as a coordinating site for a metal, the phenyl group provides significant steric hindrance, and the alkyne can offer additional coordination possibilities or electronic effects. This combination makes it a candidate for directing the facial selectivity of nucleophilic additions to carbonyls or other prochiral centers.
Experimental Protocols: Synthesis and Evaluation
To rigorously assess the efficacy of 1-phenylbut-3-yn-2-ol, two key experimental phases are necessary: its own enantioselective synthesis and its subsequent use in a benchmark asymmetric reaction.
Enantioselective Synthesis of 1-Phenylbut-3-yn-2-ol
The synthesis of enantiopure propargylic alcohols is a well-established field. One of the most reliable methods is the asymmetric alkynylation of an aldehyde.[4]
Protocol: Asymmetric Alkynylation of Phenylacetaldehyde
This protocol is adapted from methodologies known to produce chiral propargylic alcohols with high enantioselectivity.
Materials:
-
Zinc triflate (Zn(OTf)₂)
-
(+)-N-Methylephedrine
-
Triethylamine (Et₃N)
-
Phenylacetylene
-
Phenylacetaldehyde
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Zn(OTf)₂ (1.1 equivalents) and (+)-N-methylephedrine (1.2 equivalents).
-
Add anhydrous toluene and stir the resulting suspension at room temperature for 2 hours.
-
Cool the mixture to 0 °C and add triethylamine (2.2 equivalents), followed by the dropwise addition of phenylacetylene (1.2 equivalents).
-
Stir the mixture at 0 °C for 1 hour.
-
Add phenylacetaldehyde (1.0 equivalent) dropwise.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield enantiomerically enriched 1-phenylbut-3-yn-2-ol.
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Evaluation in a Benchmark Reaction: Asymmetric Diethylzinc Addition
The enantioselective addition of diethylzinc to aldehydes is a standard reaction to test the effectiveness of new chiral ligands.[5][6]
Protocol: Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde
Materials:
-
Enantiopure 1-phenylbut-3-yn-2-ol (as the chiral ligand)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous Toluene
-
5% aqueous HCl
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of enantiopure 1-phenylbut-3-yn-2-ol (0.1 equivalents) in anhydrous toluene.
-
Cool the solution to 0 °C.
-
Add diethylzinc (1.0 M in hexanes, 3.0 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzaldehyde (1.0 equivalent) dropwise.
-
Stir the resulting solution at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.[6]
-
Quench the reaction by carefully adding 5% aqueous HCl.[6]
-
Separate the layers and extract the aqueous phase with diethyl ether (3 times).[6]
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography to yield 1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Causality and Self-Validation in Experimental Design
The presented protocols are designed to be self-validating. The enantioselective synthesis of 1-phenylbut-3-yn-2-ol establishes the chiral integrity of the potential ligand. The subsequent use of this well-characterized, enantiopure material in a benchmark reaction provides a clear and direct measure of its ability to induce asymmetry. The choice of the diethylzinc addition to benzaldehyde is critical, as it is a widely studied reaction with a large body of data for comparison with other chiral ligands.[3]
The causality is straightforward: the stereochemical outcome of the diethylzinc addition is directly influenced by the chiral environment created by the complex formed between diethylzinc and 1-phenylbut-3-yn-2-ol. The degree of enantiomeric excess in the resulting 1-phenyl-1-propanol is a direct quantification of the efficacy of 1-phenylbut-3-yn-2-ol in this specific asymmetric transformation.
Conclusion and Future Outlook
While 1-phenylbut-3-yn-2-ol is not yet an established chiral auxiliary or ligand in the literature of asymmetric synthesis, its structural features suggest it is a promising candidate for investigation. Its rigid propargylic framework, combined with the steric and electronic influence of the phenyl group, could provide the necessary chiral environment for effective stereochemical control.
The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of 1-phenylbut-3-yn-2-ol's efficacy in asymmetric induction. The results of such studies will be crucial in determining its place among the diverse toolkit of chiral molecules available to synthetic chemists. Further research could also explore modifications to the phenyl or alkyne moieties to fine-tune the steric and electronic properties of the ligand, potentially leading to even higher levels of asymmetric induction.
References
-
Turlington, M., Yue, Y., Yu, X.-Q., & Pu, L. (2010). Catalytic Asymmetric Synthesis of Chiral Propargylic Alcohols for the Intramolecular Pauson−Khand Cycloaddition. The Journal of Organic Chemistry, 75(20), 6941–6952. [Link]
-
Anand, N. K., & Carreira, E. M. (2001). A Simple, Practical, and Highly Enantioselective Method for the Catalytic Asymmetric Addition of Terminal Acetylides to Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688. [Link]
- Zani, L., & Bolm, C. (2006). Camphor-Derived N,O-Ligands in the Asymmetric Diethylzinc Addition to Aldehydes. Chemistry – A European Journal, 12(28), 7511–7516.
-
MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
MDPI. (n.d.). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. [Link]
-
Organic-Chemistry.org. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]
-
ResearchGate. (n.d.). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. [Link]
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A Comparative Guide to the Reaction Kinetics of 1-Phenylbut-3-yn-2-ol: A Mechanistic and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the reactivity of propargylic alcohols is a cornerstone for the construction of complex molecular architectures. Among these, 1-phenylbut-3-yn-2-ol stands out as a versatile building block, the kinetic profile of which dictates its synthetic utility. This guide provides an in-depth analysis of the reaction kinetics of 1-phenylbut-3-yn-2-ol, with a focus on the influential Meyer-Schuster rearrangement. We will objectively compare the performance of various catalytic systems, supported by experimental data, to provide a comprehensive resource for researchers in drug development and synthetic chemistry.
Introduction: The Significance of 1-Phenylbut-3-yn-2-ol and its Rearrangement
1-Phenylbut-3-yn-2-ol, a secondary propargylic alcohol, possesses a unique structural motif characterized by a hydroxyl group adjacent to a terminal alkyne and a phenyl-bearing methylene group.[1] This arrangement makes it a precursor to a variety of valuable synthons. The principal reaction pathway that governs its transformation is the Meyer-Schuster rearrangement, an acid- or metal-catalyzed isomerization of propargylic alcohols to α,β-unsaturated carbonyl compounds.[2][3] Understanding the kinetics of this rearrangement is paramount for controlling reaction outcomes, optimizing yields, and designing efficient synthetic routes.
This guide will delve into the mechanistic nuances of the Meyer-Schuster rearrangement under different catalytic regimes and compare their kinetic performance. We will also explore the Rupe rearrangement, a competing pathway particularly relevant for tertiary propargylic alcohols.[2]
Mechanistic Pathways and Catalytic Systems
The conversion of 1-phenylbut-3-yn-2-ol to its corresponding α,β-unsaturated ketone, 1-phenylbut-3-en-2-one, can be achieved through several catalytic methods. The choice of catalyst not only influences the reaction rate but also the selectivity and the formation of potential byproducts.
Acid-Catalyzed Meyer-Schuster Rearrangement
The classical Meyer-Schuster rearrangement is promoted by strong acids. The mechanism involves the protonation of the hydroxyl group, followed by a rate-determining 1,3-shift of the resulting water molecule to form an allene intermediate, which then tautomerizes to the final enone product.[2] While effective, the harsh conditions of strong acids can lead to side reactions and may not be suitable for substrates with sensitive functional groups.[2]
Gold-Catalyzed Meyer-Schuster Rearrangement
In recent years, gold catalysts have emerged as powerful and mild alternatives for promoting the Meyer-Schuster rearrangement.[4][5] Cationic gold(I) complexes, in particular, are highly efficient in activating the alkyne moiety towards intramolecular nucleophilic attack by the hydroxyl group. A computational and experimental study on the closely related 1-phenyl-2-propyn-1-ol has shed light on the mechanistic details, suggesting the formation of a gold-oxetene intermediate in low polarity solvents.[4][6] This pathway offers a lower energy barrier compared to the traditional acid-catalyzed route, allowing the reaction to proceed under milder conditions.[4][6]
Ruthenium-Catalyzed Reactions
Ruthenium complexes are also effective catalysts for the transformation of propargylic alcohols. While they can promote the Meyer-Schuster rearrangement, they are also known to facilitate other reaction pathways, such as propargylic substitution. The mechanism of ruthenium-catalyzed reactions can be intricate and may involve the formation of allenylidene intermediates. The choice of ligands on the ruthenium center can significantly influence the reaction's selectivity and kinetics.
Comparative Kinetic Analysis: A Data-Driven Approach
To provide a clear comparison of the different catalytic systems, we will now present a summary of the available kinetic data. It is important to note that direct comparison of absolute rate constants across different studies can be challenging due to variations in reaction conditions. However, the data provides valuable insights into the relative efficiencies of the catalysts.
| Catalyst System | Substrate | Temperature (°C) | Solvent | Key Kinetic Parameters/Observations | Reference |
| Gold(I) Catalyst | 1-Phenyl-2-propyn-1-ol | 50 | Toluene | Reaction proceeds to >95% conversion in ~4 hours. The conversion vs. time plot shows a typical catalytic profile. | [7] |
| Acid Catalyst (General) | Secondary Propargylic Alcohols | Variable | Variable | The rate-determining step is the 1,3-shift of the protonated hydroxyl group.[2] | [2] |
| Ruthenium Catalyst (General) | Propargylic Alcohols | Variable | Variable | The reaction mechanism and kinetics are highly dependent on the specific ruthenium complex and ligands used. |
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis relies on robust experimental procedures. Here, we provide a detailed protocol for monitoring the gold-catalyzed Meyer-Schuster rearrangement of a propargylic alcohol using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for real-time reaction monitoring.
Protocol: In-situ NMR Monitoring of Gold-Catalyzed Meyer-Schuster Rearrangement
This protocol is adapted from the study on 1-phenyl-2-propyn-1-ol and can be applied to 1-phenylbut-3-yn-2-ol with minor modifications.[7]
Materials:
-
1-Phenylbut-3-yn-2-ol
-
Gold(I) catalyst (e.g., a N-heterocyclic carbene gold complex like NHC-Au-OTf)
-
Anhydrous deuterated solvent (e.g., Toluene-d8)
-
Internal standard (e.g., Mesitylene)
-
NMR tubes and spectrometer
Procedure:
-
In a clean, dry NMR tube, dissolve a known amount of 1-phenylbut-3-yn-2-ol and the internal standard in the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the starting material and internal standard.
-
Carefully add a pre-weighed amount of the gold(I) catalyst to the NMR tube.
-
Immediately place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 50 °C).
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the characteristic signals of the starting material and the product (1-phenylbut-3-en-2-one).
-
Calculate the concentration of the reactant and product at each time point by comparing their integral values to that of the internal standard.
-
Plot the concentration of the reactant and/or product as a function of time to obtain the kinetic profile of the reaction.
Data Analysis: From the kinetic profile, one can determine the initial reaction rate and, by performing experiments at different initial concentrations, the order of the reaction with respect to the reactants and the catalyst. Further experiments at different temperatures can be used to determine the activation energy of the reaction.
Workflow for Kinetic Analysis
Caption: Workflow for in-situ NMR kinetic analysis.
Alternative Reactants for Comparison
To provide a broader context for the reactivity of 1-phenylbut-3-yn-2-ol, a comparison with structurally related molecules is insightful.
-
1-Phenylbut-3-en-2-ol: This allylic alcohol is the hydrogenated counterpart to 1-phenylbut-3-yn-2-ol. A comparative kinetic study of its isomerization or other reactions would highlight the influence of the alkyne versus the alkene moiety on the reactivity of the adjacent alcohol.
-
Other Aryl-Substituted Propargylic Alcohols: Varying the substituents on the phenyl ring or at the alkyne terminus can provide valuable information on the electronic and steric effects on the reaction kinetics.
Conclusion and Future Outlook
The reaction kinetics of 1-phenylbut-3-yn-2-ol, particularly its Meyer-Schuster rearrangement, are highly dependent on the chosen catalytic system. Gold(I) catalysts have demonstrated remarkable efficiency under mild conditions, offering a significant advantage over traditional acid catalysis. While quantitative kinetic data for ruthenium-catalyzed systems remains less accessible, their versatility in promoting various transformations warrants further investigation.
The experimental protocols outlined in this guide, particularly the use of in-situ NMR, provide a robust framework for researchers to conduct their own kinetic studies. A deeper understanding of the reaction kinetics will undoubtedly pave the way for the development of more efficient and selective synthetic methodologies, ultimately benefiting the fields of drug discovery and materials science. Future research should focus on generating comprehensive quantitative kinetic data for a wider range of catalytic systems and substrates to build a more complete picture of the reactivity of this important class of molecules.
References
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M. A. T. Ali, et al. (2018). The mechanism of the gold(i)-catalyzed Meyer–Schuster rearrangement of 1-phenyl-2-propyn-1-ol via 4-endo-dig cyclization. Dalton Transactions, 47(3), 852-859. [Link]
-
D. A. Engel & G. B. Dudley. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7, 4149-4158. [Link]
-
Wikipedia. Meyer–Schuster rearrangement. [Link]
-
J. A. Varela & C. Saa. (2003). The Meyer-Schuster Rearrangement in Synthesis. Chemical Reviews, 103(10), 3787-3802. [Link]
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A. S. K. Hashmi. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180-3211. [Link]
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PubChem. 1-Phenylbut-3-yn-2-ol. [Link]
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On the mechanism of gold(i)-catalyzed Meyer- Schuster rearrangement of 1-phenyl-2-propyn-1-ol via 4-endo-dig cyclization (Supporting Information). [Link]
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A Comparative Guide for the HPLC Separation of Alkyne Enantiomers Using Cobalt Complexes
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a cornerstone of modern drug development and chemical research. However, compounds containing an alkyne functional group present a unique and significant hurdle for traditional chiral high-performance liquid chromatography (HPLC). The linear geometry and rotational symmetry of the carbon-carbon triple bond provide minimal points for stereospecific interaction with a chiral stationary phase (CSP), often resulting in poor or no separation.[1][2][3][4]
To overcome this challenge, a powerful and broadly applicable strategy involves the pre-column derivatization of alkynes with cobalt carbonyl complexes. This guide provides a comprehensive overview and practical comparison of this technique, grounded in established experimental data and authored from the perspective of a senior application scientist. We will delve into the mechanism of chiral recognition, compare the performance of commonly used CSPs, and provide a detailed, validated experimental protocol.
The Principle: Amplifying Chirality with Cobalt Complexation
The core of this technique lies in the reaction of an alkyne with dicobalt octacarbonyl, Co₂(CO)₈, to form a stable dicobalt hexacarbonyl-alkyne complex, [Co₂(CO)₆(alkyne)].[5] This reaction affixes a bulky, pseudo-tetrahedral Co₂(CO)₆ cluster across the C≡C bond.[5][6] This structural modification dramatically alters the molecule's topography, effectively amplifying its chiral environment and creating the distinct three-dimensional structure necessary for effective chiral recognition by a CSP.
The process transforms a pair of enantiomers that are difficult to separate into a pair of diastereomeric complexes, which exhibit different affinities for the chiral stationary phase, enabling their separation by standard HPLC.
Figure 1: Workflow for chiral alkyne separation via cobalt complexation. The key step is the formation of diastereomeric complexes that can be resolved chromatographically.
An additional benefit of this derivatization is the introduction of a strong chromophore. The cobalt-alkyne complex is typically a colored compound that absorbs strongly in the UV-Vis spectrum, which is particularly advantageous for alkynes that lack a native chromophore, simplifying detection.[1][2][3][7]
Comparative Analysis of Chiral Stationary Phases
The successful separation of the diastereomeric cobalt-alkyne adducts is highly dependent on the choice of the chiral stationary phase. Polysaccharide-based CSPs, particularly those functionalized with carbamate derivatives of cellulose and amylose, have proven to be the most versatile and effective for this application.
| Chiral Stationary Phase | Common Trade Names | Typical Mobile Phase | Key Advantages | Considerations |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD, Chiralpak® IB | Hexane/Isopropanol | Broad enantioselectivity for a wide range of cobalt-alkyne complexes; robust and reliable.[8] | May require optimization of the mobile phase modifier for baseline separation. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD, Chiralpak® IA | Hexane/Isopropanol | Often provides complementary or superior selectivity to cellulose-based phases; a good second choice for difficult separations.[3][8] | The helical structure of amylose can lead to different recognition patterns. |
| Cellulose tris(4-chlorophenylcarbamate) | Chiralcel® OZ | Hexane/Isopropanol | Can offer unique selectivity due to electronic effects from the chloro substituent. | Generally screened when OD and AD phases do not provide adequate resolution. |
Table 1: Comparison of leading polysaccharide-based CSPs for the separation of cobalt-alkyne complexes.
Expert Insight: Method development should typically begin with a screening on both a cellulose-based (e.g., Chiralpak® IB) and an amylose-based (e.g., Chiralpak® IA) column. The subtle differences in the helical groove structures of these polysaccharides often lead to one providing significantly better resolution. The primary variable for optimization is the percentage of the alcohol modifier (typically isopropanol) in the non-polar mobile phase (typically hexane). Lowering the alcohol percentage increases retention and often improves resolution, but at the cost of longer analysis times.
Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for a typical analytical-scale separation.
Part 1: Derivatization to Form Cobalt-Alkyne Complex
This procedure should be performed in a well-ventilated fume hood.
Figure 2: A streamlined workflow for the preparation of cobalt-alkyne adducts for HPLC analysis.
Methodology:
-
Reagent Preparation: In a small vial, dissolve 1-2 mg of the racemic alkyne in approximately 0.5 mL of dichloromethane (CH₂Cl₂).
-
Cobalt Addition: To this solution, add approximately 1.1 to 1.2 molar equivalents of solid dicobalt octacarbonyl (Co₂(CO)₈). The reaction is generally rapid and is often accompanied by gas evolution and a color change to deep red or brown.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within one hour.[3]
-
Self-Validation (Monitoring): Progress can be easily monitored by thin-layer chromatography (TLC). The disappearance of the starting alkyne spot and the appearance of a new, colored spot for the cobalt complex indicates completion. This step is critical to ensure full conversion for accurate enantiomeric excess (ee) determination.
-
Sample Cleanup: For analytical purposes, the reaction mixture can often be directly diluted with the HPLC mobile phase and injected. For cleaner chromatograms, the mixture can be quickly passed through a small plug of silica gel using hexane or a hexane/ethyl acetate mixture to remove polar impurities.[3]
-
Preparation for Injection: The filtered solution can be evaporated and the residue redissolved in the mobile phase, or a small aliquot of the reaction mixture can be diluted directly into a larger volume of mobile phase.[4]
Part 2: HPLC Analysis
Typical HPLC Conditions:
-
HPLC System: Standard HPLC with UV-Vis or Photodiode Array (PDA) detector.
-
Column: Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.[8]
-
Mobile Phase: n-Hexane / 2-Propanol (Isopropanol). Start with a 99:1 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: The cobalt-alkyne complexes have a broad absorbance. A wavelength of 350 nm is often effective.[3]
-
Injection Volume: 5 µL.
Data Interpretation: Successful separation will result in two distinct peaks corresponding to the two diastereomeric cobalt-alkyne complexes. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
Performance Comparison: Experimental Data
The following table presents representative data, demonstrating the effectiveness of the cobalt complexation method across different alkyne structures.
| Analyte Structure | CSP Used | Mobile Phase (Hexane:IPA) | Resolution (Rs) | Reference |
| Secondary Alkynol | Chiralpak® IB | 99.6 : 0.4 | > 2.0 (Baseline) | [3] |
| Tertiary Alkynol | Chiralpak® IA | 99.0 : 1.0 | > 1.5 (Baseline) | [3] |
| Internal Alkyne | Chiralpak® IB | 99.5 : 0.5 | > 2.0 (Baseline) | [3] |
| Halogenated Alkyne | Chiralpak® IB | 99.8 : 0.2 | > 1.5 (Baseline) | [4] |
Table 2: Performance data for the enantioseparation of various Co₂(CO)₆-alkyne complexes on polysaccharide CSPs. Data synthesized from published results.
Conclusion
The derivatization of chiral alkynes with dicobalt octacarbonyl is a simple, robust, and highly effective method for enabling their enantioseparation by HPLC.[7] This technique addresses the fundamental challenge of poor chiral recognition by amplifying the stereochemical features of the alkyne. By converting enantiomers into diastereomeric complexes, routine separation on widely available polysaccharide-based chiral stationary phases becomes feasible. This approach is particularly valuable for alkynes lacking chromophores and is an essential tool for any laboratory involved in the synthesis, purification, or analysis of chiral alkyne-containing molecules.
References
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Liu, Q., Wang, J., Li, J., et al. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 22(3), 466. Available from: [Link]
- ScienceDirect. (n.d.). Dicobalt Hexacarbonyl.
-
Liu, Q., et al. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 22(3), 466. Available from: [Link]
-
ResearchGate. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Available from: [Link]
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ResearchGate. (n.d.). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes Table of Contents. Retrieved January 21, 2026, from [Link]
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National Center for Biotechnology Information. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules. Available from: [Link]
- Kajtár, M., et al. (n.d.).
-
Royal Society of Chemistry. (2015). Expanding the scope of strained-alkyne chemistry: a protection–deprotection strategy via the formation of a dicobalt–hexacarbonyl complex. Chemical Communications. Available from: [Link]
- National Institutes of Health. (n.d.). Co-complexes Derived from Alkene Insertion to Alkyne-dicobaltpentacarbonyl complexes: Insight into the Regioselectivity of Pauson-Khand Reactions of Cyclopropenes.
-
Wikipedia. (n.d.). Dicobalt hexacarbonyl acetylene complex. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to the Reactivity of 1-Phenylbut-3-yn-2-ol and 1-Phenyl-3-buten-1-ol
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is paramount to the success of a synthetic route. The reactivity of these synthons dictates reaction conditions, potential side reactions, and ultimately, the efficiency of the overall process. This guide provides an in-depth technical comparison of the reactivity of two structurally similar yet functionally distinct secondary alcohols: 1-Phenylbut-3-yn-2-ol and 1-Phenyl-3-buten-1-ol. By examining their behavior in key organic transformations, we aim to provide a predictive framework for their application in complex molecule synthesis.
Structural and Electronic Properties: The Foundation of Reactivity
At first glance, 1-Phenylbut-3-yn-2-ol and 1-Phenyl-3-buten-1-ol appear to be close cousins. Both possess a phenyl group and a secondary alcohol, functionalities that confer a degree of shared chemical behavior. However, the critical distinction lies in the nature of the unsaturation in the four-carbon chain: the former contains a carbon-carbon triple bond (an alkyne), while the latter features a carbon-carbon double bond (an alkene). This fundamental difference in hybridization (sp for the alkyne, sp² for the alkene) and electron density distribution is the primary determinant of their divergent reactivity profiles.
| Property | 1-Phenylbut-3-yn-2-ol | 1-Phenyl-3-buten-1-ol |
| Molecular Formula | C₁₀H₁₀O | C₁₀H₁₂O |
| Molecular Weight | 146.19 g/mol | 148.20 g/mol |
| Functional Groups | Secondary Alcohol, Alkyne, Phenyl | Secondary Alcohol, Alkene, Phenyl |
| Hybridization of Unsaturation | sp | sp² |
The π-electrons in the triple bond of 1-Phenylbut-3-yn-2-ol are held more tightly between the carbon nuclei compared to the π-electrons of the double bond in 1-Phenyl-3-buten-1-ol. This seemingly subtle electronic difference has profound implications for their susceptibility to electrophilic attack and their behavior in reduction and rearrangement reactions.
Comparative Reactivity in Key Transformations
Oxidation of the Secondary Alcohol
Both molecules, being secondary alcohols, can be oxidized to the corresponding ketones.[1][2] The choice of oxidizing agent is crucial to avoid unwanted side reactions with the unsaturated functionalities.
Experimental Data Summary: Oxidation
| Substrate | Oxidizing Agent | Product | Typical Yield | Reference |
| 1-Phenylbut-3-yn-2-ol | Pyridinium Chlorochromate (PCC) | 1-Phenylbut-3-yn-2-one | Good to Excellent | [3] |
| 1-Phenyl-3-buten-1-ol | Pyridinium Chlorochromate (PCC) | 1-Phenyl-3-buten-1-one | Good to Excellent | [4] |
The reactivity of the secondary alcohol moiety itself is expected to be similar in both compounds under mild oxidation conditions, such as with Pyridinium Chlorochromate (PCC). PCC is favored as it is less likely to interact with the double or triple bond compared to stronger oxidants like chromic acid.[3]
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
Caption: General workflow for the PCC oxidation of secondary alcohols.
Reduction of the Unsaturation: A Tale of Two Bonds
Catalytic hydrogenation offers a clear distinction in the reactivity of the alkyne and alkene functionalities. While both can be reduced to the corresponding saturated alcohol, the triple bond of 1-Phenylbut-3-yn-2-ol can be selectively reduced to a double bond.
Experimental Data Summary: Catalytic Hydrogenation
| Substrate | Catalyst | Product | Key Observation | Reference |
| 1-Phenylbut-3-yn-2-ol | Lindlar's Catalyst | (Z)-1-Phenyl-3-buten-2-ol | Selective reduction to the cis-alkene | [5] |
| 1-Phenylbut-3-yn-2-ol | Pd/C, H₂ (excess) | 1-Phenylbutan-2-ol | Full reduction to the alkane | [6] |
| 1-Phenyl-3-buten-1-ol | Pd/C, H₂ | 1-Phenylbutan-1-ol | Direct reduction to the alkane | [6] |
Alkynes adsorb more strongly to the surface of metal catalysts than alkenes.[7] This allows for the use of "poisoned" catalysts, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), to selectively hydrogenate the alkyne to a cis-alkene without further reduction to the alkane.[5] In contrast, the hydrogenation of 1-Phenyl-3-buten-1-ol over a standard catalyst like palladium on carbon (Pd/C) proceeds directly to the saturated alcohol, 1-Phenylbutan-1-ol.
Experimental Protocol: Selective Hydrogenation of 1-Phenylbut-3-yn-2-ol
Caption: Mechanism of the Meyer-Schuster rearrangement.
In contrast, 1-Phenyl-3-buten-1-ol, a homoallylic alcohol, does not undergo the Meyer-Schuster rearrangement. Under acidic conditions, it may undergo dehydration to form a diene or potentially other rearrangements, but the characteristic formation of an α,β-unsaturated ketone is unique to the propargyl alcohol.
Experimental Protocol: Meyer-Schuster Rearrangement
A solution of 1-Phenylbut-3-yn-2-ol in a suitable solvent (e.g., dioxane) is treated with a catalytic amount of a strong acid, such as sulfuric acid, and heated. The reaction progress is monitored by TLC, and upon completion, the product, 1-phenylbut-2-en-1-one, is isolated by extraction and purified by chromatography.
Conclusion
While 1-Phenylbut-3-yn-2-ol and 1-Phenyl-3-buten-1-ol share a common structural framework, their reactivity is dictated by the nature of their respective unsaturated bonds. The alkyne in 1-Phenylbut-3-yn-2-ol allows for selective reduction to a cis-alkene and undergoes a characteristic Meyer-Schuster rearrangement under acidic conditions. The alkene in 1-Phenyl-3-buten-1-ol is generally more reactive towards electrophilic addition and undergoes straightforward reduction to the corresponding alkane.
The choice between these two building blocks will, therefore, depend on the desired synthetic outcome. For the synthesis of α,β-unsaturated ketones or for accessing cis-alkenes, 1-Phenylbut-3-yn-2-ol is the superior choice. For applications requiring a robust secondary alcohol that can undergo transformations at the hydroxyl group while preserving the unsaturation for later manipulation, 1-Phenyl-3-buten-1-ol may be more suitable, provided that electrophilic reagents are used with caution. A thorough understanding of these reactivity differences is essential for the strategic design of efficient and selective synthetic pathways.
References
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Available at: [Link]
-
ResearchGate. (2025). (PDF) Oxidation of Some Aliphatic Alcohols by Pyridinium Chlorochromate Kinetics and Mechanism. Available at: [Link]
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Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Available at: [Link]
-
ACS Publications. (2012). Green and Simple Method for Catalytic Hydrogenation of Diene-Based Polymers. Available at: [Link]
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Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Available at: [Link]
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-
MDPI. (2021). Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. Available at: [Link]
-
Royal Society of Chemistry. (2016). The mechanism of the gold(i)-catalyzed Meyer–Schuster rearrangement of 1-phenyl-2-propyn-1-ol via 4-endo-dig cyclization. Dalton Transactions. Available at: [Link]
-
Chemistry LibreTexts. (2023). Catalytic Hydrogenation. Available at: [Link]
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ResearchGate. (2004). Synthesis of 1-phenylbut-3-ene-1,2-dione (V). Available at: [Link]
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Chemistry LibreTexts. (2023). 3.3: Rearrangements. Available at: [Link]
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Wikipedia. (n.d.). Meyer–Schuster rearrangement. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Phenylbut-3-yn-2-ol for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous adherence to safety protocols is the bedrock of innovative and reproducible research. This guide provides an in-depth, procedural framework for the proper disposal of 1-Phenylbut-3-yn-2-ol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory guidelines.
Hazard Identification and Risk Assessment
1-Phenylbut-3-yn-2-ol is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1].
| Hazard Classification | GHS Category | Description |
| Acute toxicity, oral | Category 4 | Harmful if swallowed[1]. |
| Skin corrosion/irritation | Category 2 | Causes skin irritation[1]. |
| Serious eye damage/eye irritation | Category 2A | Causes serious eye irritation[1]. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | May cause respiratory irritation[1]. |
The presence of a terminal alkyne functional group also warrants caution, as terminal alkynes can form explosive acetylides with certain metals. Therefore, it is crucial to avoid contact with incompatible materials.
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling 1-Phenylbut-3-yn-2-ol, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes that can cause serious eye irritation[2][3].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact and irritation[2][3].
-
Protective Clothing: A lab coat or other protective clothing should be worn to protect street clothes and skin from contamination.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosol formation, a NIOSH-approved respirator may be necessary[2][3].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step 1: Evacuate and Ventilate
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the area.
-
Increase ventilation to the area by opening a fume hood sash.
Step 2: Contain the Spill
-
Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill[4]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
Step 3: Collect the Absorbed Material
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container[4].
Step 4: Decontaminate the Area
-
Clean the spill area with soap and water.
-
Collect all contaminated cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container.
Step 5: Dispose of Waste
-
Seal the hazardous waste container and label it clearly with its contents.
-
Arrange for pickup by your institution's environmental health and safety (EHS) department.
Disposal Procedures for 1-Phenylbut-3-yn-2-ol
The primary principle for the disposal of 1-Phenylbut-3-yn-2-ol is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain [5][6][7].
-
Waste Collection:
-
Designate a specific, properly labeled, and compatible waste container for 1-Phenylbut-3-yn-2-ol waste. The container should be made of a material that will not react with the chemical and should have a secure, tight-fitting lid[6].
-
Segregate this waste stream from other chemical wastes, especially strong oxidizing agents, to prevent dangerous reactions[8].
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "1-Phenylbut-3-yn-2-ol," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed")[9].
-
Include the date when the first waste was added to the container.
-
-
Storage:
-
Final Disposal:
-
Any materials that come into contact with 1-Phenylbut-3-yn-2-ol, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container[5].
-
For empty containers of 1-Phenylbut-3-yn-2-ol, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste[9].
Disposal Decision Workflow
Sources
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- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1-PHENYL-3-BUTEN-1-OL - Safety Data Sheet [chemicalbook.com]
- 5. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]
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- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
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- 10. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Phenylbut-3-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, 1-Phenylbut-3-yn-2-ol, a secondary propargyl alcohol, presents a unique set of handling requirements due to its chemical structure and potential reactivity. This guide, grounded in established safety protocols and technical expertise, provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
Before outlining specific personal protective equipment (PPE), it is crucial to understand the inherent hazards of 1-Phenylbut-3-yn-2-ol. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation (Skin corrosion/irritation)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]
The presence of the propargyl group (a terminal alkyne) also suggests a potential for reactivity, particularly with certain metals, bases, and oxidizing agents. Therefore, our PPE selection and handling protocols are designed to mitigate these risks comprehensively.
Core Personal Protective Equipment (PPE) Ensemble
The selection of appropriate PPE is the cornerstone of safe laboratory practice. For 1-Phenylbut-3-yn-2-ol, a multi-layered approach to PPE is essential, covering all potential routes of exposure.
Hand Protection: The First Line of Defense
Given that 1-Phenylbut-3-yn-2-ol is a skin irritant, selecting the correct gloves is paramount. While nitrile gloves are a common choice in many laboratories, their resistance to aromatic alcohols can be limited with prolonged contact[2][3].
-
For short-duration tasks and splash protection: High-quality nitrile gloves with a minimum thickness of 5 mil are acceptable. However, it is critical to change them immediately upon any contact with the chemical[4].
-
For extended handling or immersion: Neoprene or butyl rubber gloves are recommended. Neoprene offers good resistance to alcohols and a range of other chemicals, while butyl rubber provides excellent protection against a wide variety of hazardous substances[3][5].
Table 1: Glove Selection for Handling 1-Phenylbut-3-yn-2-ol
| Glove Material | Recommended Use | Key Considerations |
| Nitrile | Short-term splash protection | Change immediately upon contact. Poor resistance to some alcohols and aromatic hydrocarbons with prolonged exposure.[2][3] |
| Neoprene | Extended handling | Good pliability and tear resistance. Protects against alcohols and organic acids.[3][6] |
| Butyl Rubber | High-risk operations, extended handling | Excellent resistance to a wide variety of chemicals, including alcohols and ketones.[3][5] |
Eye and Face Protection: Shielding Against Irritation
The risk of serious eye irritation necessitates robust eye and face protection.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles that provide a complete seal around the eyes.
-
For High-Risk Operations: When handling larger quantities or there is a significant risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles.
Body Protection: A Barrier Against Contamination
A standard cotton lab coat is insufficient for handling 1-Phenylbut-3-yn-2-ol.
-
Essential: A chemically resistant lab coat or a disposable coverall made from a material such as polyethylene or a similar non-woven fabric. This will provide a barrier against splashes and prevent the contamination of personal clothing.
Respiratory Protection: Safeguarding the Respiratory Tract
As 1-Phenylbut-3-yn-2-ol can cause respiratory irritation, all handling of the neat compound or its concentrated solutions should be performed in a certified chemical fume hood. In situations where a fume hood is not available or as a supplementary measure during high-risk procedures, respiratory protection is mandatory.
-
Respirator Type: A half-mask or full-facepiece reusable respirator.
-
Cartridge Selection: An organic vapor (OV) cartridge is the appropriate choice for this compound. These cartridges contain activated carbon that adsorbs the volatile organic molecules.[7][8][9][10][11] Look for NIOSH-approved respirators and cartridges.
Operational and Disposal Plans: A Step-by-Step Guide
Beyond PPE, safe handling and disposal are critical components of a comprehensive safety plan.
Experimental Workflow: A Visual Guide to Safe Handling
The following diagram outlines the key steps for safely handling 1-Phenylbut-3-yn-2-ol in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of 1-Phenylbut-3-yn-2-ol.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of 1-Phenylbut-3-yn-2-ol and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation: 1-Phenylbut-3-yn-2-ol is a non-halogenated organic compound. All waste containing this chemical, including reaction residues, contaminated solvents, and rinsates, must be collected in a designated "Non-Halogenated Organic Waste" container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("1-Phenylbut-3-yn-2-ol"), and the associated hazards (e.g., "Flammable," "Toxic," "Irritant").
-
Contaminated Materials: All disposable items that have come into contact with 1-Phenylbut-3-yn-2-ol, such as gloves, paper towels, and pipette tips, must also be disposed of in the designated hazardous waste container.
-
Storage: The waste container should be kept closed at all times, except when adding waste, and stored in a well-ventilated area, away from sources of ignition.
-
Consult Your Institution's EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and final disposal procedures.
Conclusion: Fostering a Culture of Safety
The responsible handling of chemicals like 1-Phenylbut-3-yn-2-ol is not merely a matter of following procedures; it is about cultivating a deep-seated culture of safety within the laboratory. By understanding the hazards, diligently using the correct PPE, and adhering to proper operational and disposal protocols, researchers can protect themselves and their colleagues while advancing the frontiers of science. This guide serves as a foundational resource, and it is incumbent upon every scientist to remain vigilant and informed about the materials they work with.
References
-
3M 6001 Organic Vapor Cartridges for Reusable Respirators 1-Pair. National Allergy. Available at: [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health and Radiation Safety. Available at: [Link]
-
Gloves - Tables of Properties and Resistances. BYU Cleanroom. Available at: [Link]
-
3M 6001 Organic Vapor Cartridges for Reusable Respirators 1-Pair. Allergy Control Products. Available at: [Link]
-
3M™ Organic Vapor Cartridge 6001, 60 EA/Case. 3M. Available at: [Link]
-
6003 Respirator Cartridge for Certain Organic Vapors and Acid Gases, 2/Pack. Master Supply. Available at: [Link]
-
Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com. (2024, September 6). Available at: [Link]
-
3M-7046 - Organic Vapor Cartridge - Respirator replacement filter. 66 Auto Color. Available at: [Link]
-
Are Nitrile Gloves Chemical Resistant? WorkSafe GEAR Australia. (2025, December 16). Available at: [Link]
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1-Phenylbut-3-yn-2-ol. PubChem. National Center for Biotechnology Information. Available at: [Link]
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OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Available at: [Link]
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1-Phenylbut-3-en-2-ol. PubChem. National Center for Biotechnology Information. Available at: [Link]
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1-phenyl-3-buten-1-ol. Chemsrc. (2025, August 24). Available at: [Link]
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Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products. Available at: [Link]
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3-Hydroxy-3-phenyl-1-butyne. PubChem. National Center for Biotechnology Information. Available at: [Link]
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Our products can be exposed to a huge variety of chemicals. The data table below is an application guide, and indicates the resistance of the specific thermoplastics we use in the construction of our products, to common chemicals. Kelco. Available at: [Link]
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Chemical Resistance of Gloves.pdf. Available at: [Link]
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1-Phenylbut-3-en-1-ol. PubChem. National Center for Biotechnology Information. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
